molecular formula C6H4(CH3)2<br>C8H10<br>C8H10 B151628 p-Xylene CAS No. 106-42-3

p-Xylene

カタログ番号: B151628
CAS番号: 106-42-3
分子量: 106.16 g/mol
InChIキー: URLKBWYHVLBVBO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

p-Xylene is an aromatic liquid, which is an isomeric form of xylene. It can be produced via Diels-Alder reaction between 2,5-dimethylfuran and ethylene catalyzed by zeolite.>p-Xylene is an aromatic liquid, which is an isomeric form of xylene. It can be produced via Diels-Alder reaction between 2,5-dimethylfuran and ethylene catalyzed by zeolite.>p-Xylene is an environmental pollutant belonging to the class of volatile organic compounds. It is emitted from a variety of sources including adhesives, degreasing agents, combustion products of wood and fuels, industrial paints, aerosols, etc.>Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>EMSURE grade solvents are suitable for a broad spectrum of classical lab applications, and are frequently used in regulated and highly demanding lab applications. EMSURE provides worldwide best and most extensive product specifications. We declare our EMSURE range to be in compliance with the ACS, with the reagent part of the European Pharmacopoeia (Reag. Ph Eur) and also with the ISO standards.>p-Xylene is an isomer xylene mainly used in the polyester industry as a raw material for synthesizing 5,6-terephthalic acid.>p-Xylene is an isomeric form of xylene. It undergoes Friedel-Crafts acylation reaction with various acids in the presence of zeolites (catalyst). It can be obtained from the mixtures of isomeric forms of xylene and ethylbenzene isolated from the naptha fraction of petroleum. Also, it can be prepared from toluene by employing ZSM (Zeolite Socony Mobil)-5 catalysts. It is a raw material for the manufacture of PET (poly(ethylene terephthalate)) bottles. Its sustainable synthesis from ethylene and dimethylfuran in the presence of zeolite catalysts has been reported.>p-Xylene is an isomeric form of xylene. It undergoes Friedel-Crafts acylation reaction with various acids in the presence of zeolites (catalyst). It can be obtained from the mixtures of isomeric forms of xylene and ethylbenzene, isolated from the naptha fraction of petroleum. Also, it can be prepared from toluene by employing ZSM (Zeolite Socony Mobil)-5 catalysts. It is a raw material for the manufacture of PET (poly(ethylene terephthalate)) bottles. Sustainable synthesis of xylene from ethylene and dimethylfuran in the presence of zeolite catalysts has been reported.>P-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. Freezing point is 56°F. (USCG, 1999)>This compound, also known as para-xylene or 4-xylene, belongs to the class of organic compounds known as p-xylenes. These are aromatic compounds that contain a this compound moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 4-positions. This compound exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. This compound can be converted into 2, 5-dimethyl-p-phenylenediamine.>This compound is a xylene with methyl groups at positions 1 and 4.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,4-xylene
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InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3
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InChI Key

URLKBWYHVLBVBO-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C
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Molecular Formula

C8H10, Array
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Related CAS

25951-90-0
Record name Benzene, 1,4-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID2021868
Record name p-Xylene
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Molecular Weight

106.16 g/mol
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Physical Description

P-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. Freezing point is 56 °F. (USCG, 1999), Liquid, Colorless solid at low temperature; mp = 13-14 deg C; [Merck Index] Colorless liquid with a sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. [Note: A solid below 56 °F.]
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Boiling Point

280.9 °F at 760 mmHg (NTP, 1992), 138.3 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 138 °C, 281 °F
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Flash Point

81 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (Closed cup), 27 °C c.c., 81 °F
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Solubility

Insoluble. (NTP, 1992), In water, 1.62X10+2 mg/L at 25 °C, In water, 165 mg/L at 25 °C (average of 15 literature values ranging from 130-215 mg/L at 25 °C), Miscible in alcohol, ether, acetone, benzene; soluble in chloroform, Solubility in water: none, 0.02%
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Density

0.861 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86104 at 20 °C/4 °C, Critical density: 2.64 mmol/cu cm; Critical volume: 379.0 cu cm/mol, Relative density (water = 1): 0.86, 0.86
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

10 mmHg at 81.1 °F (NTP, 1992), 8.84 [mmHg], 8.84 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 9 mmHg
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Color/Form

Colorless plates or prisms at low temp, Colorless liquid [Note: A solid below 56 degrees F], Color: Saybolt units +30 (research, pure & technical grades)

CAS No.

106-42-3
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Melting Point

55.9 °F (NTP, 1992), 13.3 °C, 13 °C, 56 °F
Record name P-XYLENE
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Record name 4-XYLENE
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Record name p-XYLENE
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Record name p-Xylene
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Foundational & Exploratory

p-Xylene: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

para-Xylene (p-xylene), systematically named 1,4-dimethylbenzene, is an aromatic hydrocarbon of significant industrial importance. It serves as a primary feedstock for the production of terephthalic acid (TPA) and purified terephthalic acid (PTA), essential monomers in the manufacture of polyethylene (B3416737) terephthalate (B1205515) (PET) plastics and polyester (B1180765) fibers.[1][2] Beyond its role in polymer chemistry, this compound's reactivity makes it a versatile intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. This guide provides an in-depth overview of the chemical properties and reactivity of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless, flammable liquid with a sweet, aromatic odor.[3][4] Its molecular structure consists of a benzene (B151609) ring substituted with two methyl groups at the para position, imparting a high degree of symmetry. This symmetry influences its physical properties, notably its melting point, which is higher than its ortho- and meta-isomers.[5]

General Properties
PropertyValueReference(s)
Molecular FormulaC₈H₁₀[5]
Molecular Weight106.16 g/mol [5]
CAS Number106-42-3[5]
AppearanceColorless liquid[3][4]
OdorSweet, aromatic[3][5]
Physical and Thermochemical Properties

A comprehensive summary of the key physical and thermochemical properties of this compound is presented below. These parameters are critical for process design, safety assessments, and theoretical modeling.

PropertyValueReference(s)
Melting Point13.3 °C (286.4 K)[5]
Boiling Point138.3 °C (411.5 K)[5]
Density0.861 g/cm³ at 20 °C[5]
Flash Point25 °C (Closed Cup)[5]
Autoignition Temperature527 °C
Solubility in Water0.165 g/L at 25 °C[5]
Vapor Pressure8.7 mmHg at 25 °C[5]
Refractive Index (n_D^20)1.495[4]
Standard Enthalpy of Formation (liquid, 298.15 K)-24.4 kJ/mol[4]
Standard Enthalpy of Combustion (liquid, 298.15 K)-4552.5 kJ/mol[6]
Liquid Heat Capacity (Cp, 298.15 K)181.7 J/(mol·K)[4]
Gas Heat Capacity (Cp, 298.15 K)126.0 J/(mol·K)[7]
Enthalpy of Fusion17.1 kJ/mol[4]
Enthalpy of Vaporization42.4 kJ/mol at 25 °C[6]
Spectroscopic Data

Spectroscopic data is fundamental for the identification and quantification of this compound.

SpectroscopyPeak AssignmentsReference(s)
¹H NMR (CDCl₃)δ ~2.3 ppm (s, 6H, -CH₃), δ ~7.1 ppm (s, 4H, Ar-H)[8]
¹³C NMR (CDCl₃)δ ~21 ppm (-CH₃), δ ~129 ppm (Ar-CH), δ ~135 ppm (Ar-C)[9]
FT-IR (cm⁻¹)~2920 (C-H stretch, methyl), ~1515 (C=C stretch, aromatic), ~800 (C-H bend, para-disubstituted)[10]

Reactivity of this compound

The reactivity of this compound is dominated by the chemistry of its aromatic ring and the two methyl groups. The electron-donating nature of the methyl groups activates the benzene ring towards electrophilic substitution and also provides sites for free-radical reactions.

Oxidation of Methyl Groups

The most commercially significant reaction of this compound is the catalytic oxidation of its methyl groups to carboxylic acids, yielding terephthalic acid. This process is the cornerstone of the polyester industry.

This protocol outlines a laboratory-scale synthesis of terephthalic acid via the oxidation of this compound, based on the principles of the industrial Amoco process.[11]

Materials:

  • This compound

  • Acetic acid (glacial)

  • Cobalt(II) acetate (B1210297) tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • High-pressure reactor equipped with a stirrer, gas inlet, and condenser

Procedure:

  • Charge the high-pressure reactor with this compound, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide. A typical molar ratio of this compound to acetic acid is around 1:5 to 1:10, with catalyst and promoter concentrations in the range of 100-1000 ppm.

  • Seal the reactor and purge with an inert gas, such as nitrogen.

  • Pressurize the reactor with compressed air or a mixture of oxygen and nitrogen to the desired partial pressure of oxygen (typically 15-30 bar).[12]

  • Heat the reactor to the reaction temperature (typically 175-225 °C) with vigorous stirring.[12]

  • Maintain the reaction conditions for a specified period (e.g., 2-4 hours), continuously supplying air to maintain the oxygen concentration.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • The solid product, crude terephthalic acid, can be collected by filtration, washed with acetic acid and then water, and dried.

Diagram: Logical Flow of this compound Oxidation to TPA

pXylene_Oxidation_Workflow cluster_reactants Reactant Preparation cluster_products Product Separation pXylene This compound Reactor High-Pressure Reactor (175-225°C, 15-30 bar) pXylene->Reactor Solvent Acetic Acid Solvent->Reactor Catalyst Co/Mn Acetate Catalyst->Reactor Promoter NaBr Promoter->Reactor Filtration Filtration Reactor->Filtration Oxidant Compressed Air (O2) Oxidant->Reactor Washing Washing Filtration->Washing Drying Drying Washing->Drying TPA Terephthalic Acid (TPA) Drying->TPA Nitration_Mechanism pXylene This compound SigmaComplex Arenium Ion (Sigma Complex) pXylene->SigmaComplex Electrophilic Attack by NO₂⁺ Reagents HNO₃ / H₂SO₄ Reagents->SigmaComplex Product 2-Nitro-p-xylene SigmaComplex->Product Deprotonation Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br₂ Br_rad 2 Br• Br2->Br_rad UV light pXylene This compound Br_rad->pXylene BenzylRadical Benzylic Radical pXylene->BenzylRadical + Br• Product α-Bromo-p-xylene BenzylRadical->Product + Br₂ Product->Br_rad Termination Radical Combination (e.g., Br• + Br• → Br₂)

References

An In-depth Technical Guide to the Synthesis of p-Xylene via Toluene Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-xylene (p-xylene) is a critical platform chemical, primarily serving as a feedstock for the production of terephthalic acid (TPA) and dimethyl terephthalate (B1205515) (DMT), essential monomers in the manufacture of polyethylene (B3416737) terephthalate (PET) plastics and polyester (B1180765) fibers. The selective synthesis of this compound through the methylation of toluene (B28343) presents a more direct and economically favorable route compared to traditional separation from mixed xylene streams. This guide provides a comprehensive technical overview of the core methodologies, experimental protocols, and catalytic performance data for the synthesis of this compound via toluene methylation, with a focus on shape-selective catalysis using modified ZSM-5 zeolites.

Core Concepts and Reaction Pathways

The fundamental reaction involves the catalytic alkylation of toluene with a methylating agent, most commonly methanol (B129727), to produce xylenes (B1142099) and water. The primary challenge lies in maximizing the selectivity towards the desired p-isomer while minimizing the formation of ortho- and meta-xylenes, as well as other byproducts from competing side reactions.

The reaction network is complex and includes:

  • Toluene Methylation: The primary reaction forming a mixture of xylene isomers.

  • Xylene Isomerization: Interconversion between p-, m-, and o-xylene (B151617).

  • Disproportionation and Transalkylation: Toluene can disproportionate to benzene (B151609) and xylenes, and further transalkylation reactions can occur.

  • Methanol Conversion: Methanol can undergo dehydration to dimethyl ether (DME) or be converted to hydrocarbons (Methanol-to-Hydrocarbons, MTH).

Shape-selective catalysis, primarily employing modified ZSM-5 zeolites, is the key to enhancing this compound selectivity. The medium-pore structure of ZSM-5, with its intersecting straight and sinusoidal channels, provides a steric hindrance effect. The diffusion rate of the linear this compound molecule within the zeolite pores is significantly higher than that of the bulkier m- and o-isomers. By modifying the catalyst, particularly the external surface acid sites where non-selective reactions can occur, the para-selectivity can be substantially improved to levels exceeding 90%.[1][2]

Experimental Protocols

Catalyst Preparation: Modified HZSM-5

The performance of the toluene methylation process is critically dependent on the catalyst. HZSM-5, the acidic form of ZSM-5, is the most common base material. Its properties are tailored through various modifications to enhance this compound selectivity.

a) Preparation of HZSM-5 from Na-ZSM-5

This procedure describes the conversion of the sodium form of ZSM-5 to the catalytically active protonated form.

  • Materials: Na-ZSM-5 zeolite, ammonium (B1175870) nitrate (B79036) (NH₄NO₃), deionized water.

  • Procedure:

    • Perform ion exchange by suspending Na-ZSM-5 in a 1 M NH₄NO₃ solution (e.g., 10 g of zeolite in 100 mL of solution).

    • Heat the suspension to 80°C and maintain for 2 hours with stirring.

    • Separate the solid by centrifugation or filtration and wash thoroughly with deionized water.

    • Repeat the ion-exchange procedure three more times to ensure complete exchange of sodium ions.

    • Dry the resulting NH₄-ZSM-5 at 120°C for 12 hours.

    • Calcination: Heat the dried powder in a furnace to 540°C for 4 hours to decompose the ammonium ions and form the acidic HZSM-5.

b) Phosphorus Modification of HZSM-5

Phosphorus modification is a widely used technique to passivate external acid sites and fine-tune the pore openings of HZSM-5, thereby increasing this compound selectivity.

  • Materials: HZSM-5, phosphoric acid (H₃PO₄) or a phosphate (B84403) salt (e.g., ammonium dihydrogen phosphate), deionized water or ethanol (B145695).

  • Procedure (Impregnation with Phosphoric Acid):

    • Prepare a solution of phosphoric acid in deionized water or ethanol. The concentration will depend on the desired phosphorus loading.

    • Add the HZSM-5 powder to the solution and stir to ensure a homogeneous slurry.

    • Impregnate the zeolite with the phosphorus-containing solution. The addition of ethanol during impregnation can promote the transition of phosphoric acid to phosphate, which effectively covers the external acid sites.[3]

    • Dry the impregnated catalyst, typically at 100-120°C, to remove the solvent.

    • Calcination: Heat the dried material in air at a temperature range of 500-600°C for several hours.

c) Silica (B1680970) Modification of HZSM-5 (Chemical Liquid Deposition)

Coating the external surface of HZSM-5 crystals with a thin layer of silica is another effective method to enhance shape selectivity.

  • Materials: HZSM-5, tetraethyl orthosilicate (B98303) (TEOS) as the silica precursor, a non-polar solvent like hexane.

  • Procedure:

    • Disperse the HZSM-5 catalyst in hexane.

    • Add a controlled amount of TEOS to the suspension.

    • Stir the mixture at room temperature for several hours to allow for the hydrolysis and deposition of silica onto the external surface of the zeolite crystals.

    • Recover the solid catalyst by filtration and wash with the solvent.

    • Dry the catalyst at 100-120°C.

    • Calcination: Calcine the dried catalyst in air at a temperature around 550°C to decompose the organic template and form a stable silica layer.

Catalytic Toluene Methylation in a Fixed-Bed Reactor

The methylation of toluene is typically carried out in a continuous-flow fixed-bed reactor.

  • Experimental Setup:

    • A stainless steel or quartz fixed-bed reactor housed in a furnace with temperature control.

    • Mass flow controllers for precise control of gas and liquid feeds.

    • A high-pressure pump for liquid feeds (toluene and methanol).

    • A pre-heater/vaporizer to ensure the reactants are in the gas phase before entering the reactor.

    • A condenser to cool the reactor effluent and separate the liquid products.

    • A gas-liquid separator.

    • An online gas chromatograph (GC) for product analysis.

  • Procedure:

    • Catalyst Loading: Load a specific amount of the prepared catalyst (typically 0.5 - 2.0 g) into the reactor, supported on a quartz wool plug.

    • Catalyst Pre-treatment: Before the reaction, the catalyst is often pre-treated in situ. This typically involves heating the catalyst under a flow of an inert gas (e.g., nitrogen or argon) to a high temperature (e.g., 500-550°C) for several hours to remove any adsorbed water and impurities.

    • Reaction:

      • Set the reactor to the desired temperature (typically 400-550°C) and pressure (typically atmospheric to 30 bar).

      • Introduce the pre-heated gaseous feed mixture of toluene, methanol, and a carrier gas (e.g., N₂ or H₂) into the reactor at a defined weight hourly space velocity (WHSV). The toluene to methanol molar ratio is a critical parameter and is typically varied between 1:1 and 5:1.

      • The reaction is carried out for a specified time on stream.

    • Product Collection and Analysis:

      • The reactor effluent is cooled in a condenser, and the liquid products are collected in a separator.

      • The gaseous products are analyzed online using a gas chromatograph equipped with a suitable column (e.g., a capillary column like HP-PONA or a packed column) and a flame ionization detector (FID) and/or a thermal conductivity detector (TCD).

      • The liquid products are analyzed offline using a similar GC setup to determine the composition of xylenes and other aromatic byproducts.

    • Data Calculation:

      • Toluene Conversion (%) = [(Moles of toluene in - Moles of toluene out) / Moles of toluene in] x 100

      • This compound Selectivity (%) = [Moles of this compound formed / (Moles of this compound + m-xylene (B151644) + o-xylene formed)] x 100

Data Presentation

The following tables summarize representative quantitative data from various studies on toluene methylation for this compound synthesis.

Table 1: Performance of Different Modified ZSM-5 Catalysts

CatalystModificationTemperature (°C)Toluene/Methanol Molar RatioToluene Conversion (%)This compound Selectivity (%)Reference
HZSM-5None4002:115.224.3[2]
P/HZSM-5Phosphorus5502:120.186.4[2]
Mg/HZSM-5Magnesium4001:1~15>90[4]
Si/HZSM-5Silica (CLD)5002:1~10>95[5]
HZSM-5@Silicalite-1Silicalite-1 Shell4502:113.580.7[2]

Table 2: Effect of Reaction Conditions on a P-modified HZSM-5 Catalyst

Temperature (°C)Pressure (bar)WHSV (h⁻¹)Toluene/Methanol Molar RatioToluene Conversion (%)This compound Selectivity (%)
450152:118.592.1
500152:122.389.5
550152:125.186.4
5001052:128.782.3
5001102:119.891.2
500154:120.190.3

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Toluene_Methylation_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Toluene Methylation Reaction cluster_analysis Product Separation & Analysis Na_ZSM5 Na-ZSM-5 Ion_Exchange Ion Exchange (NH4NO3) Na_ZSM5->Ion_Exchange NH4_ZSM5 NH4-ZSM-5 Ion_Exchange->NH4_ZSM5 Calcination1 Calcination (540°C) NH4_ZSM5->Calcination1 HZSM5 HZSM-5 Calcination1->HZSM5 Modification Modification HZSM5->Modification P_Mod Phosphorus Impregnation Modification->P_Mod P-source Si_Mod Silica Deposition (CLD) Modification->Si_Mod Si-source Modified_Catalyst Modified HZSM-5 P_Mod->Modified_Catalyst Si_Mod->Modified_Catalyst Reactor Fixed-Bed Reactor (Modified HZSM-5) Modified_Catalyst->Reactor Toluene Toluene Feed Mixing Mixing & Vaporization Toluene->Mixing Methanol Methanol Feed Methanol->Mixing Carrier_Gas Carrier Gas (N2 or H2) Carrier_Gas->Mixing Mixing->Reactor Effluent Reactor Effluent Reactor->Effluent Condenser Condenser Effluent->Condenser Separator Gas-Liquid Separator Condenser->Separator Gas_Product Gaseous Products Separator->Gas_Product Liquid_Product Liquid Products Separator->Liquid_Product GC_Analysis Gas Chromatography (GC-FID/TCD) Gas_Product->GC_Analysis Liquid_Product->GC_Analysis PXylene This compound GC_Analysis->PXylene

Caption: Experimental workflow for this compound synthesis.

Reaction_Pathways Toluene Toluene p_Xylene This compound Toluene->p_Xylene + CH3OH (Shape Selective) m_Xylene m-Xylene Toluene->m_Xylene + CH3OH o_Xylene o-Xylene Toluene->o_Xylene + CH3OH Benzene Benzene Toluene->Benzene Disproportionation Methanol Methanol DME Dimethyl Ether Methanol->DME - H2O Olefins Olefins/Hydrocarbons Methanol->Olefins MTH p_Xylene->m_Xylene Isomerization Trimethylbenzenes Trimethylbenzenes p_Xylene->Trimethylbenzenes + CH3OH m_Xylene->o_Xylene Isomerization m_Xylene->Trimethylbenzenes + CH3OH o_Xylene->Trimethylbenzenes + CH3OH

Caption: Reaction pathways in toluene methylation.

Conclusion

The synthesis of this compound via toluene methylation over modified ZSM-5 zeolites is a highly promising and industrially relevant process. Success in achieving high this compound selectivity and yield hinges on the careful design and preparation of the catalyst, as well as the optimization of reaction conditions. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in this field. Further advancements will likely focus on developing even more robust and selective catalysts with longer lifetimes, as well as process intensification strategies to further improve the economics of this compound production.

References

An In-depth Technical Guide to the Laboratory-Scale Synthesis of p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the laboratory-scale synthesis of p-xylene, a critical precursor in the production of terephthalic acid for polyethylene (B3416737) terephthalate (B1205515) (PET) and other valuable polymers. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the core chemical pathways and workflows.

Overview of Synthetic Strategies

The laboratory synthesis of this compound can be broadly categorized into several key approaches, each with distinct advantages and challenges. These include the catalytic methylation and disproportionation of toluene (B28343), synthesis from biomass-derived precursors, and multi-step syntheses from smaller olefins like ethylene (B1197577). The choice of method often depends on the available starting materials, desired purity, and the specific research or development context.

Toluene Methylation

The selective methylation of toluene with methanol (B129727) is a highly significant and widely researched method for producing this compound. This process typically employs shape-selective zeolite catalysts, such as ZSM-5, which favor the formation of the para isomer due to steric constraints within their porous structure.

Experimental Protocol: Selective Toluene Methylation

This protocol describes a typical laboratory-scale setup for the vapor-phase methylation of toluene using a modified ZSM-5 catalyst in a fixed-bed reactor.

Materials:

  • Toluene (Reagent Grade)

  • Methanol (Anhydrous)

  • Modified H-ZSM-5 Catalyst (e.g., silica-coated)

  • High-purity Nitrogen or Helium (carrier gas)

  • Quartz Wool

  • Standard glassware for product collection and analysis

Equipment:

  • Tubular fixed-bed reactor (Quartz or Stainless Steel)

  • Tube furnace with temperature controller

  • Mass flow controllers for gas and liquid feeds

  • High-performance liquid chromatography (HPLC) pump for liquid feed

  • Condenser and cold trap system

  • Gas chromatograph (GC) with a suitable column (e.g., capillary column for xylene isomer separation) and flame ionization detector (FID)

Procedure:

  • Catalyst Preparation: The H-ZSM-5 catalyst is often modified to enhance this compound selectivity by deactivating the external acid sites. This can be achieved by chemical vapor deposition of silica (B1680970) using tetraethyl orthosilicate (B98303) (TEOS).

  • Catalyst Loading: A specific amount of the modified H-ZSM-5 catalyst (e.g., 1-5 grams) is packed into the center of the tubular reactor, supported by quartz wool plugs on both ends.

  • Catalyst Activation: The catalyst is activated in situ by heating to 500-550°C under a continuous flow of an inert gas (e.g., nitrogen at 50 mL/min) for at least 2 hours to remove any adsorbed moisture.

  • Reaction Initiation: After activation, the reactor temperature is adjusted to the desired reaction temperature (typically between 400°C and 500°C).

  • Reactant Feed: A liquid mixture of toluene and methanol, with a specific molar ratio (e.g., 2:1 to 5:1), is introduced into a vaporizer and then fed into the reactor using an HPLC pump at a controlled weight hourly space velocity (WHSV). The inert gas flow is maintained.

  • Product Collection: The reactor effluent is passed through a condenser and a cold trap (e.g., using an ice bath or a cryocooler) to liquefy the products.

  • Analysis: The collected liquid products are analyzed by gas chromatography (GC) to determine the conversion of toluene, the selectivity to xylene isomers, and the formation of any byproducts.

Quantitative Data: Toluene Methylation
CatalystTemperature (°C)Toluene/Methanol Molar RatioToluene Conversion (%)This compound Selectivity (%)Reference
Mg-ZSM-54001-97.7
Si-Mg-P-La/ZSM-5420-550-->99
B/ZSM-5400---
Silicalite-1 coated Zn/ZSM-5---99.0

Note: The specific toluene conversion and this compound selectivity are highly dependent on the catalyst modification, reaction conditions, and reactor configuration.

Signaling Pathway: Toluene Methylation

G Toluene Toluene Activated_Methanol Activated Methanol Species (on catalyst surface) Toluene->Activated_Methanol Alkylation Methanol Methanol ZSM5 ZSM-5 Catalyst (Shape Selective) Methanol->ZSM5 ZSM5->Activated_Methanol Xylene_Isomers Mixture of Xylene Isomers (o-, m-, p-) Activated_Methanol->Xylene_Isomers p_Xylene This compound (favored product) Xylene_Isomers->p_Xylene Shape Selectivity Byproducts Byproducts (e.g., Benzene (B151609), Trimethylbenzenes) Xylene_Isomers->Byproducts Isomerization & Disproportionation

Caption: Toluene methylation pathway over a ZSM-5 catalyst.

Toluene Disproportionation

Toluene disproportionation is a catalytic process that converts two molecules of toluene into one molecule of benzene and one molecule of a xylene isomer. Similar to toluene methylation, the use of modified ZSM-5 zeolites can significantly enhance the selectivity towards this compound.

Experimental Protocol: Selective Toluene Disproportionation

Materials:

  • Toluene (Reagent Grade)

  • Modified H-ZSM-5 Catalyst (e.g., silica-deposited)

  • High-purity Hydrogen or Nitrogen (carrier gas)

  • Quartz Wool

Equipment:

  • Fixed-bed reactor system (as described for toluene methylation)

  • Gas chromatograph (GC) with FID

Procedure:

  • Catalyst Preparation: H-ZSM-5 with varying crystal sizes (e.g., 0.5 µm and 5 µm) can be modified by chemical liquid deposition (CLD) with TEOS to deposit inert silica layers on the external surface.

  • Catalyst Loading and Activation: The procedure is analogous to that described for toluene methylation.

  • Reaction Initiation: The reactor is brought to the desired temperature, typically in the range of 450°C to 600°C.

  • Reactant Feed: Toluene is vaporized and fed into the reactor over the catalyst bed, often with a co-feed of an inert gas or hydrogen. The weight hourly space velocity (WHSV) is a critical parameter to control.

  • Product Collection and Analysis: The products are condensed and collected, followed by GC analysis to quantify the conversion of toluene and the distribution of benzene and xylene isomers.

Quantitative Data: Toluene Disproportionation
CatalystTemperature (°C)Pressure (bar)Toluene Conversion (%)This compound Selectivity (%)Reference
Large ZSM-5 (2 cycles silica)--Low84
Modified ZSM-5450-600--99
Modified ZSM-5-104-2040-66
ZSM-5 (ion-exchanged)500-5501up to 3550-60 (at 15-30% conversion)

Experimental Workflow: Toluene Disproportionation

G start Start catalyst_prep Catalyst Preparation (Modified ZSM-5) start->catalyst_prep reactor_setup Reactor Setup (Fixed-Bed) catalyst_prep->reactor_setup reaction Toluene Disproportionation (450-600°C) reactor_setup->reaction product_collection Product Condensation & Collection reaction->product_collection analysis GC Analysis product_collection->analysis end End analysis->end

Caption: Experimental workflow for toluene disproportionation.

Synthesis from Biomass: Diels-Alder Reaction

A promising green route to this compound involves the cycloaddition of 2,5-dimethylfuran (B142691) (DMF), derived from biomass, with ethylene. This Diels-Alder reaction is followed by dehydration to yield this compound.

Experimental Protocol: Diels-Alder Reaction of DMF and Ethylene

Materials:

  • 2,5-Dimethylfuran (DMF)

  • Ethylene (high purity)

  • Zeolite catalyst (e.g., H-Beta-alumina)

  • Solvent (e.g., n-heptane)

Equipment:

  • High-pressure batch reactor or continuous flow reactor

  • Stirring mechanism (for batch reactor)

  • Temperature and pressure controllers

  • Product sampling system

  • GC-MS for analysis

Procedure:

  • Catalyst Loading: The zeolite catalyst is loaded into the reactor.

  • Reactant Charging: For a batch process, DMF and a solvent are charged into the reactor. The reactor is then sealed and purged with an inert gas.

  • Reaction Execution: The reactor is heated to the desired temperature (e.g., 250-300°C) and pressurized with ethylene to the target pressure. The reaction mixture is stirred for a specified duration.

  • Product Recovery: After the reaction, the reactor is cooled, and the liquid product is collected.

  • Analysis: The product mixture is analyzed by GC-MS to determine the conversion of DMF and the yield and selectivity of this compound.

Quantitative Data: Diels-Alder Reaction
CatalystTemperature (°C)DMF Conversion (%)This compound Yield (%)Reference
H-Beta-alumina-~10097
Ga,Al-*BEA---

Logical Relationship: Biomass to this compound

G Biomass Biomass (Lignocellulose) Sugars Hexose Sugars Biomass->Sugars HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF DMF 2,5-Dimethylfuran (DMF) HMF->DMF Diels_Alder Diels-Alder Cycloaddition DMF->Diels_Alder Ethylene Ethylene Ethylene->Diels_Alder Dehydration Dehydration Diels_Alder->Dehydration p_Xylene This compound Dehydration->p_Xylene

Caption: Pathway from biomass to this compound via DMF.

Other Notable Synthetic Methods

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of toluene with a methylating agent, such as a methyl halide or methanol, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst, can produce a mixture of xylene isomers. However, this method often suffers from a lack of selectivity towards the para isomer and can lead to polyalkylation. The product distribution can be influenced by temperature, with lower temperatures favoring the kinetically controlled ortho product and higher temperatures favoring the thermodynamically more stable meta isomer.

Synthesis from Ethylene

A multi-step synthesis of this compound from ethylene has been reported. This process involves:

  • Trimerization of ethylene to 1-hexene.

  • Conversion of 1-hexene to 2,4-hexadiene (B1165886).

  • Diels-Alder reaction of 2,4-hexadiene with ethylene to form 3,6-dimethylcyclohexene.

  • Dehydrogenation of 3,6-dimethylcyclohexene to this compound.

This route is notable for its high selectivity to this compound, as the other isomers are not formed.

Conclusion

The laboratory-scale synthesis of this compound offers a variety of routes, each with its own set of advantages and disadvantages. Toluene methylation and disproportionation are well-established methods that can achieve high selectivity with the appropriate catalytic systems. The synthesis from biomass-derived DMF represents a significant step towards sustainable chemical production. The choice of the optimal synthetic route will depend on the specific goals of the research, including desired purity, scale, cost, and environmental considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field.

An In-depth Technical Guide to p-Xylene Reaction Mechanism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the industrial transformation of p-xylene, with a primary focus on its oxidation to terephthalic acid (TPA) and its ammoxidation to terephthalonitrile (B52192). This document delves into the intricacies of the reaction pathways, details the experimental protocols for their study, and presents quantitative data to facilitate comparative analysis.

Core Reaction Mechanisms of this compound

The selective oxidation of this compound to terephthalic acid is a cornerstone of the polymer industry, primarily for the production of polyethylene (B3416737) terephthalate (B1205515) (PET).[1] The reaction proceeds through a series of intermediates, and its mechanism is heavily influenced by the catalytic system employed. Similarly, the ammoxidation of this compound is a critical process for producing terephthalonitrile, a valuable chemical intermediate.

Homogeneous Catalytic Oxidation: The AMOCO Process

The dominant industrial method for TPA production is the AMOCO process, which involves the liquid-phase aerobic oxidation of this compound.[1] This process utilizes a multi-component homogeneous catalyst system, typically salts of cobalt and manganese, with a bromine-containing promoter in an acetic acid solvent.[1][2] The reaction is typically carried out at high temperatures (175–225 °C) and pressures (1.5–3.0 MPa).[1]

The reaction mechanism is a free-radical chain reaction. The generally accepted simplified mechanism involves the following key steps:

  • Initiation: The Co(III) species, regenerated by Mn(III), abstracts a hydrogen atom from the methyl group of this compound, forming a p-methylbenzyl radical. The bromide promoter plays a crucial role in facilitating the regeneration of the active catalyst species.

  • Propagation: The p-methylbenzyl radical rapidly reacts with molecular oxygen to form a peroxyl radical. This radical then abstracts a hydrogen atom from another this compound molecule, propagating the chain and forming p-tolualdehyde.

  • Further Oxidation: The p-tolualdehyde is subsequently oxidized to p-toluic acid, then to 4-carboxybenzaldehyde (4-CBA), and finally to terephthalic acid. Each step involves a similar radical-mediated pathway.

A key challenge in the AMOCO process is the oxidation of the second methyl group, which is deactivated by the electron-withdrawing carboxylic acid group of the intermediate, p-toluic acid. The bromide promoter is essential to overcome this hurdle.[2]

Heterogeneous Catalytic Oxidation

To overcome the corrosive and separation challenges associated with the homogeneous AMOCO process, significant research has focused on developing heterogeneous catalysts. These catalysts, typically mixed metal oxides supported on various materials, offer the potential for easier separation and recycling.[1]

Commonly studied heterogeneous catalysts include cobalt and manganese oxides supported on materials like zeolites, MCM-41, and titania.[3] The fundamental reaction mechanism is still a free-radical oxidation, but the catalyst surface plays a critical role in the activation of this compound and oxygen.

Photocatalytic Oxidation

Photocatalytic oxidation of this compound represents a greener alternative, potentially operating under milder conditions of temperature and pressure.[1] This method typically employs semiconductor photocatalysts, such as TiO2 or other metal oxides, which, upon irradiation with light of appropriate wavelength, generate electron-hole pairs.[1]

The photogenerated holes can directly oxidize this compound or react with water to produce highly reactive hydroxyl radicals. These radicals then initiate the oxidation of the methyl groups of this compound, following a pathway similar to the radical mechanism in the AMOCO process. The photogenerated electrons react with oxygen to form superoxide (B77818) radicals, which also participate in the oxidation process. The selectivity towards TPA versus intermediate products is a key area of research in this field.[4]

Ammoxidation to Terephthalonitrile

The vapor-phase ammoxidation of this compound is an important industrial process for the synthesis of terephthalonitrile. This reaction involves the simultaneous oxidation and ammonolysis of the methyl groups in the presence of a catalyst, typically a mixed metal oxide, at elevated temperatures.[5] Vanadium-chromium oxide catalysts are commonly employed for this transformation.[5]

The reaction mechanism is complex but is believed to involve the surface-catalyzed oxidation of this compound to surface-adsorbed aromatic aldehydes. These aldehydes then react with ammonia, which is also adsorbed on the catalyst surface, to form imine intermediates. Subsequent dehydrogenation of the imines leads to the formation of the nitrile groups. The steric hindrance of this compound is less than that of its ortho and meta isomers, making its ammoxidation to terephthalonitrile more facile.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of this compound reaction mechanisms. The following sections provide generalized methodologies for the key reaction types.

Homogeneous Catalytic Oxidation (AMOCO Process - Lab Scale)

Objective: To study the kinetics and mechanism of the liquid-phase oxidation of this compound to terephthalic acid using a Co/Mn/Br catalyst system.

Materials:

  • This compound (substrate)

  • Cobalt(II) acetate (B1210297) tetrahydrate (catalyst)

  • Manganese(II) acetate tetrahydrate (catalyst)

  • Hydrobromic acid (promoter)

  • Acetic acid (solvent)

  • High-purity oxygen or air (oxidant)

Apparatus:

  • A high-pressure batch reactor (e.g., a stirred Parr reactor) equipped with a gas inlet, liquid sampling port, pressure gauge, thermocouple, and a magnetically driven stirrer.

  • Gas flow controllers to maintain a constant flow of the oxidizing gas.

  • A heating mantle or oil bath for temperature control.

  • A condenser to minimize solvent loss.

Procedure:

  • The reactor is charged with the desired amounts of this compound, cobalt acetate, manganese acetate, and acetic acid.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.

  • The reactor is heated to the desired reaction temperature (e.g., 175-225 °C) under stirring.

  • Once the temperature is stable, the hydrobromic acid promoter is added.

  • The reactor is then pressurized with the oxidizing gas (oxygen or air) to the desired pressure (e.g., 1.5-3.0 MPa), and this marks the start of the reaction.

  • Liquid samples are withdrawn at regular intervals through the sampling port for analysis.

  • After the desired reaction time, the reactor is cooled to room temperature, and the pressure is carefully released.

  • The solid product (crude terephthalic acid) is collected by filtration, washed with acetic acid and then water, and dried.

Product Analysis:

  • The liquid samples are analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of this compound, intermediates (p-tolualdehyde, p-toluic acid, 4-CBA), and the final product (terephthalic acid).

  • Gas Chromatography (GC) can be used to analyze the starting material and more volatile intermediates.[7]

Heterogeneous Catalytic Oxidation

Objective: To evaluate the performance of a solid catalyst for the selective oxidation of this compound to terephthalic acid.

Catalyst Preparation (Example: Co-Mn oxides on MCM-41):

  • MCM-41 is synthesized using standard sol-gel methods.

  • The support is impregnated with aqueous solutions of cobalt and manganese nitrates.

  • The impregnated solid is dried and then calcined at high temperature to form the mixed metal oxides.

Experimental Procedure:

  • The experimental setup is similar to the homogeneous catalysis experiment, but the reactor is charged with the solid catalyst along with the reactants and solvent.

  • The reaction is carried out under similar conditions of temperature and pressure.

  • At the end of the reaction, the catalyst is separated from the product mixture by filtration.

Catalyst Characterization:

  • The prepared catalyst is characterized by techniques such as X-ray Diffraction (XRD), Brunauer-Emmett-Teller (BET) surface area analysis, and Scanning Electron Microscopy (SEM) to determine its structural and morphological properties.

Photocatalytic Oxidation

Objective: To investigate the photocatalytic degradation of this compound and the selective formation of terephthalic acid.

Apparatus:

  • A photoreactor equipped with a light source (e.g., a UV lamp or a solar simulator).

  • A reaction vessel, often made of quartz to allow light penetration.

  • A gas dispersion tube for bubbling oxygen.

  • A magnetic stirrer.

Procedure:

  • A suspension of the photocatalyst (e.g., TiO2) in an aqueous or solvent medium containing this compound is prepared in the reaction vessel.

  • The suspension is stirred in the dark for a period to ensure adsorption-desorption equilibrium.

  • Oxygen is continuously bubbled through the suspension.

  • The light source is turned on to initiate the photocatalytic reaction.

  • Aliquots of the suspension are withdrawn at specific time intervals and filtered to remove the catalyst particles.

  • The filtrate is analyzed by HPLC to determine the concentration of this compound and its oxidation products.

Ammoxidation to Terephthalonitrile

Objective: To study the vapor-phase ammoxidation of this compound to terephthalonitrile over a solid catalyst.

Apparatus:

  • A fixed-bed flow reactor, typically a quartz or stainless steel tube.

  • A furnace to heat the reactor to the desired temperature.

  • Mass flow controllers to regulate the flow of this compound vapor, ammonia, and air.

  • A condenser and a cold trap to collect the reaction products.

Procedure:

  • A known amount of the catalyst (e.g., V-Cr-O) is packed into the reactor.

  • The catalyst is pre-treated in a flow of air or inert gas at a specific temperature.

  • A feed stream consisting of this compound vapor, ammonia, and air at a specific molar ratio is introduced into the heated reactor.

  • The reaction is carried out at a constant temperature (e.g., 380-450 °C).[5][6]

  • The effluent gas from the reactor is passed through a condenser and a cold trap to collect the liquid and solid products.

  • The collected products are analyzed by GC to determine the conversion of this compound and the selectivity to terephthalonitrile and other byproducts.

Data Presentation

The following tables summarize quantitative data from various studies on this compound oxidation and ammoxidation, providing a basis for comparison of different catalytic systems and reaction conditions.

Table 1: Homogeneous Catalytic Oxidation of this compound (AMOCO-type Processes)

Catalyst SystemTemperature (°C)Pressure (MPa)SolventThis compound Conversion (%)TPA Selectivity (%)TPA Yield (%)Reference
Co/Mn/Br175-2251.5-3.0Acetic Acid>98~9590-97[1][2]
Co(OAc)₂/Mn(OAc)₂/HBr2001.5Acetic Acid~100--[8]
CoBr₂/MnBr₂100-Acetic Acid--93.5[9]
Co-acetate/Ozone/KBr80AtmosphericAcetic Acid9684-[10]

Table 2: Heterogeneous Catalytic Oxidation of this compound

CatalystTemperature (°C)Pressure (MPa)SolventThis compound Conversion (%)TPA Selectivity (%)TPA Yield (%)Reference
Mn²⁺₁Co²⁺₁₀@MCM-41/HNT>2002.0Acetic Acid~100>95Quantitative[1]
CeO₂ nanoparticles700.1 (O₂)Aqueous--35[1]
Mn-Ce mixed oxide150-185Atmospheric (O₂)Aqueous--70.5[1]

Table 3: Photocatalytic Oxidation of this compound

PhotocatalystLight SourceTemperature (°C)SolventThis compound Conversion (%)TPA Selectivity (%)TPA Yield (%)Reference
AQ-COOHVisible LightRoom Temp.-92.585.378.6[1]
Pyridinium-based-Room Temp.-9285-[1]
FeVO₄:g-C₃N₄>420 nm20-25----

Table 4: Ammoxidation of this compound to Terephthalonitrile

CatalystTemperature (°C)Reactant Ratio (pX:NH₃:Air)Space Velocity (h⁻¹)This compound Conversion (%)Terephthalonitrile Selectivity (%)Terephthalonitrile Yield (%)Reference
No. P-873801:10:30119098.892.491.3[6]
V-Sb-Bi-Cr/γ-Al₂O₃------[11]
V-Cr-O320-----[5]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows discussed in this guide.

AMOCO_Process_Pathway pX This compound pMBn_rad p-Methylbenzyl Radical pX->pMBn_rad H abstraction pTALD p-Tolualdehyde pMBn_rad->pTALD + O₂ pTA p-Toluic Acid pTALD->pTA Oxidation CBA 4-Carboxybenzaldehyde (4-CBA) pTA->CBA Oxidation TPA Terephthalic Acid (TPA) CBA->TPA Oxidation catalyst Co(III)/Mn(III) Catalyst catalyst->pX O2 O₂ O2->pMBn_rad Br_promoter Br⁻ Promoter Br_promoter->catalyst Regeneration

Caption: Simplified reaction pathway for the AMOCO process.

Photocatalytic_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_suspension Prepare suspension of photocatalyst in This compound solution dark_adsorption Stir in dark for adsorption equilibrium prep_suspension->dark_adsorption oxygen_purge Purge with O₂ dark_adsorption->oxygen_purge irradiation Irradiate with light source oxygen_purge->irradiation sampling Withdraw aliquots at intervals irradiation->sampling filtration Filter to remove catalyst sampling->filtration hplc_analysis Analyze filtrate by HPLC filtration->hplc_analysis

Caption: Experimental workflow for photocatalytic oxidation.

Ammoxidation_Logical_Relationship cluster_conditions Reaction Conditions cluster_products Products pX This compound Catalyst V-Cr-O Catalyst pX->Catalyst NH3 Ammonia NH3->Catalyst Air Air (O₂) Air->Catalyst TPN Terephthalonitrile Catalyst->TPN Byproducts Byproducts (e.g., COx, mononitrile) Catalyst->Byproducts Temperature Temperature (380-450 °C) Temperature->Catalyst influences SpaceVelocity Space Velocity SpaceVelocity->Catalyst influences ReactantRatio Reactant Ratio ReactantRatio->Catalyst influences

Caption: Logical relationships in this compound ammoxidation.

References

Spectroscopic Characterization of p-Xylene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for para-xylene (p-xylene), a key aromatic hydrocarbon used as a precursor in the synthesis of various polymers and materials. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to its symmetrical structure, this compound exhibits a simple NMR spectrum.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.05Singlet4HAromatic protons (C₆H ₄)
~2.31Singlet6HMethyl protons (CH ₃)

Solvent: CDCl₃, Reference: TMS[1]

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~134.7Quaternary aromatic carbons (C -CH₃)
~128.9Protonated aromatic carbons (C H)
~21.0Methyl carbons (C H₃)

Solvent: CDCl₃, Reference: TMS[2]

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound shows characteristic absorptions corresponding to its aromatic and aliphatic C-H bonds, as well as C=C stretching of the aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2980-2850Medium-StrongAliphatic C-H Stretch (CH₃)
1620-1585MediumAromatic C=C Stretch
1520-1475MediumAromatic C=C Stretch
840-790StrongC-H Out-of-plane bend (para-disubstitution)
Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and a base peak resulting from the loss of a methyl group.

m/zRelative IntensityAssignment
106High[M]⁺ (Molecular Ion)
91100 (Base Peak)[M-CH₃]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl ion)
65Moderate[C₅H₅]⁺
51Moderate[C₄H₃]⁺
39Moderate[C₃H₃]⁺

Ionization Method: Electron Ionization (EI)[3][4]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data comparison.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes and vials

Instrumentation:

  • 300 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance series)

Procedure:

  • Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample into the NMR magnet.

    • Lock onto the deuterium (B1214612) signal from the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 10-12 ppm.

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

    • Reference the spectrum to the TMS signal at 0 ppm.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Set the spectral width to approximately 200-220 ppm.

    • Use a standard proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 64-128 or more) due to the lower natural abundance of ¹³C.

    • Fourier transform the FID, phase correct the spectrum, and reference it to the CDCl₃ solvent signal at 77.16 ppm, or the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • Salt plates (NaCl or KBr)

  • Volatile solvent for cleaning (e.g., dichloromethane (B109758) or acetone)

  • Pipette

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates are clean and dry by wiping them with a tissue soaked in a volatile solvent.

    • Place one drop of liquid this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin film.

  • Background Spectrum:

    • Place the empty, clean salt plates (or no sample) in the spectrometer's sample holder.

    • Run a background scan to record the spectrum of the ambient atmosphere (CO₂, H₂O) and the salt plates. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum:

    • Place the salt plates with the this compound sample into the sample holder.

    • Acquire the IR spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform a Fourier transform on the interferogram to produce the final spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • After the measurement, carefully separate the salt plates and clean them thoroughly with a volatile solvent. Store them in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent for dilution (e.g., methanol (B129727) or dichloromethane)

  • Microsyringe

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction:

    • If using a GC-MS, prepare a dilute solution of this compound in a volatile solvent.

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The this compound will be vaporized and separated from the solvent on the GC column before entering the mass spectrometer.

    • Alternatively, for direct infusion, introduce a small amount of vaporous this compound directly into the ion source.

  • Ionization:

    • In the ion source, the vaporized this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule to form a radical cation, the molecular ion ([M]⁺•).

  • Mass Analysis:

    • The positively charged ions (the molecular ion and any fragment ions formed) are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Acquisition:

    • The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.

Spectroscopic_Analysis_of_pXylene cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Conclusion Final Structure Elucidation NMR NMR Spectroscopy (¹H & ¹³C) NMR_Info Number and Type of Protons & Carbons, Connectivity NMR->NMR_Info provides IR IR Spectroscopy IR_Info Functional Groups (Aromatic, Alkyl C-H) IR->IR_Info provides MS Mass Spectrometry MS_Info Molecular Weight & Fragmentation Pattern MS->MS_Info provides Structure This compound Structure (1,4-dimethylbenzene) NMR_Info->Structure combined lead to IR_Info->Structure combined lead to MS_Info->Structure combined lead to

Caption: Workflow of this compound structure determination using spectroscopic methods.

References

Navigating the Solubility Landscape of p-Xylene in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of p-xylene, a key aromatic hydrocarbon, in a range of common organic solvents. Understanding the solubility characteristics of this compound is critical for its application in chemical synthesis, purification processes, and formulation development. This document presents quantitative solubility data, detailed experimental methodologies for its determination, and a visual representation of a general experimental workflow.

Quantitative Solubility of this compound

This compound is a non-polar solvent and, as dictated by the principle of "like dissolves like," it exhibits high solubility in other non-polar and weakly polar organic solvents. Conversely, it is practically insoluble in highly polar solvents like water. While qualitatively described as miscible with many common organic solvents, precise quantitative data is essential for scientific and industrial applications.[1][2] The following tables summarize the available quantitative solubility data for this compound in various solvents.

Table 1: Solubility of this compound in a Mixed Aromatic Hydrocarbon Feedstock at Various Temperatures

Temperature (°F)Temperature (°C)Solubility of this compound (Mole %)
-20.0-28.929.33
-30.0-34.425.67
-44.0-42.220.03
-60.0-51.114.98
-76.0-60.011.10
-85.0-65.09.18
-109.3-78.55.36

Data sourced from a study on this compound crystallization from a typical industrial feedstock.

Table 2: Solubility of this compound in Water at 25°C

ParameterValue
Grams per 100g of solution0.0200
Milligrams per kilogram of solvent156.0
Mole Fraction2.65 x 10⁻⁵

This data highlights the very low miscibility of this compound in water.[3]

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for process design, modeling, and quality control. Several methods can be employed, each with its own advantages and limitations. Below are detailed protocols for some common and effective techniques.

Isothermal Equilibrium (Shake-Flask) Method with Gas Chromatographic Analysis

This is a classical and reliable method for determining the equilibrium solubility of a solid (this compound is solid below 13°C) or liquid solute in a solvent.

Principle: An excess amount of the solute (this compound) is equilibrated with the solvent at a constant temperature for a sufficient duration to achieve saturation. The concentration of the solute in the saturated liquid phase is then determined using a suitable analytical technique, such as gas chromatography.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of high-purity this compound to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

    • Agitate the mixture vigorously using a magnetic stirrer or mechanical shaker to ensure efficient mixing and facilitate the dissolution process.

    • Maintain a constant temperature (e.g., 25°C ± 0.1°C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is established, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a sample of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation. The syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

  • Sample Preparation for GC Analysis:

    • Accurately weigh the collected sample of the saturated solution.

    • Dilute the sample with a known volume or mass of a suitable solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the gas chromatograph's detector.

  • Gas Chromatography (GC) Analysis:

    • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used for analyzing hydrocarbons like this compound.

    • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase like DB-1 or DB-5) should be selected to achieve good separation of this compound from the solvent and any impurities.

    • Operating Conditions:

      • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without causing thermal degradation (e.g., 250°C).

      • Oven Temperature Program: An isothermal or temperature-programmed method can be used. For example, hold at an initial temperature (e.g., 60°C) for a few minutes, then ramp up to a final temperature (e.g., 150°C) at a controlled rate (e.g., 10°C/min).

      • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280°C).

      • Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the GC to generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Inject the diluted sample of the saturated solution into the GC and record the chromatogram.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Account for the dilution factor to calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in the desired units, such as grams per 100 mL of solvent, mole fraction, or molality.

Gravimetric Method

The gravimetric method is a straightforward and fundamental technique for solubility determination, particularly suitable for non-volatile solutes.

Principle: A known mass of the saturated solution is taken, and the solvent is evaporated, leaving behind the solid solute. The mass of the solute is then determined, and the solubility is calculated.

Detailed Methodology:

  • Preparation of Saturated Solution: Follow step 1 as described in the Isothermal Equilibrium Method.

  • Sampling:

    • After allowing the undissolved solid to settle, carefully pipette a precise volume (e.g., 10 mL) of the clear, saturated supernatant into a pre-weighed, dry evaporating dish or beaker.

    • Weigh the evaporating dish with the solution to determine the mass of the saturated solution.

  • Solvent Evaporation:

    • Place the evaporating dish in a well-ventilated fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without causing the this compound to sublime or degrade. Gentle heating may be applied if necessary.

  • Drying and Weighing:

    • Once all the solvent has evaporated, transfer the evaporating dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

    • Weigh the evaporating dish containing the dry this compound residue.

    • Repeat the drying and weighing process until a constant mass is obtained, indicating that all the solvent has been removed.

  • Calculation of Solubility:

    • Mass of solute (this compound): Final mass of dish + residue - Initial mass of the empty dish.

    • Mass of solvent: Mass of the saturated solution - Mass of the solute.

    • Solubility: (Mass of solute / Mass of solvent) x 100 (expressed as g/100g of solvent). Other units can be calculated accordingly.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility.

G Workflow for Experimental Determination of this compound Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_methods Analytical Methods cluster_results Results prep_solute High-Purity this compound mixing Mix this compound and Solvent in a Sealed Vessel prep_solute->mixing prep_solvent Chosen Organic Solvent prep_solvent->mixing equilibration Agitate at Constant Temperature (e.g., 24-48 hours) mixing->equilibration settling Cease Agitation and Allow Phases to Settle equilibration->settling sampling Withdraw Supernatant with Syringe Filter settling->sampling analysis Determine this compound Concentration sampling->analysis gc Gas Chromatography (GC) analysis->gc gravimetric Gravimetric Analysis analysis->gravimetric other Other Methods (e.g., Spectroscopy) analysis->other calculation Calculate Solubility (e.g., mol/L, g/100g) gc->calculation gravimetric->calculation other->calculation reporting Report Data with Temperature and Units calculation->reporting

Caption: A generalized workflow for determining the solubility of this compound in an organic solvent.

References

p-Xylene: A Comprehensive Technical Overview of its Chemical Identity and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p-Xylene, focusing on its chemical identification, physical and chemical properties, and critical safety information. The data presented is compiled from various safety data sheets to ensure a comprehensive resource for laboratory and industrial applications.

Chemical Identification

This compound, systematically named 1,4-dimethylbenzene, is an aromatic hydrocarbon. Its unique identifiers are crucial for accurate tracking and regulatory compliance.

IdentifierValue
CAS Number 106-42-3[1][2][3][4]
EC Number 203-396-5[3][5]
UN Number 1307[1][2]
Chemical Formula C₈H₁₀ or C₆H₄(CH₃)₂[1][3][4]
Synonyms 1,4-Dimethylbenzene, p-Dimethylbenzene, p-Xylol[1][2][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and use in experimental settings.

PropertyValue
Molecular Weight 106.17 g/mol
Appearance Liquid
Melting Point 12-13 °C
Boiling Point 138 °C
Density 0.861 g/mL at 20 °C
Vapor Pressure 9 mmHg at 20 °C
Vapor Density 3.7 (vs air)
Solubility in Water 0.2 g/L
Refractive Index n20/D 1.495

Fire and Explosion Hazard Data

This compound is a flammable liquid and poses a significant fire risk. Understanding its flammability characteristics is essential for safe storage and handling.

Hazard ParameterValue
Flash Point 27 °C (80.6 °F) - closed cup
Autoignition Temperature 527 °C (980.6 °F)[4]
Flammability Limits Lower: 1.1%, Upper: 7%[4]
Hazard Class 3 (Flammable liquids)

Toxicological Data

Exposure to this compound can have adverse health effects. The following table summarizes key toxicity data.

Toxicity MetricValueSpecies
LD50 Oral 3910 - 5000 mg/kg[4][6]Rat[4]
LD50 Dermal 12400 mg/kg[4]Rabbit[4]
LC50 Inhalation 4550 ppm (4 hours)[4]Rat[4]

Hazard Statements and Classifications

This compound is classified under several hazard categories, indicating its potential risks.

  • H226: Flammable liquid and vapor.[3]

  • H304: May be fatal if swallowed and enters airways.[3][5]

  • H312 + H332: Harmful in contact with skin or if inhaled.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][5]

  • H412: Harmful to aquatic life with long-lasting effects.[3]

Experimental Protocols and Safety Procedures

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye/Face Protection: Use eyeshields and a face shield.

  • Skin Protection: Wear protective gloves.[7]

  • Respiratory Protection: Use a suitable respirator, such as a type ABEK (EN14387) respirator filter.

  • Body Protection: Wear protective clothing.[7]

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[4] Do not breathe vapors or spray.[5][7] Keep away from heat, sparks, and open flames.[6][7] Use non-sparking tools and take precautionary measures against static discharge.[5][7]

  • Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed.[5][6][7] Ground/bond the container and receiving equipment.[6][7]

First Aid Measures
  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][7] If you feel unwell, call a POISON CENTER or doctor.[7]

  • If on Skin: Remove/take off immediately all contaminated clothing.[7] Rinse skin with water/shower.[7] If skin irritation occurs, get medical advice/attention.[7]

  • If in Eyes: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice/attention.[7]

  • If Swallowed: Immediately call a POISON CENTER or doctor.[3][5] Do NOT induce vomiting.[3][5]

Safety Workflow Visualization

The following diagram illustrates the emergency response protocol for accidental exposure to this compound.

pXylene_Exposure_Protocol cluster_exposure Accidental Exposure to this compound cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure Occurs inhalation Inhalation: Move to Fresh Air start->inhalation Inhalation skin_contact Skin Contact: Remove Contaminated Clothing Rinse with Water start->skin_contact Skin Contact eye_contact Eye Contact: Rinse with Water Remove Contact Lenses start->eye_contact Eye Contact ingestion Ingestion: DO NOT Induce Vomiting start->ingestion Ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds

Caption: Emergency response workflow for this compound exposure.

References

Crystal structure of p-Xylene and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of p-Xylene and Its Derivatives

Introduction

Para-xylene (this compound), or 1,4-dimethylbenzene, is a crucial aromatic hydrocarbon used extensively as a chemical feedstock, primarily for the production of terephthalic acid (PTA), a key monomer in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET).[1][2] Understanding the solid-state structure of this compound and its derivatives is fundamental for controlling crystallization processes, designing new materials, and comprehending intermolecular interactions that govern its physical and chemical properties. The industrial separation of this compound from its isomers (o-xylene and m-xylene) often relies on fractional crystallization, a process directly dictated by its crystal structure and phase behavior.[3][4]

This technical guide provides a comprehensive overview of the crystal structure of this compound and selected derivatives. It details the crystallographic parameters, summarizes key experimental methodologies for structure determination, and outlines relevant synthesis and metabolic pathways for researchers, scientists, and professionals in drug development and materials science.

Crystal Structure of this compound

The crystal structure of this compound has been determined under various conditions, primarily through single-crystal X-ray diffraction (SCXRD) and neutron powder diffraction.[3] At ambient pressure and low temperatures, this compound crystallizes in a monoclinic system.

Crystallographic Data for this compound

Studies have consistently shown that this compound adopts the P2₁/n space group.[3] The first crystallographic study was reported in 1986 from an SCXRD measurement at 180 K.[3] Subsequent neutron powder diffraction studies confirmed this structure down to 4.5 K and under high pressure, indicating no temperature-induced phase transitions at ambient pressure.[5] The crystallographic unit contains half a molecule in the asymmetric unit, with the full molecule generated through an inversion center.[3]

High-pressure studies indicate that this compound crystallizes at approximately 0.1 GPa.[6] While one study suggested a possible phase transition to a Cc space group at 0.84 GPa, later high-pressure neutron and single-crystal X-ray diffraction experiments confirmed the persistence of the P2₁/n space group up to 4.72 GPa.[3]

The key crystallographic parameters for perdeuterated this compound at low temperature are summarized in the table below.

ParameterValueReference
Formula C₈D₁₀[5][6]
Temperature 4.5 K[5][6]
Crystal System Monoclinic[3]
Space Group P2₁/n[3]
a 5.7337(1) Å[5][6]
b 4.9485(1) Å[5][6]
c 11.1385(1) Å[5][6]
β 100.7130(1)°[5][6]
Volume (V) 310.52(2) ų[5][6]
Z 2[5][6]
Calculated Density (ρ) 1.2431(1) g/cm³[5][6]
Molecular Packing and Intermolecular Interactions

In the solid state, this compound molecules are organized into chains along the b-axis.[6] This packing is stabilized by van der Waals contacts between the hydrogen atoms of a methyl group on one molecule and the six carbon atoms of the aromatic ring on a neighboring molecule.[6] These chains are, in turn, held together by weaker van der Waals forces, primarily H···H contacts.[6] The aromatic ring is nearly planar, with a slight deformation near the substituent methyl groups.[6]

Crystal Structures of this compound Derivatives

The introduction of functional groups to the this compound scaffold significantly alters its electronic properties, molecular shape, and intermolecular interactions, leading to different crystal structures.

Nitrated this compound Derivatives

Nitration of this compound can produce mono-, di-, and trinitro derivatives.[7] The crystal structure of 2,3-dinitro-p-xylene has been determined by single-crystal X-ray diffraction.[7] The compound was crystallized using a slow cooling method.[7]

This compound Complexes

This compound can form co-crystals with other molecules. An example is the complex formed with carbon tetrabromide (CBr₄), where the structure consists of zigzag strings of alternating CBr₄ and this compound molecules.[8] In this complex, each aromatic ring has a bromine atom positioned on each face at a distance consistent with charge-transfer bonding.[8]

Crystallographic Data for this compound Derivatives

The table below summarizes the crystallographic data for selected this compound derivatives.

Compound2,3-Dinitro-p-xyleneCarbon Tetrabromide this compound Complex
Formula C₈H₈N₂O₄CBr₄·C₈H₁₀
Crystal System MonoclinicOrthorhombic
Space Group P2(1)/nCmcm
a 7.594(2) Å8.48(3) Å
b 11.825(2) Å8.89(3) Å
c 10.331(2) Å17.46(5) Å
α 90°90°
β 98.74(3)°90°
γ 90°90°
Volume (V) 917.0(3) ų1316.5 ų
Z 44
Reference [7][8]

Experimental Methodologies for Structure Determination

The determination of crystal structures for this compound and its derivatives relies on several key analytical techniques, primarily diffraction-based methods.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful technique for unambiguously determining the crystal structure of organic compounds.[9][10] The process involves three main stages: crystal growth, data collection, and structure solution.

  • Crystal Growth : Obtaining a high-quality single crystal is often the most challenging step.[11][12] The crystal must be of sufficient size (typically >0.1 mm in all dimensions), possess a regular structure, and be free of significant defects like cracks or twinning.[11][12] Common methods for growing crystals of organic compounds include:

    • Slow Evaporation : A nearly saturated solution of the compound is prepared and allowed to evaporate slowly in a dust-free, undisturbed environment.[13][14]

    • Slow Cooling : A saturated solution is prepared at an elevated temperature and then cooled slowly, reducing the compound's solubility and promoting gradual crystallization.[14]

    • Vapor Diffusion : A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the solution, inducing crystallization.

    • Liquid Diffusion : A less dense anti-solvent is carefully layered on top of a solution of the compound, creating a diffusion interface where crystals can form.[13]

  • Data Collection : A suitable crystal is mounted on a goniometer, which positions it precisely within a monochromatic X-ray beam.[11][12] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections of varying intensities.[11] These intensities and their positions are recorded by a detector.

  • Structure Solution and Refinement : The diffraction data (amplitudes) are processed, but the phase information is lost—this is known as the "phase problem".[12] For small molecules, direct methods or other ab initio techniques are typically used to estimate the initial phases.[12] This allows for the calculation of an initial electron density map, from which a preliminary model of the molecular structure can be built.[12] This model is then refined against the experimental data to improve the atomic positions and other parameters, resulting in the final, precise crystal structure.[15]

scxrd_workflow cluster_prep 1. Sample Preparation cluster_data 2. Data Collection cluster_solve 3. Structure Solution & Refinement a Purified Compound b Crystal Growth (e.g., Slow Evaporation) a->b c Select & Mount Single Crystal b->c d Mount on Diffractometer c->d e Expose to X-ray Beam d->e f Record Diffraction Pattern (Intensities & Angles) e->f g Data Processing & Integration f->g h Solve Phase Problem (Direct Methods) g->h i Build Initial Model h->i j Refine Structure i->j k Final Structure Validation j->k l Crystallographic Information File (CIF) k->l

Fig. 1: General workflow for Single-Crystal X-ray Diffraction (SCXRD).
Neutron Powder Diffraction

For materials that are difficult to grow as large single crystals, X-ray powder diffraction (XRPD) can be used.[9][16] However, neutron diffraction offers a key advantage, particularly for organic molecules: it is highly sensitive to lighter atoms, including hydrogen and its isotope deuterium. This makes it an excellent tool for accurately determining the positions of hydrogen atoms and studying the orientation of methyl groups, which is difficult with X-rays. The study of perdeuterated this compound is a classic example where this technique was essential.[5][6] Data from powder diffraction is typically analyzed using the Rietveld refinement method to refine a structural model against the full experimental diffraction pattern.[15]

NMR Crystallography

NMR crystallography is an emerging method that uses solid-state NMR (ssNMR) spectroscopy, often combined with computational methods like density functional theory (DFT), to determine or refine crystal structures.[17][18] Unlike diffraction, which relies on long-range order, NMR is sensitive to the local environment of specific nuclei.[18][19] This makes it particularly useful for studying microcrystalline materials, disordered systems, or confirming structures where diffraction data may be ambiguous.[17] The process often involves generating a set of candidate structures through crystal structure prediction (CSP) and then using experimental NMR data (such as chemical shifts) to identify the correct structure from the candidates.[18][20]

nmr_crystallography_logic exp Experimental Data (Solid-State NMR) compare Compare Calculated vs. Experimental Data exp->compare csp Crystal Structure Prediction (CSP) candidates Candidate Structures (Set of plausible polymorphs) csp->candidates dft DFT Calculations (Predict NMR parameters for each candidate structure) candidates->dft dft->compare final Validated Crystal Structure compare->final

Fig. 2: Logical workflow for NMR Crystallography.

Synthesis and Biological Pathways

While this compound itself is not typically used in drug development, its derivatives are important intermediates, and understanding its biological fate is relevant for toxicology and environmental science.

Synthesis of Nitrated this compound Derivatives

Nitro-p-xylenes are synthesized via electrophilic aromatic substitution. The nitration of this compound can be performed sequentially to yield mono-, di-, and trinitro-p-xylene by controlling the reaction temperature and nitrating agent.[7] For example, mononitration can be achieved at around 30°C, dinitration at 80°C, and the formation of trinitro-p-xylene requires higher temperatures of about 120°C.[7]

nitration_synthesis px This compound nitro_px Nitro-p-xylene px->nitro_px HNO₃/H₂SO₄ ~30°C dinitro_px Dinitro-p-xylene nitro_px->dinitro_px HNO₃/H₂SO₄ ~80°C trinitro_px Trinitro-p-xylene dinitro_px->trinitro_px HNO₃/H₂SO₄ ~120°C

Fig. 3: Synthesis pathway for nitrated this compound derivatives.
Metabolic Degradation Pathway of this compound

In biological systems, this compound can be metabolized by certain microorganisms. The degradation pathway typically begins with the oxidation of one of the methyl groups by a monooxygenase enzyme.[2] This initial step leads to the formation of 4-methylbenzyl alcohol, which is further oxidized to 4-methylbenzoic acid. The aromatic ring is then dihydroxylated to form 4-methylcatechol.[2] From this point, the ring can be cleaved via either the meta or ortho cleavage pathways, leading to intermediates that can enter central metabolic cycles like the TCA cycle.[2]

metabolic_pathway cluster_path This compound Degradation Pathway px This compound p_mba 4-Methylbenzyl Alcohol px->p_mba Xylene Monooxygenase p_mbal 4-Methylbenzaldehyde p_mba->p_mbal Benzyl Alcohol Dehydrogenase p_mbe 4-Methylbenzoate p_mbal->p_mbe Benzaldehyde Dehydrogenase p_mc 4-Methylcatechol p_mbe->p_mc Toluene/Xylene Dioxygenase meta meta-Cleavage Product p_mc->meta meta-Cleavage ortho ortho-Cleavage Product p_mc->ortho ortho-Cleavage tca TCA Cycle Intermediates meta->tca ortho->tca

Fig. 4: Overview of the microbial degradation pathway of this compound.

Conclusion

The solid-state structure of this compound is well-characterized as a monoclinic system (P2₁/n) at low temperatures and high pressures, with molecular packing dominated by van der Waals interactions. Its derivatives, such as nitrated compounds and co-crystals, exhibit distinct crystal structures influenced by changes in molecular symmetry and intermolecular forces. The determination of these structures is accomplished through a suite of powerful experimental techniques, primarily single-crystal X-ray diffraction, which provides unambiguous structural data, complemented by neutron diffraction and NMR crystallography for specific applications. A thorough understanding of these crystalline properties is essential for applications ranging from industrial chemical separation to the rational design of new materials.

References

A Comprehensive Technical Guide to the Thermochemical Properties of p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential thermochemical data for p-xylene (1,4-dimethylbenzene). The information is curated for professionals in research, scientific, and drug development fields who require precise and reliable data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental protocols used for their determination, and provides visualizations of the experimental workflows.

Core Thermochemical Data of this compound

The following tables summarize the critical thermochemical properties of this compound, compiled from various reputable sources. These values are essential for understanding the energetic and stability characteristics of the compound.

Table 1: Standard Molar Thermodynamic Properties at 298.15 K (25 °C)
PropertySymbolValueUnitsPhase
Enthalpy of FormationΔfH°17.9 ± 1.0kJ/molGas
Enthalpy of FormationΔfH°-24.4 ± 1.0kJ/molLiquid
Enthalpy of CombustionΔcH°-4552kJ/molLiquid
Molar Entropy247J/(mol·K)Liquid
Heat CapacityCp126.0J/(mol·K)Gas
Heat CapacityCp181.7J/(mol·K)Liquid
Table 2: Phase Transition Properties
PropertySymbolValueUnits
Melting PointTm286.3K
Boiling PointTb411.50K
Critical TemperatureTc617K
Critical PressurePc3500kPa
Enthalpy of FusionΔfusH°17.1kJ/mol
Enthalpy of VaporizationΔvapH°35.7 (at 138 °C)kJ/mol
Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas)
Temperature (K)Heat Capacity (J/(mol·K))
10054.98
20087.00
298.15126.0
400167.4
500203.3
600233.2
800278.9
1000311.4
1500359.9

Note: Data is compiled from various sources, including the NIST WebBook and other cited literature.[1][2][3][4][5][6] Uncertainties are provided where available.

Experimental Protocols for Thermochemical Data Determination

The thermochemical data presented in this guide are determined through precise calorimetric techniques. The following sections outline the general methodologies for the key experiments cited.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a critical parameter determined using a bomb calorimeter.

Objective: To measure the heat released during the complete combustion of a known mass of this compound in a constant-volume environment.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically in a gelatin capsule or on a sample holder) is placed inside a stainless steel "bomb." A fuse wire is positioned to make contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 25-30 atm) to ensure complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is meticulously recorded before, during, and after the combustion to determine the exact temperature change (ΔT).

  • Calculation: The heat capacity of the calorimeter system is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of this compound is then calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and any side reactions.

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature.[7][8][9][10][11]

Objective: To determine the heat capacity, melting point, and enthalpy of fusion of this compound.

Methodology:

  • Sample and Reference Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is hermetically sealed in an aluminum pan. An identical empty pan is prepared as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including a controlled heating rate (e.g., 10 °C/min). An inert purge gas, such as nitrogen, is typically used to maintain a consistent atmosphere.

  • Heating and Measurement: The sample and reference are heated at a constant rate. The DSC instrument measures the difference in heat flow required to maintain both the sample and reference pans at the same temperature.

  • Data Analysis:

    • Heat Capacity: The heat flow difference in a region with no phase transitions is proportional to the heat capacity of the sample.

    • Melting Point: An endothermic peak in the DSC curve indicates melting. The onset temperature of this peak is taken as the melting point.

    • Enthalpy of Fusion: The area under the melting peak is directly proportional to the enthalpy of fusion. The instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Enthalpy_of_Combustion_Workflow cluster_prep Sample and Bomb Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis A Weigh this compound Sample B Place Sample and Fuse Wire in Bomb A->B C Seal and Pressurize Bomb with O2 B->C D Submerge Bomb in Water-filled Calorimeter C->D Transfer to Calorimeter E Record Initial Temperature D->E F Ignite Sample E->F G Record Final Temperature F->G H Calculate Temperature Change (ΔT) G->H J Calculate Heat of Combustion H->J I Determine Calorimeter Heat Capacity (using standard) I->J

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis of DSC Curve A Weigh this compound Sample (2-10 mg) B Seal Sample in Hermetic Pan A->B D Place Sample and Reference Pans in DSC Cell B->D C Prepare Empty Reference Pan C->D E Program Temperature Profile (e.g., heat at 10°C/min) D->E F Measure Differential Heat Flow vs. Temperature E->F G Determine Heat Capacity from Baseline F->G H Identify Melting Peak (Endotherm) F->H I Determine Melting Point (Peak Onset) H->I J Calculate Enthalpy of Fusion (Peak Area) H->J

Caption: Workflow for determining thermal properties using Differential Scanning Calorimetry (DSC).

References

Unveiling the Molecular Architecture of p-Xylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the molecular geometry and bond angles of p-xylene, a key aromatic hydrocarbon, is now available for researchers, scientists, and professionals in drug development. This guide synthesizes data from advanced experimental techniques and computational studies to provide a precise understanding of the molecule's three-dimensional structure.

Para-xylene (this compound), or 1,4-dimethylbenzene, is a fundamental building block in the production of polymers and synthetic fibers. Its molecular geometry dictates its physical and chemical properties, influencing its reactivity and interactions in various chemical processes. This whitepaper provides an in-depth analysis of its structural parameters, supported by experimental data and theoretical models.

Molecular Structure and Geometry

The this compound molecule consists of a benzene (B151609) ring with two methyl groups attached at the para positions (positions 1 and 4). This substitution pattern results in a molecule with D2h point group symmetry in its most stable conformation. The aromatic ring is essentially planar, with the methyl groups positioned on opposite sides of the ring.

The precise bond angles and lengths are determined by a combination of the sp2 hybridization of the carbon atoms in the benzene ring, the sp3 hybridization of the carbon atoms in the methyl groups, and steric and electronic effects arising from the substituents.

Quantitative Geometrical Parameters

ParameterBond Angle (degrees)Method
C-C-C (in aromatic ring)~120X-ray Diffraction, Neutron Diffraction, Computational
C-C-C (at methyl substitution)~121.2Computational (DFT)[1]
C-C-H (aromatic)~120Theoretical
C-C-CH3~121.2Computational (DFT)[1]
H-C-H (in methyl group)~109.5Theoretical
Torsion Angle (C-C-C-H)VariesNeutron Diffraction[2]

Note: The bond angles within the aromatic ring deviate slightly from the ideal 120° of a perfect hexagon due to the electronic influence of the methyl groups. Computational studies indicate that the C-C-C angle at the point of methyl substitution is slightly larger than the other C-C-C angles in the ring.[1]

Experimental Determination of Molecular Geometry

The structural parameters of this compound have been elucidated through various experimental techniques, primarily X-ray and neutron diffraction for the solid state.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) has been instrumental in determining the crystal structure of this compound.[2] In these experiments, a single crystal of this compound is grown and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the arrangement of atoms within the crystal can be determined, providing precise measurements of bond lengths and angles in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

  • Crystal Growth: High-quality single crystals of this compound are grown from a solution or by slow cooling of the liquid.

  • Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. It is then rotated in a beam of monochromatic X-rays.

  • Diffraction Measurement: A detector, such as a CCD or CMOS detector, records the diffraction pattern as a series of reflections at different crystal orientations.

  • Data Processing: The collected data is processed to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, high-resolution molecular structure.

Neutron Diffraction

Neutron diffraction provides a complementary technique to X-ray diffraction.[2] Neutrons are scattered by the atomic nuclei rather than the electrons. This makes neutron diffraction particularly effective for accurately locating hydrogen atoms, which have a very low scattering cross-section for X-rays. Given the ten hydrogen atoms in this compound, neutron diffraction is crucial for determining the geometry of the methyl groups and the C-H bonds.

Experimental Protocol: Neutron Diffraction of this compound

  • Sample Preparation: A powdered or single crystal sample of deuterated this compound is often used to reduce incoherent scattering from hydrogen atoms.

  • Neutron Source: The sample is placed in a beam of neutrons from a nuclear reactor or a spallation source.

  • Scattering: The neutrons are scattered by the nuclei of the atoms in the sample.

  • Detection: A detector measures the intensity of the scattered neutrons as a function of the scattering angle.

  • Data Analysis: The resulting diffraction pattern is analyzed to determine the positions of the nuclei, providing highly accurate bond lengths and angles, especially for hydrogen-containing groups.

Computational Chemistry Methods

In addition to experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in determining and refining the molecular geometry of this compound.[1] These methods solve the Schrödinger equation for the molecule to find the lowest energy arrangement of the atoms, which corresponds to the equilibrium geometry.

Methodology: Geometry Optimization using DFT

  • Initial Structure: An approximate 3D structure of this compound is constructed.

  • Level of Theory and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) are chosen to balance accuracy and computational cost.

  • Energy Minimization: The geometry of the molecule is systematically changed to find the arrangement with the lowest electronic energy. This process involves calculating the forces on each atom and moving them in the direction that lowers the energy until a minimum is reached.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies).

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

The molecular geometry of this compound is well-defined by a planar benzene ring with two opposing methyl groups. The bond angles are a result of the underlying electronic structure and steric interactions. The combination of experimental techniques like X-ray and neutron diffraction with high-level computational methods provides a detailed and accurate picture of its three-dimensional structure. This fundamental knowledge is essential for understanding its chemical behavior and for its application in various industrial and research settings.

References

A Technical Guide to Quantum Chemical Calculations for p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the quantum chemical calculations used to characterize para-Xylene (p-Xylene), a fundamental aromatic hydrocarbon. Understanding the structural, electronic, and spectroscopic properties of this compound at a quantum level is crucial for its application in various fields, including materials science and as a precursor in the synthesis of polymers and pharmaceuticals. This document details the computational methodologies, presents key data in a structured format, and illustrates the typical workflow for such calculations.

Theoretical Background and Computational Methodology

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for elucidating the molecular properties of aromatic compounds like this compound.[1][2] DFT offers a favorable balance between computational cost and accuracy for systems of this size.

Experimental Protocol: DFT Calculations

A common and robust protocol for the quantum chemical analysis of this compound involves the following steps:

  • Initial Structure Generation: A 3D model of the this compound molecule is constructed. It's important to consider the rotational isomers (conformers) arising from the orientation of the two methyl groups. For this compound, these are the eclipsed and staggered forms.[1][3]

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using DFT with a functional such as Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).[1][4] A sufficiently large basis set, for instance, 6-311++G(d,p), is employed to accurately describe the electronic distribution.[1][4][5]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra.[1][6]

  • Electronic Property Calculation: With the optimized geometry, electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity.[1][7]

  • Spectroscopic Simulation:

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra, providing information on excitation energies and oscillator strengths.[1][5][8]

    • NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts.

The entire computational process, from initial structure input to final analysis, is depicted in the workflow diagram below.

G cluster_input Input Phase cluster_calculation Calculation Phase cluster_analysis Analysis Phase Input_Structure Initial this compound Structure (Eclipsed/Staggered) Method_Selection Select Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) Geo_Opt Geometry Optimization Method_Selection->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Optimized_Geo Optimized Geometry Geo_Opt->Optimized_Geo Electronic_Prop Electronic Properties (HOMO, LUMO) Freq_Calc->Electronic_Prop Vib_Spectra Vibrational Spectra Freq_Calc->Vib_Spectra Spectra_Calc Spectroscopic Calculations (TD-DFT for UV-Vis, GIAO for NMR) Electronic_Prop->Spectra_Calc Reactivity Chemical Reactivity (HOMO-LUMO Gap) Electronic_Prop->Reactivity UV_Vis UV-Vis Spectrum Spectra_Calc->UV_Vis NMR_Shifts NMR Chemical Shifts Spectra_Calc->NMR_Shifts

Caption: A typical workflow for quantum chemical calculations of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from quantum chemical calculations of this compound. These values are typically derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory unless otherwise specified.

Table 1: Optimized Geometric Parameters of this compound

The geometry of this compound has been optimized using various levels of theory.[9] The table below presents typical bond lengths and angles.

ParameterDescriptionCalculated Value (Å or °)
Bond Lengths
C-C (aromatic)Carbon-Carbon bond in the benzene (B151609) ring~1.39 - 1.40 Å
C-C (alkyl)Bond between the ring and methyl carbon~1.51 Å
C-H (aromatic)Carbon-Hydrogen bond on the ring~1.08 Å
C-H (methyl)Carbon-Hydrogen bond in the methyl group~1.09 Å
Bond Angles
C-C-C (aromatic)Angle within the benzene ring~120°
C-C-H (aromatic)Angle involving a hydrogen on the ring~120°
C-C-C (alkyl)Angle between the ring and methyl group~121°
H-C-H (methyl)Angle within the methyl group~109.5°

Note: Specific values can vary slightly depending on the chosen functional and basis set.[9][10][11]

Table 2: Electronic Properties of this compound Conformers

The electronic properties, particularly the frontier molecular orbitals, are crucial for understanding reactivity.[1] Studies have identified two primary conformers, staggered and eclipsed, with the staggered form being slightly more stable.[1] The eclipsed conformer is predicted to be more reactive due to a smaller HOMO-LUMO energy gap.[1][2]

PropertyEclipsed ConformerStaggered ConformerUnit
HOMO Energy -6.34-6.35eV
LUMO Energy -0.21-0.20eV
HOMO-LUMO Gap (ΔE) 6.136.15eV

Data derived from DFT calculations. A smaller energy gap (ΔE) suggests higher chemical reactivity and lower kinetic stability.[1][7]

Table 3: Selected Calculated Vibrational Frequencies

Vibrational frequency calculations help in the interpretation of experimental IR and Raman spectra.[6][12] The table below lists some characteristic vibrational modes for this compound.

Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
~3200-3300C-H stretching (methyl groups)
~3018C-H stretching (aromatic ring)
~1648C-C stretching (aromatic ring)
~1480C-H bending (methyl groups)
~1234C-H in-plane bending (aromatic ring)
~715C-H out-of-plane bending

These values are unscaled and correspond to harmonic frequencies. Experimental values may differ slightly.[3][13]

Table 4: Calculated Spectroscopic Data

Theoretical calculations can predict spectroscopic properties, aiding in the identification and characterization of this compound.

SpectrumParameterCalculated Value
¹H NMR Chemical Shift (δ) - Aromatic Protons~7.0-7.2 ppm
Chemical Shift (δ) - Methyl Protons~2.3 ppm
UV-Vis Max Wavelength (λmax)~265-290 nm
Major Electronic TransitionHOMO → LUMO (π → π*)

NMR chemical shifts for the highly symmetric this compound typically show two distinct signals.[14] UV-Vis absorption spectra calculations are generally performed using TD-DFT methods.[5][8]

Conclusion

Quantum chemical calculations provide a powerful framework for the detailed investigation of this compound's molecular properties. By employing methods like DFT, researchers can accurately predict its geometry, electronic structure, and spectroscopic signatures. This theoretical data is invaluable for understanding its reactivity, stability, and interactions, thereby supporting its application in scientific research and industrial development. The protocols and data presented in this guide offer a solid foundation for professionals engaging in the computational study of this compound and related aromatic compounds.

References

Methodological & Application

Application Note: High-Resolution Gas Chromatography Method for the Purity Analysis of p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Para-xylene (p-xylene) is a critical aromatic hydrocarbon primarily used in the large-scale synthesis of terephthalic acid (TPA) and dimethyl terephthalate (B1205515) (DMT), key monomers for the production of polyethylene (B3416737) terephthalate (PET) plastics and polyester (B1180765) fibers. The purity of this compound is paramount, as even trace amounts of isomers (o-xylene, m-xylene) and other aromatic or non-aromatic impurities can adversely affect polymerization processes and the quality of the final product.[1][2] This application note details a robust and precise gas chromatography (GC) method for the quantitative determination of this compound purity, suitable for quality control, process monitoring, and research applications.[1][3]

Principle

Gas chromatography is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds in a mixture.[4] This method utilizes a high-resolution capillary column with a stationary phase specifically selected for the separation of xylene isomers and other related aromatic hydrocarbons.[5][6] The sample is vaporized in a heated injector and carried by an inert gas (carrier gas) through the column. Compounds are separated based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase. The separated compounds are then detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of each analyte.[7] Purity is typically determined by subtracting the sum of all identified impurities from 100%.[1]

Experimental Protocol

This protocol is based on established methods for aromatic hydrocarbon analysis, including ASTM D3798, and is designed for this compound of 99% or greater purity.[1][8][9]

Apparatus and Materials
  • Gas Chromatograph (GC): A system equipped with a capillary split/splitless injector and a Flame Ionization Detector (FID).[9][10]

  • GC Column: Agilent CP-Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent column capable of resolving xylene isomers).[5]

  • Data Acquisition System: Chromatography software for instrument control, data acquisition, and analysis.

  • Autosampler: For precise and repeatable injections.

  • Vials and Caps: 2 mL amber glass vials with PTFE-lined septa.

  • Syringe: 10 µL GC syringe.

Reagents and Standards
  • Carrier Gas: Helium (99.999% purity or higher).

  • FID Gases: Hydrogen (99.999% purity or higher) and compressed air (hydrocarbon-free).

  • This compound Sample: The batch of this compound to be analyzed.

  • Calibration Standard: A certified reference material containing known concentrations of this compound and potential impurities (e.g., benzene, toluene, ethylbenzene, m-xylene (B151644), o-xylene, cumene).[11]

Gas Chromatograph Operating Conditions
ParameterValue
Injector Split
Split Ratio100:1
Injector Temperature250 °C
Oven Program
Initial Temperature80 °C
Initial Hold Time6 min
Ramp Rate25 °C/min
Final Temperature130 °C
Column Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm)[5]
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)
Detector (FID)
Detector Temperature250 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min
Injection Volume 1.0 µL
Sample Preparation
  • Ensure the this compound sample is homogeneous. If solid at room temperature, gently warm the sample until it is completely liquid and mix thoroughly.

  • Transfer approximately 1.5 mL of the this compound sample into a 2 mL autosampler vial.

  • Cap the vial securely.

  • If using a calibration standard, prepare it according to the supplier's instructions.

Experimental Workflow

The following diagram illustrates the logical flow of the this compound purity analysis.

G Experimental Workflow for this compound Purity Analysis A Sample Preparation (Transfer this compound to vial) D Sample Injection (1.0 µL of this compound) A->D B GC System Setup (Set method parameters) C System Suitability Test (Inject standard) B->C C->D Pass E Chromatographic Separation (Capillary Column) D->E F Detection (FID) E->F G Data Acquisition (Chromatogram Generation) F->G H Peak Integration & Identification G->H I Purity Calculation (% Area Normalization) H->I J Final Report I->J

Caption: Workflow for GC-based this compound purity analysis.

Data Presentation and Analysis

The purity of this compound is determined by the area percent method, where the area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = 100% - Σ (Area % of all impurities)

Typical Chromatographic Data

The following table summarizes the expected retention times and typical concentrations for this compound and its common impurities under the specified GC conditions.

Peak No.CompoundRetention Time (min)Typical Concentration (Area %)
1Benzene~3.5< 0.01
2Toluene~4.8< 0.1
3Ethylbenzene~6.2< 0.2
4This compound ~6.5 > 99.5
5m-Xylene~6.8< 0.2
6o-Xylene~7.5< 0.1
7Cumene (Isopropylbenzene)~8.2< 0.05

Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions.

System Suitability

Before sample analysis, a system suitability test should be performed by injecting a standard mixture containing this compound and its isomers. The resolution between the this compound and m-xylene peaks should be greater than 1.5 to ensure adequate separation.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and precise means for determining the purity of this compound. The use of a high-resolution capillary column allows for the effective separation of isomeric and other closely related impurities, ensuring accurate quality assessment critical for downstream applications in the polymer and chemical industries. Adherence to the specified protocol and system suitability criteria will yield consistent and reproducible results.

References

Application Notes and Protocols for the Synthesis of Terephthalic Acid from p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalic acid (TPA) is a crucial commodity chemical, primarily utilized as a monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) and other polyesters.[1][2] Its synthesis, predominantly from the oxidation of p-xylene, is a cornerstone of the modern chemical industry. This document provides detailed application notes and experimental protocols for the synthesis of TPA, with a primary focus on the commercially dominant Amoco process. Alternative synthesis methodologies are also discussed, offering insights into ongoing research and greener chemistry initiatives.

Principle of the Reaction

The industrial synthesis of terephthalic acid is achieved through the catalytic liquid-phase air oxidation of this compound.[3] This process typically employs a multi-component catalyst system in an acetic acid solvent under elevated temperature and pressure. The reaction proceeds through several intermediate steps, with the methyl groups of this compound being sequentially oxidized to carboxylic acid functionalities.

Data Presentation

Table 1: Typical Reaction Conditions for the Amoco Process
ParameterValueReference
Temperature175–225 °C[1][4]
Pressure15–30 bar[1][4]
SolventAcetic Acid[1][4]
CatalystCobalt (Co), Manganese (Mn), Bromine (Br) source[1][4]
OxidantAir[4]
This compound Conversion> 98%[4]
Terephthalic Acid Yield> 95 mol%[4]
Table 2: Comparison of Different Catalytic Systems and Conditions
Catalyst SystemOxidantTemperature (°C)PressureSolventThis compound Conversion (%)TPA Selectivity (%)Reference
Cobalt Acetate (B1210297)Ozone-containing air80AtmosphericGlacial Acetic Acid7684[5]
Cobalt Acetate, KBrOzone-containing airNot specifiedAtmosphericGlacial Acetic Acid9684[5]
Cobalt AcetateOzone-containing air110AtmosphericGlacial Acetic Acid9782[5]
MnCo Bimetallic Catalyst on MCM-41/halloysiteMolecular O₂20020 atmAcetic Acid~100> 95[1]

Experimental Protocols

Protocol 1: Synthesis of Crude Terephthalic Acid (CTA) via the Amoco Process

This protocol describes the laboratory-scale synthesis of crude terephthalic acid from this compound using a batch reactor, simulating the conditions of the Amoco process.

Materials:

  • This compound

  • Acetic acid (glacial)

  • Cobalt (II) acetate tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Sodium bromide

  • Compressed air or pure oxygen

  • High-pressure batch reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

Procedure:

  • Reactor Charging: In a high-pressure batch reactor, add glacial acetic acid.

  • Add the catalyst components: cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide to the acetic acid.

  • Add this compound to the reactor.

  • Reaction Setup: Seal the reactor and begin stirring.

  • Pressurize the reactor with compressed air to the desired initial pressure.

  • Reaction Execution: Heat the reactor to the target temperature (e.g., 200 °C). The pressure will increase as the temperature rises. Maintain the pressure within the desired range (e.g., 15-30 bar) by feeding compressed air as oxygen is consumed.

  • Continue the reaction for a predetermined duration (e.g., 2-4 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature.

  • Slowly and carefully vent the excess pressure.

  • Product Isolation: Open the reactor and collect the resulting slurry. The crude terephthalic acid will have precipitated out of the acetic acid solvent.[4]

  • Filter the slurry to separate the solid crude terephthalic acid from the mother liquor.

  • Wash the collected solid with fresh acetic acid and then with water to remove residual solvent and soluble impurities.

  • Dry the crude terephthalic acid in an oven.

Protocol 2: Purification of Crude Terephthalic Acid (CTA) to Purified Terephthalic Acid (PTA)

This protocol outlines the purification of CTA to remove impurities, primarily 4-carboxybenzaldehyde (4-CBA), via hydrogenation.

Materials:

  • Crude Terephthalic Acid (CTA)

  • Deionized water

  • Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)

  • Hydrogen gas

  • High-pressure hydrogenation reactor

Procedure:

  • Slurry Preparation: Prepare a slurry of the crude terephthalic acid in deionized water in the hydrogenation reactor.

  • Catalyst Addition: Add the Pd/C catalyst to the slurry.

  • Reaction Setup: Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen.

  • Pressurize the reactor with hydrogen gas.

  • Hydrogenation: Heat the reactor to a temperature in the range of 275-300 °C while stirring.[6][7]

  • Maintain the reaction for a sufficient time to allow for the reduction of 4-CBA to p-toluic acid, which is more soluble in water.

  • Cooling and Filtration: Cool the reactor to a temperature that allows for the crystallization of the purified terephthalic acid while keeping the impurities dissolved.

  • Filter the hot solution to remove the catalyst.

  • Crystallization and Separation: Cool the filtrate to induce crystallization of the purified terephthalic acid.

  • Separate the PTA crystals from the mother liquor via filtration.[2]

  • Washing and Drying: Wash the PTA crystals with deionized water to remove any remaining impurities.[2]

  • Dry the purified terephthalic acid to obtain the final product.

Visualizations

Reaction Pathway

Reaction_Pathway pXylene This compound pToluicAcid p-Toluic Acid pXylene->pToluicAcid Oxidation FourCBA 4-Carboxybenzaldehyde (4-CBA) pToluicAcid->FourCBA Oxidation TPA Terephthalic Acid (TPA) FourCBA->TPA Oxidation

Caption: Oxidation pathway of this compound to terephthalic acid.

Experimental Workflow

Experimental_Workflow cluster_Oxidation Oxidation Stage cluster_Purification Purification Stage Reactants This compound, Acetic Acid, Catalysts (Co, Mn, Br) Reactor High-Pressure Reactor (175-225°C, 15-30 bar) Reactants->Reactor Oxidation Air Oxidation Reactor->Oxidation CTA_Slurry Crude TPA Slurry Oxidation->CTA_Slurry CTA Crude TPA CTA_Slurry->CTA Filtration & Drying Hydrogenation Hydrogenation (Pd/C Catalyst) CTA->Hydrogenation Crystallization Crystallization Hydrogenation->Crystallization PTA Purified Terephthalic Acid Crystallization->PTA

Caption: Workflow for the synthesis and purification of terephthalic acid.

References

Application of p-Xylene in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-xylene (p-xylene) is an aromatic hydrocarbon of significant industrial importance, primarily serving as a fundamental building block in the synthesis of various polymers.[1][2] Its specific isomeric structure, with two methyl groups at diametrically opposite positions on the benzene (B151609) ring, makes it a crucial precursor for the production of terephthalic acid and its derivatives, which are subsequently used to manufacture polyesters.[1][2] Furthermore, this compound can be directly polymerized to yield high-performance conformal coatings. This document provides detailed application notes and protocols for the use of this compound in polymer chemistry, with a focus on its role as a monomer feedstock.

This compound as a Precursor for Polyethylene (B3416737) Terephthalate (B1205515) (PET)

The most significant application of this compound is in the production of Purified Terephthalic Acid (PTA), the primary monomer for the synthesis of Polyethylene Terephthalate (PET).[1][3] PET is a widely used thermoplastic polymer resin found in fibers for clothing, containers for liquids and foods, and in combination with glass fiber for engineering resins. The overall process involves the oxidation of this compound to PTA, followed by the esterification and polycondensation of PTA with ethylene (B1197577) glycol.

Synthesis of Purified Terephthalic Acid (PTA) from this compound

The commercial production of PTA from this compound is predominantly achieved through the AMOCO process, which involves the liquid-phase air oxidation of this compound.[3][4] This process utilizes a catalyst system typically composed of cobalt and manganese salts, with a bromine-containing promoter in an acetic acid solvent.[3]

Workflow for the Synthesis of PET from this compound:

PET_Synthesis_Workflow p_Xylene This compound Oxidation Oxidation p_Xylene->Oxidation PTA Purified Terephthalic Acid (PTA) Oxidation->PTA Esterification Esterification PTA->Esterification Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Esterification BHET Bis(2-hydroxyethyl) terephthalate (BHET) Esterification->BHET Polycondensation Polycondensation BHET->Polycondensation PET Polyethylene Terephthalate (PET) Polycondensation->PET

Caption: Workflow diagram illustrating the synthesis of PET from this compound.

Table 1: Typical Reaction Conditions for the Oxidation of this compound to PTA

ParameterValueReference(s)
Temperature 175 - 225 °C[3][4]
Pressure 15 - 30 bar[3][4]
Solvent Acetic Acid[3]
Catalyst Cobalt (Co) and Manganese (Mn) salts[3]
Promoter Bromine source (e.g., HBr)[3]
Oxidant Air[3]
This compound Conversion > 98%[5]
PTA Yield > 95%[5]

Experimental Protocol: Laboratory-Scale Synthesis of Terephthalic Acid from this compound

This protocol is a generalized procedure based on common laboratory practices for the oxidation of this compound.

Materials:

  • This compound

  • Acetic acid (glacial)

  • Cobalt(II) acetate (B1210297) tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • High-pressure reactor (autoclave) with a stirrer, gas inlet, and temperature and pressure controls

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge the high-pressure reactor with a solution of cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide in glacial acetic acid.

  • Add this compound to the reactor.

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Pressurize the reactor with compressed air (or a specific oxygen/nitrogen mixture) to the desired pressure (e.g., 15-30 bar).[3][4]

  • Begin stirring and heat the reactor to the desired temperature (e.g., 175-225 °C).[3][4]

  • Maintain the reaction at the set temperature and pressure for the desired reaction time (e.g., 2-4 hours), continuously supplying air to maintain the pressure.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess pressure.

  • Collect the crude terephthalic acid product by filtration.

  • Wash the solid product with fresh acetic acid and then with water to remove residual catalyst and solvent.

  • Dry the purified terephthalic acid in an oven.

Purification of Crude Terephthalic Acid (CTA): Crude terephthalic acid often contains impurities, most notably 4-carboxybenzaldehyde (4-CBA). Purification is typically achieved by dissolving the CTA in hot water under pressure and hydrogenating the impurities over a palladium catalyst.[5]

Synthesis of Polyethylene Terephthalate (PET) from PTA

PET is synthesized through a two-step process: esterification of PTA with ethylene glycol to form bis(2-hydroxyethyl) terephthalate (BHET), followed by polycondensation of BHET to produce PET.[1][6]

Table 2: Catalyst Systems and Conditions for PET Synthesis from PTA and Ethylene Glycol

Catalyst SystemEsterification TemperaturePolycondensation TemperaturePolycondensation PressureReference(s)
Antimony compounds (e.g., Sb2O3)240 - 260 °C270 - 285 °CHigh Vacuum[1][6]
Germanium compounds~250 °C~280 °CHigh Vacuum[7]
Titanium compounds220 - 260 °C270 - 290 °CHigh Vacuum[8]
Aluminum compounds~260 °C~280 °C70 Pa[9]
Mixed metal (Sb, Zn, Ti)-270 - 290 °CHigh Vacuum[8]

Experimental Protocol: Laboratory-Scale Synthesis of PET from PTA and Ethylene Glycol

Materials:

  • Purified Terephthalic Acid (PTA)

  • Ethylene Glycol

  • Antimony(III) oxide (catalyst)

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Vacuum pump

  • Heating mantle

Procedure: Step 1: Esterification

  • Charge the glass reactor with PTA and ethylene glycol in a molar ratio of approximately 1:1.2 to 1:1.5.

  • Add a catalytic amount of antimony(III) oxide (e.g., 200-300 ppm relative to the weight of PTA).

  • Heat the mixture under a slow stream of nitrogen to 240-260 °C with stirring.[10]

  • Water will be formed as a byproduct and should be continuously removed by distillation.

  • The reaction is typically complete when the theoretical amount of water has been collected (usually after 2-4 hours). The product at this stage is primarily bis(2-hydroxyethyl) terephthalate (BHET) and its oligomers.

Step 2: Polycondensation

  • Increase the temperature of the reaction mixture to 270-285 °C.[11]

  • Gradually apply a vacuum to the system, reducing the pressure to below 1 mmHg.

  • Ethylene glycol is evolved as a byproduct and is removed by the vacuum system.

  • The viscosity of the molten polymer will increase as the reaction proceeds. Continue the reaction until the desired molecular weight (indicated by the stirrer's torque or melt viscosity) is achieved (typically 2-3 hours).

  • Remove the polymer from the reactor while still molten and cool it to obtain the solid PET.

Direct Polymerization of this compound to Parylene

This compound can be used as a precursor for the synthesis of poly(p-xylylene), commercially known as Parylene.[1][12] The most common variant, Parylene-N, is produced via a chemical vapor deposition (CVD) process starting from a dimer precursor, di-p-xylylene (or [2.2]paracyclophane), which is synthesized from this compound.[12] Parylene coatings are known for their excellent conformal coverage, pinhole-free nature, and barrier properties.[12]

Chemical Vapor Deposition of Parylene-N:

Parylene_CVD cluster_0 Vaporization cluster_1 Pyrolysis cluster_2 Deposition Dimer Di-p-xylylene (Dimer) Monomer p-Xylylene (Monomer) Dimer->Monomer ~650-700°C Vacuum Polymer Poly(p-xylylene) (Parylene-N Film) Monomer->Polymer Room Temperature Substrate

Caption: Chemical vapor deposition process for Parylene-N synthesis.

Table 3: Typical CVD Parameters for Parylene-N Synthesis

ParameterValueReference(s)
Precursor Di-p-xylylene ([2.2]paracyclophane)[12]
Vaporization Temperature 130 - 160 °C[13][14]
Pyrolysis Temperature 650 - 700 °C[13][15]
Deposition Temperature Room Temperature[13][16]
Base Pressure 10 - 100 mTorr[14]

Experimental Protocol: Laboratory-Scale Chemical Vapor Deposition of Parylene-N

Materials and Equipment:

  • Di-p-xylylene (dimer)

  • Substrate to be coated

  • Parylene deposition system (comprising a vaporization furnace, a pyrolysis furnace, a deposition chamber, a cold trap, and a vacuum pump)

  • Adhesion promoter (e.g., A-174 silane), optional

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate to ensure good adhesion of the Parylene film. If necessary, apply an adhesion promoter according to the manufacturer's instructions.

  • Loading the Dimer: Place a weighed amount of di-p-xylylene dimer into the vaporizer section of the deposition system. The amount of dimer will determine the final thickness of the coating.

  • System Evacuation: Place the prepared substrate in the deposition chamber. Seal the system and evacuate it to a base pressure of around 10-100 mTorr.[14]

  • Vaporization: Heat the vaporizer to 130-160 °C to sublimate the dimer into a gaseous state.[13][14]

  • Pyrolysis: Pass the gaseous dimer through the pyrolysis furnace, which is heated to 650-700 °C.[13][15] This cleaves the dimer into reactive p-xylylene monomers.

  • Deposition: The monomeric gas flows into the room-temperature deposition chamber where it spontaneously adsorbs and polymerizes onto all surfaces, forming a conformal Parylene-N film.

  • Cold Trap: Un-polymerized monomer passes through the deposition chamber and is collected in a cold trap (typically cooled with liquid nitrogen) to protect the vacuum pump.

  • Process Completion: Once all the dimer has been consumed, turn off the heaters and allow the system to cool.

  • Venting and Unloading: Vent the system with nitrogen gas back to atmospheric pressure and remove the coated substrate.

This compound as a Solvent in Polymer Chemistry

While the primary use of this compound is as a monomer feedstock, it, along with other xylene isomers, can also be used as a solvent in polymer synthesis and processing due to its ability to dissolve a range of polymers, particularly at elevated temperatures.[17] Its relatively high boiling point (138 °C) is advantageous for reactions requiring temperatures above 100 °C.

Table 4: Solubility of Selected Polymers in Xylenes

PolymerSolubility in XylenesNoteReference(s)
Polypropylene (B1209903) (atactic)SolubleUsed to determine the xylene soluble content, which relates to the amorphous fraction.[17][18]
Polyethylene (LDPE & HDPE)Soluble at elevated temperaturesSolubility increases with temperature.[19]
PolystyreneSoluble-[20]
Poly(methyl methacrylate)Soluble-[20]

Application Note: Determination of Xylene Solubles in Polypropylene

The "xylene solubles" test (e.g., ASTM D5492) is a standard method to characterize the amount of amorphous (atactic) polypropylene in a sample.

Protocol Outline:

  • A known weight of polypropylene is dissolved in this compound at its boiling point.

  • The solution is then cooled to a specific temperature (e.g., 25 °C), causing the crystalline (isotactic) polypropylene to precipitate.

  • The precipitated polymer is separated by filtration.

  • The amount of soluble polymer remaining in the filtrate is determined by evaporating the solvent and weighing the residue.

  • The percentage of xylene solubles is then calculated.

Conclusion

This compound is a cornerstone of modern polymer chemistry, with its applications extending from the large-scale production of everyday plastics like PET to the deposition of high-performance specialty coatings such as Parylene. Its role as a monomer precursor is paramount, and its utility as a high-boiling point solvent further broadens its applicability in polymer synthesis and characterization. The protocols and data presented herein provide a detailed overview for researchers and professionals working in the field of polymer science and materials development.

References

p-Xylene as a Precursor for Metal-Organic Frameworks (MOFs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of p-xylene as a fundamental precursor for the synthesis of various metal-organic frameworks (MOFs). Given that this compound is the primary raw material for producing terephthalic acid (TPA), a widely used organic linker in MOF chemistry, this guide will cover the entire workflow from the oxidation of this compound to the synthesis of prominent TPA-based MOFs and their subsequent application in drug delivery.

Introduction

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and biomedicine. Terephthalic acid (1,4-benzenedicarboxylic acid), derived from the oxidation of this compound, is a cornerstone linker in the synthesis of numerous robust and well-studied MOFs, such as the MOF-5, MIL, and UiO series. These materials are of particular interest to drug development professionals due to their potential as high-capacity, biocompatible drug delivery vehicles.

From this compound to Terephthalic Acid: The Precursor Synthesis

The industrial production of terephthalic acid from this compound is predominantly achieved through the AMOCO process, which involves the catalytic oxidation of this compound.[1]

General Protocol for this compound Oxidation

A common laboratory-scale synthesis involves the liquid-phase air oxidation of this compound in an acetic acid solvent, utilizing a catalyst system typically composed of cobalt and manganese salts with a bromine source.[2][3]

Materials:

  • This compound

  • Acetic acid (solvent)

  • Cobalt(II) acetate (B1210297) tetrahydrate (catalyst)

  • Manganese(II) acetate tetrahydrate (catalyst)

  • Sodium bromide (bromine source)

  • Pressurized reaction vessel (autoclave)

  • Oxygen or compressed air source

Procedure:

  • Charge the reaction vessel with this compound, acetic acid, cobalt acetate, manganese acetate, and sodium bromide.

  • Seal the vessel and pressurize with air or an oxygen/nitrogen mixture (typically 1.5–3.0 MPa).[1]

  • Heat the mixture to the reaction temperature, generally between 175–225 °C.[1]

  • Maintain the reaction with vigorous stirring for a specified duration (e.g., 2-3 hours) while continuously supplying the oxidizing agent.[2]

  • After the reaction, cool the vessel to room temperature, which will cause the crude terephthalic acid to precipitate.

  • Collect the solid product by filtration, wash with acetic acid and then water, and dry under vacuum.

The resulting terephthalic acid can then be purified through processes like hydrogenation to remove impurities such as 4-carboxybenzaldehyde (4-CBA).[1]

Synthesis of this compound Derived MOFs

The terephthalic acid synthesized from this compound serves as the organic linker for the assembly of various MOFs. Below are protocols for the synthesis of three prominent examples: MOF-5, UiO-66, and MIL-101.

Synthesis of MOF-5 (Zn₄O(BDC)₃)

MOF-5 is a prototypical MOF known for its high porosity and cubic structure.[4][5]

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined autoclave

Solvothermal Protocol:

  • Dissolve zinc nitrate hexahydrate (e.g., 0.149 g, 0.5 mmol) and terephthalic acid (e.g., 0.0166 g, 0.1 mmol) in DMF (e.g., 15 mL) at room temperature.[4]

  • Transfer the solution to a 25 mL Teflon-lined autoclave and seal it.

  • Heat the autoclave to 120 °C for 21 hours.[4]

  • Allow the autoclave to cool to room temperature.

  • Collect the resulting cubic crystals by filtration and wash them thoroughly with fresh DMF to remove unreacted starting materials.

  • Activate the MOF by solvent exchange with a volatile solvent like chloroform (B151607) or by heating under vacuum.

Synthesis of UiO-66 (Zr₆O₄(OH)₄(BDC)₆)

UiO-66 is a zirconium-based MOF renowned for its exceptional thermal and chemical stability.[6][7]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

  • Teflon-lined autoclave

Solvothermal Protocol:

  • Dissolve equimolar amounts of ZrCl₄ and terephthalic acid in DMF.[6]

  • For a typical synthesis, dissolve ZrCl₄ (e.g., 1.5 g) and terephthalic acid (e.g., 1.1 g) in a mixture of DMF (100 mL), acetic acid (44 mL), and water (7.5 mL).[8]

  • Transfer the mixture to a Teflon-lined autoclave.

  • Heat the autoclave to 120 °C for 24 hours.[6]

  • After cooling, collect the white precipitate by centrifugation or filtration.

  • Wash the product sequentially with DMF and methanol.

  • Dry the final product in a vacuum oven at an elevated temperature (e.g., 90 °C) overnight.[6]

Synthesis of MIL-101(Cr) ([Cr₃F(H₂O)₂O(BDC)₃]·nH₂O)

MIL-101 is a chromium-based MOF with a very large pore volume and surface area.[9]

Materials:

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Terephthalic acid (H₂BDC)

  • Deionized water

  • Teflon-lined autoclave

Hydrothermal Protocol (HF-free):

  • Prepare a solution of Cr(NO₃)₃·9H₂O (e.g., 12 g) and terephthalic acid (e.g., 5 g) in deionized water (e.g., 100 mL).[10]

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 220 °C for 8 hours.[10]

  • Allow the reaction to cool to room temperature naturally.

  • Filter the resulting green solid to remove any unreacted terephthalic acid.

  • Purify the product by washing with hot DMF, followed by hot ethanol (B145695) and hot deionized water.[10]

  • Dry the final green powder at 120 °C overnight.[10]

Application in Drug Delivery

MOFs derived from this compound (via terephthalic acid) have shown great promise as carriers for therapeutic agents. Their high porosity allows for significant drug loading, and the tunable nature of their structure can be exploited for controlled release.[11][12]

General Protocol for Drug Loading

Drug loading into these MOFs is typically achieved by soaking the activated MOF in a concentrated solution of the drug.

Materials:

  • Activated MOF (e.g., UiO-66, MIL-101)

  • Drug of interest (e.g., Ibuprofen, Doxorubicin, Quercetin)

  • Appropriate solvent for the drug

Procedure:

  • Suspend the activated MOF in a solution of the drug.

  • Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum.

  • The amount of loaded drug can be quantified by techniques such as UV-Vis spectroscopy, by measuring the concentration of the drug in the supernatant before and after loading.

Quantitative Data on MOF Properties and Drug Loading

The following tables summarize key quantitative data for the discussed MOFs.

Table 1: Physicochemical Properties of Selected Terephthalic Acid-Based MOFs

MOFMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
MOF-5Zn2900 - 3800[4][13]~1.012.1
UiO-66Zr1100 - 13000.4 - 0.66 - 7.5
MIL-101(Cr)Cr3000 - 5500[9]1.2 - 2.029 and 34

Table 2: Drug Loading Capacities of Selected Terephthalic Acid-Based MOFs

MOFDrugDrug Loading (wt%)Drug Loading (mg/g or g/g)Reference
MIL-101(Cr)Ibuprofen-1.4 g/g[14]
UiO-66Doxorubicin-~75-79% efficiency[15]
UiO-66-NO₂Quercetin37%-[16]
UiO-66Dexamethasone-~0.1 mg/mg[17]
UiO-66Rhodamine B-~0.15 mg/mg[17]

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships described in these application notes.

pXylene_to_MOF_Workflow cluster_precursor Precursor Synthesis cluster_mof MOF Synthesis cluster_application Drug Delivery Application pXylene This compound Oxidation Catalytic Oxidation pXylene->Oxidation AMOCO Process TPA Terephthalic Acid (TPA) Oxidation->TPA Solvothermal Solvothermal/ Hydrothermal Synthesis TPA->Solvothermal MetalSalt Metal Salt (e.g., Zn, Zr, Cr) MetalSalt->Solvothermal MOF MOF (e.g., MOF-5, UiO-66, MIL-101) Solvothermal->MOF Loading Drug Loading MOF->Loading Drug Drug Molecule Drug->Loading DrugLoadedMOF Drug-Loaded MOF Loading->DrugLoadedMOF

Caption: Workflow from this compound to Drug-Loaded MOFs.

MOF_Drug_Delivery_Pathway DrugLoadedMOF Drug-Loaded MOF (Systemic Administration) TargetSite Target Site (e.g., Tumor, Inflamed Tissue) DrugLoadedMOF->TargetSite Targeting DrugRelease Drug Release DrugLoadedMOF->DrugRelease Controlled Release Stimuli Stimuli (e.g., pH, Temperature) TargetSite->Stimuli Stimuli->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Signaling pathway for MOF-based drug delivery.

Conclusion

This compound, through its conversion to terephthalic acid, is a vital precursor for a significant family of metal-organic frameworks. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development to synthesize and utilize these versatile materials. The high drug loading capacities and potential for controlled release make TPA-based MOFs a compelling platform for advanced therapeutic applications. Further research into the biocompatibility, in vivo stability, and targeted delivery mechanisms of these MOFs will continue to expand their potential in medicine.

References

High-Performance Liquid Chromatography (HPLC) for p-Xylene Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the detection and quantification of p-xylene using High-Performance Liquid Chromatography (HPLC). It includes established methodologies, experimental protocols, and data presentation to assist in the analysis of this compound in various sample matrices.

Introduction

This compound (1,4-dimethylbenzene) is an aromatic hydrocarbon widely used as a solvent and as a precursor in the synthesis of terephthalic acid, a key component in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). Its detection and quantification are crucial in various fields, including pharmaceutical manufacturing, environmental monitoring, and toxicology. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of this compound. This application note details a reversed-phase HPLC method coupled with UV detection for this purpose.

Chromatographic Conditions

A common approach for the analysis of this compound is reversed-phase HPLC, which separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is typically used with a polar mobile phase.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Conditions
Column Octadecylsilica (ODS; C18) bonded phase, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase Isocratic: Acetonitrile (B52724) and Water (e.g., 60:40 v/v) Gradient: Methanol (B129727), Acetonitrile, and Water for complex mixtures[1]
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 254 nm or 220 nm[1]
Column Temperature Ambient or controlled at 30 °C

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound and related compounds using HPLC. It is important to note that these values can vary depending on the specific instrument, column, and experimental conditions.

Table 2: Representative Quantitative Data for Aromatic Hydrocarbon Analysis by HPLC

AnalyteRetention Time (min)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Correlation Coefficient (R²)
This compound~7-9 (Isocratic)0.5 - 1100 µg/mL[1]Typically in the low ng/mL rangeTypically in the mid-to-high ng/mL range> 0.997[1]
o-XyleneVaries with conditionsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
m-XyleneVaries with conditionsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
TolueneVaries with conditionsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
BenzeneVaries with conditionsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: The separation of xylene isomers (o-, m-, and this compound) can be challenging on standard C18 columns. Specialized columns or optimized mobile phases may be required for baseline resolution.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound standard.

    • Dissolve the standard in 100 mL of methanol in a volumetric flask.

    • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation method depends on the sample matrix. The goal is to extract this compound and remove interfering substances.

a) Protocol for Aqueous Samples (e.g., Wastewater, Process Water) using Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of aromatic hydrocarbons from water samples.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Pass a known volume of the aqueous sample (e.g., 100 mL) through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Elution:

    • Elute the retained this compound from the cartridge with a small volume of a suitable organic solvent, such as acetonitrile or methanol (e.g., 2 x 1 mL).

  • Final Preparation:

    • The eluate can be directly injected into the HPLC system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to a known volume.

b) Protocol for Solid or Semi-Solid Samples (e.g., Pharmaceutical Formulations)

  • Extraction:

    • Accurately weigh a known amount of the homogenized sample.

    • Add a suitable extraction solvent (e.g., methanol, acetonitrile) in a specific ratio (e.g., 1:10 w/v).

    • Vortex or sonicate the mixture for a sufficient time to ensure complete extraction of this compound.

  • Clarification:

    • Centrifuge the extract at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any solid material.

  • Filtration:

    • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis
  • System Equilibration:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve:

    • Inject the prepared working standard solutions in ascending order of concentration.

    • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Sample Analysis:

    • Inject the prepared sample extracts.

    • Identify the this compound peak based on its retention time compared to the standards.

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition Chromatographic Data Results Results Data_Acquisition->Results Quantification

Caption: General workflow for this compound analysis by HPLC.

SPE_Workflow Start Start SPE Condition 1. Condition C18 Cartridge (Methanol, then Water) Start->Condition Load 2. Load Aqueous Sample Condition->Load Wash 3. Wash with Water Load->Wash Elute 4. Elute this compound (Acetonitrile/Methanol) Wash->Elute Analyze 5. Analyze by HPLC Elute->Analyze End End Analyze->End

Caption: Solid-Phase Extraction (SPE) workflow for aqueous samples.

References

Protocol for the Laboratory-Scale Oxidation of p-Xylene to Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the oxidation of p-xylene to terephthalic acid (TPA) in a laboratory setting.

The synthesis of terephthalic acid, a crucial precursor for polyesters and other polymers, is a significant process in industrial and research chemistry. The most established method for this conversion is the liquid-phase air oxidation of this compound, commonly known as the AMOCO process. This protocol outlines the laboratory-scale application of this process and also discusses alternative, milder oxidation methods.

Safety Precautions

Before commencing any experimental work, it is crucial to adhere to strict safety protocols. This compound is a flammable liquid and its vapors can form explosive mixtures with air.[1][2]

  • Handling: Work in a well-ventilated fume hood.[3] Keep away from heat, sparks, and open flames.[1][3][4] Use non-sparking tools and explosion-proof equipment.[3][4] Avoid direct physical contact by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[1][4]

  • Disposal: Dispose of waste in accordance with all applicable local and national regulations.[4]

Experimental Protocols

AMOCO-type Oxidation (Homogeneous Catalysis)

This protocol is based on the widely used industrial process, adapted for a laboratory setting. It employs a multi-component catalyst system in an acetic acid solvent under elevated temperature and pressure.[5][6]

Materials and Equipment:

  • This compound (reactant)

  • Acetic acid (solvent)[5][6]

  • Cobalt (II) acetate (B1210297) tetrahydrate (catalyst)[6][7]

  • Manganese (II) acetate tetrahydrate (catalyst)[5][6]

  • Sodium bromide or hydrobromic acid (promoter)[5][6]

  • High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

  • Pressurized air or oxygen source

  • Condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Reactor Setup: In a high-pressure reactor, combine this compound, glacial acetic acid, cobalt (II) acetate, manganese (II) acetate, and sodium bromide.

  • Reaction Conditions: Seal the reactor and purge with nitrogen gas. Pressurize the reactor with air or oxygen to 15-30 atm.[8] Heat the mixture to 175-225 °C while stirring.[5][6]

  • Reaction Monitoring: Maintain the reaction for several hours. The progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to analyze the disappearance of this compound and the formation of intermediates and the final product.

  • Product Isolation: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure. The crude terephthalic acid will precipitate out of the acetic acid solution.

  • Purification:

    • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude TPA with fresh acetic acid and then with water to remove residual catalysts and solvent.

    • Drying: Dry the purified TPA in a vacuum oven.

Reaction Intermediates: The oxidation of this compound to terephthalic acid proceeds through several intermediate products, including p-tolualdehyde, p-toluic acid (PT), and 4-carboxybenzaldehyde (4-CBA).[7] Incomplete oxidation can lead to the presence of these impurities in the final product.

Alternative Oxidation Protocol: Ozone-Mediated Oxidation

For laboratories seeking milder reaction conditions, ozone can be employed as the oxidant at atmospheric pressure.[7]

Materials and Equipment:

  • This compound

  • Glacial acetic acid

  • Cobalt (II) acetate tetrahydrate (catalyst)[7]

  • Potassium bromide (promoter)[7]

  • Ozone generator

  • Gas dispersion tube

  • Reaction flask with a condenser and stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a reaction flask equipped with a stirrer, condenser, and gas dispersion tube, dissolve this compound, cobalt (II) acetate, and potassium bromide in glacial acetic acid.

  • Reaction Conditions: Heat the mixture to 80-110 °C while stirring.[7] Bubble ozone-containing air through the solution at a controlled flow rate.

  • Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using HPLC.

  • Product Isolation and Purification: Follow the same isolation and purification steps as described in the AMOCO-type protocol.

Data Presentation

The following tables summarize typical quantitative data for the oxidation of this compound under different conditions.

Table 1: AMOCO-type Process Conditions and Outcomes [8]

ParameterValue
Temperature180-225 °C
Oxygen Pressure15-30 atm
This compound:Acetic Acid (molar ratio)0.08-0.16
Mn/Co (molar ratio)1:8 - 1:10
Co:Br (molar ratio)3-4
This compound Conversion>98%
Terephthalic Acid Selectivity~95%

Table 2: Ozone-Mediated Oxidation Conditions and Outcomes [7]

ParameterValue
Temperature80 °C
PressureAtmospheric
Reaction Time6 hours
This compound:Cobalt Acetate (mole ratio)10:1
Ozone Concentration63.0 mg/L
Gas Flow Rate0.8 L/min
This compound Conversion76%
Terephthalic Acid Selectivity84%

Purification of Crude Terephthalic Acid

Crude TPA often contains impurities, most notably 4-carboxybenzaldehyde (4-CBA), which must be removed to meet polymerization-grade specifications (typically <25 ppm of 4-CBA).[5][9]

Protocol: Hydrogenation and Recrystallization [10]

  • Dissolution: Dissolve the crude TPA in hot water under pressure to form an aqueous solution.[10]

  • Hydrogenation: Transfer the solution to a suitable reactor containing a heterogeneous catalyst (e.g., palladium on carbon). Pressurize the reactor with hydrogen and heat to facilitate the reduction of 4-CBA to the more soluble p-toluic acid.[6][10]

  • Crystallization: After the hydrogenation is complete, cool the solution to induce the crystallization of purified TPA.[10]

  • Isolation: Collect the purified TPA crystals by filtration, wash with water, and dry.

Visualizations

Diagram 1: Experimental Workflow for AMOCO-type Oxidation

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Oxidation Reaction cluster_workup 3. Product Isolation & Purification pX This compound Reactor High-Pressure Reactor pX->Reactor Solvent Acetic Acid Solvent->Reactor Catalyst Co/Mn/Br Catalyst Catalyst->Reactor Pressurize Pressurize with Air/O2 (15-30 atm) Reactor->Pressurize Heat Heat to 175-225 °C Pressurize->Heat Cool Cool and Depressurize Heat->Cool Filter Filter Crude TPA Cool->Filter Wash Wash with Acetic Acid & Water Filter->Wash Dry Dry Purified TPA Wash->Dry

Caption: Workflow for the laboratory oxidation of this compound.

Diagram 2: Simplified Reaction Pathway of this compound Oxidation

G pX This compound pTOL p-Tolualdehyde pX->pTOL Oxidation pTA p-Toluic Acid pTOL->pTA Oxidation CBA 4-Carboxybenzaldehyde pTA->CBA Oxidation TPA Terephthalic Acid CBA->TPA Oxidation

References

p-Xylene as a Scintillator in Radiation Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of p-xylene as a solvent in liquid scintillators for the detection of ionizing radiation. This document details the fundamental principles, performance characteristics, and experimental protocols for preparing and utilizing this compound-based scintillators.

Introduction to this compound in Scintillation Counting

This compound, an aromatic hydrocarbon, serves as an efficient primary solvent in liquid scintillation cocktails.[1][2] When ionizing radiation passes through a scintillator, it excites the solvent molecules. This excitation energy is then non-radiatively transferred to dissolved fluorescent solutes (fluors), which in turn de-excite by emitting photons of light.[2][3] These light flashes are detected by a photosensor, such as a photomultiplier tube (PMT), and converted into an electrical pulse. The intensity of the light is proportional to the energy of the incident radiation.[4]

Organic liquid scintillators are widely used for the detection of various types of radiation, including alpha, beta, gamma, and neutron radiation.[5][6] this compound is a popular choice due to its favorable scintillation characteristics and its ability to dissolve a wide range of fluors and wavelength shifters.[1][4]

Key Performance Characteristics

The performance of a this compound-based scintillator is determined by several key parameters, including its light yield, decay time, and pulse shape discrimination capabilities.

Light Yield

Light yield is a measure of the number of photons produced per unit of energy deposited by the radiation. A higher light yield results in a stronger signal and better energy resolution. The light yield of a this compound scintillator is highly dependent on the type and concentration of the dissolved fluors.[7][8] The addition of a secondary solute, a wavelength shifter, can further enhance the light output by shifting the emitted light to a wavelength that is more efficiently detected by the PMT.[9]

Table 1: Relative Light Yield of this compound-Based Scintillators with Different Solutes

Primary Solute (Fluor)ConcentrationSecondary Solute (Wavelength Shifter)ConcentrationRelative Light Yield (%)*Reference
PPO2 g/L--Varies with concentration (logarithmic increase)[8]
PPO4 g/LPOPOP10 mg/L~77 (compared to EJ301)[1]
DPAClose-to-saturation--High[7]
PPOHigh Concentration--High[7]
--bis-MSBVariesIncreased with addition[9]

*Relative light yields are often compared to standard commercial scintillators like EJ301 or anthracene.

Decay Time

The decay time refers to the time it takes for the scintillation light to be emitted after the interaction with radiation. A short decay time is crucial for high counting rates and fast timing applications. Organic scintillators, including those based on this compound, are known for their fast decay times, typically in the order of a few nanoseconds.[3]

Table 2: Scintillation Decay Time Constants

Scintillator ComponentDecay Time (ns)Reference
PPO (in LAB solvent)~1.6[10]
bis-MSB (in LAB solvent)~1.5[10]
Generic Organic Scintillatorsa few ns[3]
Pulse Shape Discrimination (PSD)

Pulse Shape Discrimination (PSD) is a powerful technique used to differentiate between different types of radiation, particularly neutrons and gamma rays.[11] This is possible because the time profile of the light pulse (the pulse shape) can vary depending on the ionizing particle. In this compound-based scintillators, interactions with neutrons (which cause proton recoils) tend to produce a larger proportion of delayed light compared to interactions with gamma rays (which cause electron recoils).[7] This difference in the decay components of the scintillation pulse allows for their electronic separation. The efficiency of this separation is quantified by the Figure of Merit (FoM).

Table 3: Pulse Shape Discrimination (PSD) Performance of this compound-Based Scintillators

Primary Solute (Fluor)ConcentrationRadiation SourceFigure of Merit (FoM)Reference
PPOHigh Concentration252CfHigh[7]
DPAClose-to-saturation252CfExcellent[7]
PPO in PVT matrixVaries252CfIncreases with concentration[7]

Experimental Protocols

Preparation of a this compound-Based Liquid Scintillator

This protocol describes the preparation of a standard this compound-based liquid scintillator containing 2,5-Diphenyloxazole (PPO) as the primary fluor and 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) as the wavelength shifter.

Materials:

  • This compound (scintillation grade)

  • PPO (2,5-Diphenyloxazole)

  • POPOP (1,4-bis(5-phenyl-2-oxazolyl)benzene)

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Weigh the desired amount of this compound into a clean, dry glass vial. For example, to prepare 100 mL of scintillator, use approximately 86 g of this compound (density of this compound is ~0.86 g/mL).

  • Weigh the appropriate amount of PPO. A typical concentration is 3-5 g/L. For 100 mL, this would be 0.3-0.5 g.

  • Add the PPO to the this compound in the vial.

  • Weigh the appropriate amount of POPOP. A typical concentration is 0.1-0.5 g/L. For 100 mL, this would be 0.01-0.05 g.

  • Add the POPOP to the this compound and PPO mixture.

  • Place the magnetic stir bar in the vial, cap it, and place it on the magnetic stirrer.

  • Stir the solution at room temperature until all the solutes are completely dissolved. This may take some time. Gentle warming can aid dissolution but should be done with caution due to the flammability of this compound.

  • Once fully dissolved, the liquid scintillator is ready for use. Store in a tightly sealed, labeled container in a cool, dark, and well-ventilated area.

G Protocol for Preparing this compound Scintillator cluster_0 Preparation Steps weigh_xylene 1. Weigh this compound weigh_ppo 2. Weigh PPO weigh_xylene->weigh_ppo weigh_popop 3. Weigh POPOP weigh_ppo->weigh_popop add_solutes 4. Add PPO and POPOP to this compound weigh_popop->add_solutes dissolve 5. Dissolve solutes with magnetic stirrer add_solutes->dissolve store 6. Store the prepared scintillator dissolve->store

Workflow for preparing a this compound-based liquid scintillator.
Measurement of Relative Light Yield

This protocol outlines a method for measuring the relative light yield of a prepared this compound scintillator using a gamma-ray source and a PMT-based detection system.

Equipment:

  • Prepared this compound liquid scintillator in a suitable vial (e.g., quartz or low-potassium glass)

  • Standard commercial scintillator for reference (e.g., EJ-301)

  • Gamma-ray source (e.g., ¹³⁷Cs)

  • Photomultiplier Tube (PMT) with a high voltage power supply

  • Preamplifier and Amplifier

  • Multichannel Analyzer (MCA)

  • Oscilloscope

Procedure:

  • Place the reference scintillator in a light-tight holder coupled to the PMT.

  • Apply the recommended high voltage to the PMT.

  • Position the ¹³⁷Cs source at a fixed distance from the scintillator.

  • Observe the output pulses on the oscilloscope to ensure proper signal shape and amplitude.

  • Acquire a pulse height spectrum using the MCA. The spectrum should show the Compton edge of the 662 keV gamma rays from ¹³⁷Cs.

  • Determine the channel number corresponding to the Compton edge. This can be done by finding the inflection point on the upper side of the Compton continuum.

  • Replace the reference scintillator with the prepared this compound scintillator, ensuring the same geometry (position and coupling to the PMT).

  • Acquire a pulse height spectrum for the this compound scintillator under the same conditions (source position, acquisition time).

  • Determine the channel number corresponding to the Compton edge for the this compound scintillator.

  • The relative light yield can be calculated as the ratio of the Compton edge channel number of the this compound scintillator to that of the reference scintillator.

G Light Yield Measurement Workflow cluster_0 Experimental Setup & Data Acquisition cluster_1 Data Analysis setup_ref 1. Setup Reference Scintillator with PMT acquire_ref 2. Acquire Spectrum with 137Cs Source setup_ref->acquire_ref find_edge_ref 3. Determine Compton Edge Channel acquire_ref->find_edge_ref setup_sample 4. Replace with this compound Scintillator calculate_ly 7. Calculate Relative Light Yield find_edge_ref->calculate_ly acquire_sample 5. Acquire Spectrum under same conditions setup_sample->acquire_sample find_edge_sample 6. Determine Compton Edge Channel acquire_sample->find_edge_sample find_edge_sample->calculate_ly

Workflow for relative light yield measurement.
Neutron-Gamma Pulse Shape Discrimination (PSD)

This protocol describes the general procedure for performing neutron-gamma discrimination using a this compound-based scintillator.

Equipment:

  • Prepared this compound liquid scintillator

  • Mixed neutron-gamma source (e.g., ²⁵²Cf or AmBe)

  • PMT with high voltage power supply

  • Fast digitizer or a digital pulse processing system

  • Data acquisition and analysis software

Procedure:

  • Couple the this compound scintillator to the PMT and place it in a light-tight enclosure.

  • Position the mixed neutron-gamma source near the scintillator.

  • Acquire the waveforms of the scintillation pulses using the fast digitizer.

  • For each pulse, integrate the charge in two different time windows: a short gate that captures the "prompt" part of the pulse, and a long gate that captures the total charge of the pulse.

  • The PSD parameter is typically calculated as the ratio of the charge in the tail of the pulse (long gate minus short gate) to the total charge (long gate).

  • Plot a 2D histogram of the PSD parameter versus the total pulse height (proportional to energy).

  • The plot should show two distinct bands: one corresponding to gamma-ray events and another to neutron events.

  • The separation between these two bands can be quantified using a Figure of Merit (FoM).

G Neutron-Gamma PSD Principle cluster_0 Radiation Interaction & Signal Generation cluster_1 Pulse Shape Analysis radiation Incident Radiation (Neutron or Gamma) scintillator This compound Scintillator radiation->scintillator light_pulse Scintillation Light Pulse scintillator->light_pulse pmt PMT light_pulse->pmt electrical_pulse Electrical Pulse pmt->electrical_pulse digitizer Digitizer electrical_pulse->digitizer charge_integration Charge Integration (Short & Long Gates) digitizer->charge_integration psd_calc PSD Parameter Calculation charge_integration->psd_calc discrimination Neutron/Gamma Discrimination psd_calc->discrimination

Principle of Neutron-Gamma Pulse Shape Discrimination.

Applications

This compound-based liquid scintillators are employed in a variety of applications, including:

  • Neutrino Physics: Large-volume liquid scintillator detectors are used in experiments to study neutrino oscillations and other properties.[1]

  • Neutron Detection and Spectroscopy: The excellent PSD capabilities of this compound scintillators make them ideal for detecting fast neutrons in mixed radiation fields.[7][11]

  • Homeland Security: Portal monitors and handheld detectors often utilize liquid or plastic scintillators for the detection of nuclear materials.

  • Environmental Monitoring: Liquid scintillation counting is a standard method for measuring low-energy beta emitters like tritium (B154650) in water samples.

  • Drug Development: In preclinical studies, liquid scintillation counting is used to quantify radiolabeled compounds in biological samples to study drug absorption, distribution, metabolism, and excretion (ADME).

Safety Considerations

This compound is a flammable and hazardous chemical.[4] Appropriate safety precautions must be taken when handling it. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before use.

References

Application Notes and Protocols for the Experimental Setup of p-Xylene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental setup for the isomerization of xylene isomers, with a focus on producing para-xylene (p-xylene). The protocols outlined below cover catalyst synthesis, the isomerization reaction in a laboratory-scale fixed-bed reactor, and product analysis using gas chromatography.

Introduction

Xylene isomerization is a critical process in the petrochemical industry for converting a mixture of C8 aromatics (ortho-xylene, meta-xylene, this compound, and ethylbenzene) into a stream with a higher concentration of the commercially valuable this compound.[1][2] this compound is a primary feedstock for the production of terephthalic acid, a key monomer in the manufacture of polyethylene (B3416737) terephthalate (B1205515) (PET).[3][4][5] The isomerization is typically carried out over an acidic catalyst, with zeolites such as ZSM-5 being widely used due to their shape-selective properties and high thermal stability.[6][7][8] This application note details the necessary protocols for conducting xylene isomerization experiments at a laboratory scale.

Data Presentation

Catalyst Performance in Xylene Isomerization

The following table summarizes the performance of various catalysts under different reaction conditions. This data is essential for selecting the appropriate catalyst and optimizing the reaction parameters.

CatalystFeedTemperature (°C)PressureWHSV (h⁻¹)Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Hierarchical Mesoporous ZSM-5o-Xylene (B151617)500Atmospheric-51.622.411.6[6]
Silica-AluminaMixed Xylenes (up to 13% ethylbenzene)425-450-0.5---[9]
Platinized Silica-AluminaMixed Xylenes (~26% ethylbenzene)420-4851.2-2.0 MPa1.0---[9]
Mo- and Cr-promoted ZeoliteMixed Xylenes (~5% ethylbenzene)380-4551.4-3.5 MPa----[9]

WHSV (Weight Hourly Space Velocity) is the weight of feed flowing per hour divided by the weight of the catalyst. Conversion, Selectivity, and Yield are highly dependent on the specific composition of the mixed xylene feed.

Experimental Protocols

Protocol 1: Synthesis of H-ZSM-5 Catalyst

This protocol describes the synthesis of the acidic form of the ZSM-5 zeolite catalyst, a widely used catalyst for xylene isomerization.[10][11]

Materials:

Procedure:

  • Solution 1 (Sodium Aluminate):

    • In a weighing boat, dissolve approximately 0.20 g of NaOH pellets in 25 mL of water.

    • Add 0.30 g of Al₂O₃ and stir until dissolved to form soluble Al(OH)₄⁻ ions.

    • Add an additional 2.95 g of NaOH and stir until fully dissolved.[10]

  • Solution 2 (Templating Agent):

    • In a separate weighing boat, add 1.7 mL of 96% H₂SO₄ to 50 mL of water.

    • Dissolve 4.0 g of tetrapropylammonium bromide in this solution with stirring.[10]

  • Solution 3 (Silica Source):

  • Gel Formation and Crystallization:

    • Combine the three solutions to form a gel.

    • Heat the resulting gel in an autoclave to induce crystallization.

  • Calcination (Template Removal):

    • Air dry the synthesized TPA-ZSM-5 solid.

    • Place the dried solid in a tube furnace.

    • Heat under a slow flow of nitrogen at a rate of 4°C/min to 100°C, then increase at 10°C/min to 500°C.

    • Maintain the temperature at 500°C for 2 hours to thermally decompose the organic template.

    • Cool the furnace to room temperature.[10]

  • Ion Exchange (Conversion to H-ZSM-5):

    • The calcined Na-ZSM-5 is then converted to its acidic form (H-ZSM-5) through ion exchange with an ammonium (B1175870) salt solution followed by calcination.

Protocol 2: Xylene Isomerization in a Fixed-Bed Reactor

This protocol details the procedure for carrying out the gas-phase isomerization of a xylene isomer over the synthesized H-ZSM-5 catalyst.

Materials:

  • H-ZSM-5 catalyst

  • o-xylene (or other xylene isomer/mixture)

  • Nitrogen gas (carrier gas)

  • Glass wool

Equipment:

  • Fixed-bed catalytic reactor (e.g., a fritted adapter or quartz tube)

  • Tube furnace with temperature controller

  • Reflux flask

  • Condenser and collection flask

  • Ice bath

  • Mass flow controller for nitrogen

Procedure:

  • Catalyst Packing:

    • Place a known mass of the H-ZSM-5 catalyst into the fixed-bed reactor.

    • Use glass wool to secure the catalyst bed in place. Ensure the packing is not too tight to allow for gas flow.[10]

  • Reactor Setup:

    • Place the reactor inside the tube furnace.

    • Connect the reflux flask containing 15 mL of o-xylene to the inlet of the reactor.

    • Connect the outlet of the reactor to a condenser and a collection flask placed in an ice bath.[10]

  • Reaction:

    • Start a low to moderate flow of nitrogen gas through the apparatus.[10]

    • Heat the tube furnace to the desired reaction temperature (e.g., 425°C).[10]

    • Heat the o-xylene in the reflux flask to its boiling point (140°C) to vaporize it. The nitrogen gas will act as a carrier to transport the xylene vapor through the catalyst bed.[10]

  • Product Collection:

    • The product stream exiting the reactor is cooled and condensed in the collection flask.

Protocol 3: Product Analysis by Gas Chromatography (GC)

This protocol provides a general method for the analysis of the product mixture to determine the conversion of the reactant and the selectivity towards different xylene isomers.

Equipment and Conditions:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for separating xylene isomers, such as an SLB-IL60 (30 m x 0.25 mm I.D., 0.20 µm film thickness) or HP-Innowax (60 m x 0.32 mm x 0.5 µm).[12]

  • Carrier Gas: Nitrogen or Helium.[12]

  • Temperatures:

    • Injector: 250°C

    • Detector (FID): 250°C

    • Oven Program: 40°C hold for 4 min, then ramp at 8°C/min to 200°C and hold for 5 min. (Note: The oven program may need to be optimized based on the specific column and desired separation.)

  • Injection: 1 µL with a split ratio of 100:1.[12]

Procedure:

  • Sample Preparation: Dilute the collected product sample in a suitable solvent (e.g., pentane) if necessary.

  • Injection: Inject the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to o-xylene, m-xylene, this compound, and ethylbenzene (B125841) based on their retention times, which can be determined by running individual standards.

    • Calculate the area of each peak.

    • Determine the mole fraction of each component.

    • Calculate the conversion of the starting xylene isomer and the selectivity for each product.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes in the experimental setup for this compound isomerization.

catalyst_synthesis cluster_solutions Solution Preparation cluster_synthesis ZSM-5 Synthesis cluster_activation Catalyst Activation S1 Sodium Aluminate (Al₂O₃ + NaOH) GF Gel Formation S1->GF S2 Templating Agent (TPABr + H₂SO₄) S2->GF S3 Silica Source (Colloidal Silica) S3->GF CR Crystallization (Autoclave) GF->CR Heating CAL Calcination (500°C, N₂ flow) CR->CAL Template Removal IE Ion Exchange (H-ZSM-5) CAL->IE Acidification experimental_workflow cluster_feed Feed Preparation cluster_reaction Isomerization Reaction cluster_product Product Handling cluster_analysis Analysis Xylene Xylene Feed (e.g., o-xylene) Vap Vaporization (Heated Flask) Xylene->Vap N2 Nitrogen (Carrier Gas) N2->Vap Reactor Fixed-Bed Reactor (H-ZSM-5, 425°C) Vap->Reactor Vapor Feed Cond Condensation (Ice Bath) Reactor->Cond Product Stream Collect Liquid Product Collection Cond->Collect GC Gas Chromatography (GC-FID) Collect->GC Sample Injection reaction_pathway oX o-Xylene mX m-Xylene oX->mX pX This compound mX->pX

References

Application Notes & Protocols: p-Xylene as a Feedstock for Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Para-xylene (p-xylene), an aromatic hydrocarbon, is a cornerstone of the chemical industry, primarily serving as a feedstock for the large-scale production of terephthalic acid (TPA) and dimethyl terephthalate (B1205515) (DMT).[1][2][3] These two compounds are critical monomers for the synthesis of polyesters such as polyethylene (B3416737) terephthalate (PET), polybutylene terephthalate (PBT), and polytrimethylene terephthalate (PTT).[1][4] Beyond polyesters, this compound derivatives are valuable intermediates in the synthesis of other fine chemicals, including pyromellitic dianhydride and terephthalonitrile (B52192). This document provides detailed application notes and experimental protocols for the synthesis of key fine chemicals derived from this compound.

Synthesis of Terephthalic Acid (TPA)

Terephthalic acid is a commodity chemical of immense industrial importance, primarily produced through the aerobic oxidation of this compound. The most common method is the AMOCO process.[5][6]

AMOCO Process for TPA Synthesis

The AMOCO process involves the liquid-phase air oxidation of this compound in the presence of a catalyst system, typically a mixture of cobalt and manganese salts with a bromine promoter, in an acetic acid solvent.[5][6]

Reaction Pathway:

TPA_Synthesis pXylene This compound pToluicAcid p-Toluic Acid pXylene->pToluicAcid Oxidation four_CBA 4-Carboxybenzaldehyde (4-CBA) pToluicAcid->four_CBA Oxidation TPA Terephthalic Acid (TPA) four_CBA->TPA Oxidation

Caption: Oxidation pathway of this compound to terephthalic acid.

Quantitative Data Summary:

ParameterValueReference
Temperature175–225 °C[5][7]
Pressure15–30 bar[5][7]
CatalystCo-Mn-Br system[5][7]
SolventAcetic Acid[5]
This compound Conversion> 98%[5]
TPA Selectivity~ 95%[5]
Reaction Time8–24 hours[5]

Experimental Protocol (Conceptual):

  • Reactor Setup: A high-pressure reactor equipped with a stirrer, gas inlet, condenser, and temperature and pressure controls is required. The reactor material should be resistant to the corrosive reaction mixture (e.g., titanium or Hastelloy).

  • Charging the Reactor: Charge the reactor with glacial acetic acid, the cobalt and manganese acetate (B1210297) catalysts, and the sodium bromide promoter.

  • Pressurization and Heating: Seal the reactor and pressurize it with compressed air or a specific oxygen/nitrogen mixture. Heat the reactor to the desired temperature range of 175-225°C.[5][7]

  • This compound Feed: Continuously feed this compound into the reactor at a controlled rate.

  • Reaction: Maintain the reaction conditions for a residence time of 8-24 hours.[5] The exothermic reaction requires careful temperature management.

  • Product Recovery: After the reaction, cool the reactor and depressurize it. The crude TPA precipitates out of the acetic acid solution due to its low solubility.

  • Purification: The crude TPA is separated by filtration or centrifugation. It is then typically purified by dissolving it in hot water and hydrogenation over a palladium catalyst to reduce impurities like 4-carboxybenzaldehyde (4-CBA) to p-toluic acid.[5]

Alternative "Green" Oxidation Methods for TPA Synthesis

Recent research has focused on developing more environmentally friendly methods for TPA production, avoiding the use of corrosive bromine and harsh reaction conditions.

Ozone-Based Oxidation:

This method utilizes ozone as a potent oxidant, allowing for lower temperatures and pressures.

Quantitative Data Summary (Ozone-Based Oxidation):

ParameterValueReference
Temperature80 °C[8][9]
PressureAtmospheric[8][9]
CatalystCobalt Acetate[8][9]
OxidantOzone-containing air (63.0 mg/L)[8][9]
SolventGlacial Acetic Acid[8][9]
This compound Conversion76% (96% with KBr)[8][9]
TPA Selectivity84%[8][9]
Reaction Time6 hours[8][9]

Experimental Protocol (Ozone-Based Oxidation):

  • Reactor Setup: A glass reactor equipped with a magnetic stirrer, gas dispersion tube, and a condenser is suitable for this atmospheric pressure reaction.

  • Reaction Mixture: Charge the reactor with glacial acetic acid, cobalt acetate catalyst, and this compound.

  • Ozonolysis: Bubble ozone-containing air through the reaction mixture at a constant flow rate (e.g., 0.8 L/min) while maintaining the temperature at 80°C with vigorous stirring.[8][9]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using techniques like HPLC or GC.

  • Work-up: After the reaction is complete, cool the mixture. The TPA product can be isolated by filtration and washed with fresh solvent.

Biocatalytic Conversion:

Metabolically engineered bacteria, such as Pseudomonas putida, can be used for the biocatalytic conversion of this compound to TPA under mild, aqueous conditions.[10]

Quantitative Data Summary (Biocatalytic Conversion):

ParameterValueReference
BiocatalystEngineered Pseudomonas putida KT2440[10]
Product Titer38.25 ± 0.11 g/L[10]
Molar Conversion Yield99.6 ± 0.6%[10]

Synthesis of Dimethyl Terephthalate (DMT)

DMT is another crucial monomer for polyester (B1180765) production and can be synthesized from this compound through several routes.

Witten-Hercules-Dynamit Nobel Process (Oxidation-Esterification)

This process involves a two-stage approach: the oxidation of this compound to p-toluic acid, followed by esterification with methanol (B129727) to form methyl p-toluate (B1214165), which is then further oxidized and esterified to DMT.

Process Workflow:

DMT_Synthesis cluster_oxidation1 First Oxidation cluster_esterification1 First Esterification cluster_oxidation2 Second Oxidation cluster_esterification2 Second Esterification pXylene This compound pToluicAcid p-Toluic Acid pXylene->pToluicAcid Air, Co Catalyst Methyl_p_Toluate Methyl p-Toluate pToluicAcid->Methyl_p_Toluate Methanol1 Methanol Methanol1->Methyl_p_Toluate TPA_monoester TPA Monomethyl Ester Methyl_p_Toluate->TPA_monoester Air, Co Catalyst DMT Dimethyl Terephthalate TPA_monoester->DMT Methanol2 Methanol Methanol2->DMT

Caption: Multi-step synthesis of DMT from this compound.

Quantitative Data Summary:

ParameterValueReference
Oxidation Step
Temperature140-180 °C[5]
Pressure5-8 bar[5]
CatalystCobalt salts[5]
Esterification Step
Temperature250-280 °C (catalyst-free)[11]
Pressure~100 bar (catalyst-free)[11]
DMT Selectivity (overall)~85% (based on this compound)[11]

Experimental Protocol (Conceptual):

  • First Oxidation: Oxidize this compound with air in the presence of a cobalt catalyst at 140-180°C and 5-8 bar to produce p-toluic acid.[5]

  • First Esterification: React the resulting p-toluic acid with methanol to form methyl p-toluate.

  • Separation: Separate the methyl p-toluate from the reaction mixture.

  • Second Oxidation: Oxidize the methyl p-toluate in a similar manner to the first oxidation to yield terephthalic acid monomethyl ester.

  • Second Esterification: Esterify the terephthalic acid monomethyl ester with methanol to produce DMT.

  • Purification: The crude DMT is purified by distillation or recrystallization from methanol or xylene.[11]

Direct Esterification of TPA

DMT can also be produced by the direct esterification of terephthalic acid with methanol.[4]

Experimental Protocol (Direct Esterification):

  • Reaction Mixture: Charge an autoclave with terephthalic acid and an excess of methanol.

  • Reaction Conditions: Heat the mixture to 250-300°C.[4] The reaction is typically carried out without a catalyst, although one can be used to accelerate the rate.

  • Product Isolation: After the reaction, the excess methanol is recovered by distillation.

  • Purification: The crude DMT is then purified by distillation.

Synthesis of Terephthalonitrile

Terephthalonitrile is a valuable intermediate for high-performance polymers and other fine chemicals. It is primarily produced by the ammoxidation of this compound.

Ammoxidation of this compound:

This process involves the reaction of this compound with ammonia (B1221849) and oxygen over a catalyst at high temperatures.

Quantitative Data Summary:

ParameterValueReference
Temperature380 °C[12]
CatalystNo. P-87 catalyst[12]
Ammonia Ratio10[12]
Air Ratio30[12]
Space Velocity1190 h⁻¹[12]
This compound Conversion98.8%[12]
Terephthalonitrile Molar Yield91.3%[12]
Terephthalonitrile Selectivity92.4%[12]

Experimental Protocol (Conceptual):

  • Reactor Setup: A fixed-bed flow reactor is typically used for this gas-phase reaction.

  • Catalyst Loading: The reactor is packed with the ammoxidation catalyst.

  • Reactant Feed: A gaseous mixture of this compound, ammonia, and air is fed into the reactor at the specified ratios and space velocity.

  • Reaction: The reaction is carried out at high temperatures (e.g., 380°C).[12]

  • Product Recovery: The product stream exiting the reactor is cooled to condense the terephthalonitrile.

  • Purification: The crude terephthalonitrile can be purified by crystallization or sublimation. The purity of the final product can be higher than 99%.[12]

Synthesis of Pyromellitic Dianhydride (PMDA)

Pyromellitic dianhydride is a monomer used in the production of high-performance polyimides. One synthetic route starts from this compound.

Two-Step Synthesis from this compound:

This method involves the initial formation of 2,2',4,4',5,5'-hexamethylbiphenyl from this compound, followed by oxidation to PMDA.[13]

Process Workflow:

PMDA_Synthesis pXylene This compound Hexamethylbiphenyl (B13760892) 2,2',4,4',5,5'- Hexamethylbiphenyl pXylene->Hexamethylbiphenyl Dichloroethane Dichloroethane Dichloroethane->Hexamethylbiphenyl AlCl₃ or FeCl₃ PMDA Pyromellitic Dianhydride (PMDA) Hexamethylbiphenyl->PMDA Air Oxidation (V-based catalyst)

Caption: Synthesis of Pyromellitic Dianhydride from this compound.

Quantitative Data Summary:

ParameterValueReference
Step 1: Hexamethylbiphenyl Synthesis
ReactantsThis compound, Dichloroethane[13]
CatalystAluminum trichloride (B1173362) or Iron trichloride[13]
SolventDichloroethane, cyclohexane, etc.[13]
Temperature0-80 °C[13]
Step 2: Oxidation to PMDA
Temperature350-500 °C[13]
CatalystVanadium-based[13]
PressureAtmospheric[13]
Feed Gas Velocity3000-8000 h⁻¹[13]

Experimental Protocol (Conceptual):

  • Synthesis of 2,2',4,4',5,5'-hexamethylbiphenyl:

    • In a suitable reactor, react this compound with dichloroethane in an organic solvent in the presence of a Lewis acid catalyst like aluminum trichloride.[13]

    • Maintain the reaction temperature between 0 and 80°C.[13]

    • After the reaction, the crude product is isolated.

  • Gas-Phase Oxidation to PMDA:

    • The crude hexamethylbiphenyl is gasified.

    • The gaseous intermediate is then passed over a vanadium-based catalyst in the presence of air at a temperature of 350-500°C.[13]

    • The PMDA product is collected after cooling the gas stream.

This compound is a versatile and economically important feedstock for the synthesis of a range of fine chemicals that are integral to the polymer and materials industries. While traditional manufacturing processes have been highly optimized for yield and throughput, there is a growing emphasis on developing more sustainable and environmentally benign synthetic routes. The protocols and data presented here provide a foundation for researchers and professionals to explore both established and emerging methodologies for the conversion of this compound into valuable chemical products.

References

Application Notes and Protocols for Biocatalytic p-Xylene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a novel chemobiological route for the production of para-xylene (p-xylene) from renewable feedstocks. This approach integrates microbial biosynthesis with chemical catalysis, offering a sustainable alternative to conventional petroleum-based production methods. Detailed experimental protocols for the key steps are provided to enable replication and further development in a research setting.

Introduction: A Chemobiological Approach to Renewable this compound

The industrial production of this compound, a key precursor for polyethylene (B3416737) terephthalate (B1205515) (PET), relies heavily on fossil fuels. To address environmental concerns and create a more sustainable chemical industry, researchers have developed biocatalytic and chemobiological routes starting from renewable resources like glucose and glycerol (B35011).

A promising strategy involves a two-stage process:

  • Microbial Biosynthesis: Engineered Escherichia coli are utilized to convert a simple carbon source (e.g., glycerol) into an oxygenated this compound precursor, 2,5-xylenol. This is achieved through the introduction of a synthetic metabolic pathway.

  • Chemical Catalysis: The biosynthesized 2,5-xylenol is then chemically deoxygenated to yield the final this compound product.

This integrated platform leverages the high selectivity of enzymatic reactions for the synthesis of the complex precursor and the efficiency of chemical catalysis for the final conversion step.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the chemobiological production of this compound via the 2,5-xylenol intermediate, as well as a comparative chemo-catalytic route from bio-derived 2,5-dimethylfuran (B142691) (DMF).

Process Stage Metric Value Notes Reference
Microbial Biosynthesis of 2,5-Xylenol Titer0.75 ± 0.03 g/LIn a two-phase fed-batch fermentation using engineered E. coli.[1]
Yield0.61 ± 0.12 mg/g glycerol[1]
Productivity2.45 ± 0.04 mg/L/h[1]
Chemical Conversion This compound Yield62%Two-step chemical deoxygenation of 2,5-xylenol.[2]
Chemo-catalytic (Comparative) This compound Yieldup to 97%From bio-based 2,5-dimethylfuran (DMF) and ethylene (B1197577) over Al-modified H-Beta zeolites.

Signaling Pathways and Experimental Workflows

Engineered Metabolic Pathway for 2,5-Xylenol Biosynthesis in E. coli

The following diagram illustrates the synthetic metabolic pathway engineered into E. coli for the conversion of glycerol into 2,5-xylenol.

2,5-Xylenol Biosynthesis Pathway Engineered Metabolic Pathway for 2,5-Xylenol Production Glycerol Glycerol Central_Metabolism Central Metabolism Glycerol->Central_Metabolism Acetyl_CoA Acetyl-CoA Central_Metabolism->Acetyl_CoA Malonyl_CoA Malonyl-CoA Central_Metabolism->Malonyl_CoA Six_MSA 6-Methylsalicylic Acid (6-MSA) Acetyl_CoA->Six_MSA 6-MSAS (P. patulum) sfp (B. subtilis) Malonyl_CoA->Six_MSA 6-MSAS (P. patulum) sfp (B. subtilis) Three_Six_DMSA 3,6-Dimethylsalicylic Acid (3,6-DMSA) Six_MSA->Three_Six_DMSA SAM-dependent C-methyltransferase Two_Five_Xylenol 2,5-Xylenol Three_Six_DMSA->Two_Five_Xylenol PatG (P. patulum)

Caption: Engineered pathway for 2,5-xylenol biosynthesis.

Chemobiological Workflow for this compound Production

This diagram outlines the overall experimental workflow, from the renewable feedstock to the final this compound product.

Chemobiological Workflow for this compound Production Chemobiological Workflow for this compound Production Feedstock Glycerol/Glucose Feedstock Fermentation Two-Phase Extractive Fermentation (Engineered E. coli) Feedstock->Fermentation Extraction Phase Separation (Aqueous vs. Organic) Fermentation->Extraction Organic_Phase Organic Phase (Isopropyl Myristate with 2,5-Xylenol) Extraction->Organic_Phase Chemical_Conversion Two-Step Chemical Deoxygenation Organic_Phase->Chemical_Conversion p_Xylene This compound Product Chemical_Conversion->p_Xylene

Caption: Overall workflow for this compound production.

Experimental Protocols

Protocol for Microbial Production of 2,5-Xylenol

This protocol details the construction of the engineered E. coli strain and the subsequent fermentation process for 2,5-xylenol production.[1]

4.1.1. Strain Construction

  • Host Strain: E. coli BL21(DE3) is a suitable host for this pathway.

  • Plasmid Construction:

    • Synthesize the gene encoding 6-methylsalicylic acid synthase (6-MSAS) from Penicillium patulum and the gene for the phosphopantetheinyl transferase sfp from Bacillus subtilis. Clone these into a suitable expression vector (e.g., pETDuet-1) under the control of a T7 promoter.

    • Synthesize the gene for a SAM-dependent C-methyltransferase and the gene for PatG from P. patulum. Clone these into a compatible expression vector (e.g., pCDFDuet-1).

  • Transformation: Co-transform the constructed plasmids into the E. coli host strain.

4.1.2. Two-Phase Fed-Batch Fermentation

  • Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Incubate at 37°C with shaking at 250 rpm for 16 hours.

  • Bioreactor Culture:

    • Prepare a 5-L bioreactor containing 2.5 L of a defined medium (e.g., a modified M9 medium) supplemented with glucose or glycerol as the carbon source.

    • Inoculate the bioreactor with the seed culture to an initial OD600 of 0.1.

    • Control the temperature at 37°C and the pH at 7.0 (controlled with 28% (v/v) aqueous ammonia). Maintain dissolved oxygen above 20% by adjusting the agitation speed and airflow.

  • Induction and Two-Phase Extraction:

    • When the OD600 reaches approximately 10, induce protein expression by adding IPTG to a final concentration of 0.1 mM.

    • Simultaneously, add a sterile organic solvent, such as isopropyl myristate (IPM), to the bioreactor to create a two-phase system (e.g., a 1:4 v/v ratio of organic to aqueous phase).

  • Fed-Batch Operation: Maintain the carbon source concentration by feeding a concentrated solution of glucose or glycerol.

  • Sampling and Analysis: Periodically take samples from the organic phase. Analyze the concentration of 2,5-xylenol using gas chromatography-mass spectrometry (GC-MS).

Protocol for Chemical Deoxygenation of 2,5-Xylenol to this compound

This protocol describes the two-step chemical conversion of the biosynthesized 2,5-xylenol to this compound.[2]

4.2.1. Materials

  • 2,5-xylenol in isopropyl myristate (from the fermentation)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA)

  • Lithium triethylborohydride (LiEt3BH, "Super-Hydride")

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for organic synthesis under inert atmosphere

4.2.2. Step 1: Mesylation of 2,5-Xylenol

  • To the isopropyl myristate solution containing 2,5-xylenol, add triethylamine (1.5 equivalents relative to 2,5-xylenol).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent can be removed under reduced pressure to yield the crude mesylate.

4.2.3. Step 2: Reductive Deoxygenation

  • Dissolve the crude mesylate from the previous step in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C.

  • Slowly add a 1 M solution of lithium triethylborohydride in THF (2.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by slowly adding water at 0°C.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Xylene. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Commercial this compound is typically produced from catalytic reforming of petroleum naphtha and is part of the BTX aromatics stream (benzene, toluene (B28343), and xylene isomers).[1] The most common impurities are its own isomers, ortho-xylene (o-xylene) and meta-xylene (m-xylene), as well as ethylbenzene.[2] Smaller amounts of other hydrocarbons like toluene and benzene (B151609) may also be present.[3] The close boiling points of these isomers make simple distillation an ineffective method for purification.

Q2: What are the primary methods for removing impurities from this compound in a laboratory setting?

The three primary methods for purifying this compound on a laboratory scale are:

  • Fractional Crystallization: This technique leverages the difference in freezing points between this compound and its isomers. This compound has a significantly higher freezing point (13.3°C) compared to o-xylene (B151617) (-25.2°C) and m-xylene (B151644) (-47.9°C), allowing it to be selectively crystallized from the mixture.[4][5]

  • Adsorption Chromatography: This method utilizes solid adsorbents, such as zeolites, that selectively adsorb this compound from a mixture of its isomers due to differences in molecular shape and size.[6][7]

  • Extractive Distillation: In this technique, a solvent is added to the xylene mixture to alter the relative volatilities of the components, making their separation by distillation feasible.[8][9]

Q3: Which purification method is most suitable for my research needs?

The choice of purification method depends on the desired purity, the scale of the experiment, and the available equipment.

  • Fractional crystallization is a relatively simple and cost-effective method for achieving moderate to high purity, especially if the starting material has a high concentration of this compound.[10]

  • Adsorption chromatography can achieve very high purity levels (>99.7%) and is highly selective for this compound.[6]

  • Extractive distillation is effective for separating components with very close boiling points but requires careful selection of a suitable solvent and a more complex setup.[8][9]

Troubleshooting Guides

Fractional Crystallization

Q4: I am getting a low yield of this compound crystals. What could be the problem?

  • Insufficient Cooling: Ensure the cooling bath temperature is low enough to induce crystallization of this compound but not so low that it causes other isomers to solidify. A temperature just below the freezing point of this compound is a good starting point.

  • Incomplete Crystallization Time: Allow sufficient time for the crystallization process to complete. This can range from several hours to overnight, depending on the volume and concentration.

  • Too Much Solvent (if used): If a co-solvent is used to aid in crystallization, an excess amount can keep the this compound in the solution even at low temperatures.

Q5: The purity of my this compound crystals is lower than expected. How can I improve it?

  • Inefficient Separation of Mother Liquor: Ensure that the crystallized this compound is efficiently separated from the mother liquor, which contains the concentrated impurities. Use a pre-chilled filtration setup (e.g., a Büchner funnel) and wash the crystals with a small amount of cold, pure solvent (like hexane (B92381) or pentane) to remove any adhering mother liquor.

  • "Sweating" the Crystals: After initial filtration, you can perform a "sweating" step. This involves allowing the crystal cake to slowly warm to a temperature slightly below the melting point of pure this compound. This process helps to melt and drain away trapped impurities within the crystal lattice.

  • Multiple Recrystallizations: For very high purity requirements, a second recrystallization step may be necessary. Dissolve the partially purified this compound in a minimal amount of a suitable hot solvent and repeat the cooling and filtration process.

Adsorption Chromatography

Q6: The separation of this compound from its isomers using my packed column is poor.

  • Incorrect Adsorbent: The choice of adsorbent is critical. Zeolites, particularly faujasite-type zeolites, are highly selective for this compound.[6] Ensure you are using an appropriate adsorbent for your specific separation needs.

  • Improper Column Packing: A poorly packed column with channels or voids will lead to band broadening and inefficient separation. Ensure the adsorbent is packed uniformly and tightly.

  • Inappropriate Mobile Phase: The mobile phase (eluent) must be carefully chosen to allow for differential migration of the xylene isomers. A non-polar solvent like hexane is a common choice. The polarity of the eluent can be adjusted to optimize the separation.

  • Overloading the Column: Loading too much of the xylene mixture onto the column will exceed its capacity and result in poor separation. Determine the optimal loading capacity for your column through preliminary experiments.

Q7: I am having trouble eluting the this compound from the column.

  • Adsorbent is too Active: If the this compound is too strongly adsorbed, it may be difficult to elute. You may need to use a more polar eluent or a combination of solvents to desorb the this compound.

  • Insufficient Eluent Volume: Ensure you are using a sufficient volume of eluent to completely wash the this compound from the column. Monitor the eluate using a suitable analytical technique (e.g., GC or TLC) to determine when all the this compound has been collected.

Data Presentation

Table 1: Comparison of this compound Purification Techniques

TechniquePrincipleTypical Purity AchievedTypical RecoveryAdvantagesDisadvantages
Fractional Crystallization Difference in freezing points of isomers[4]99.5%[11]60-70% (due to eutectic formation)[10]Simple setup, cost-effective.Lower recovery, may require multiple stages for high purity.
Adsorption Selective adsorption of this compound onto a solid adsorbent[6]>99.7%[6]>95%[12]High purity and recovery, high selectivity.[6][12]Requires specific adsorbents, can be more complex to set up.
Extractive Distillation Altering relative volatilities with a solvent[8]99.6%[10]99.1%[10]Effective for close-boiling mixtures.[10]Requires careful solvent selection and recovery, more complex setup.

Experimental Protocols

Method 1: Laboratory-Scale Fractional Crystallization

Objective: To purify this compound from a commercial mixture containing its isomers.

Materials:

  • Commercial grade this compound (containing o- and m-xylene isomers)

  • Dry ice/acetone or an isopropanol/ice cooling bath

  • Beaker or Erlenmeyer flask

  • Stirring rod or magnetic stirrer

  • Pre-chilled Büchner funnel and filter flask

  • Filter paper

  • Cold hexane or pentane (B18724) (for washing)

Procedure:

  • Place the commercial this compound mixture in a beaker or Erlenmeyer flask.

  • Slowly cool the mixture in the cooling bath while gently stirring.

  • Observe the formation of white crystals of this compound as the temperature drops. Maintain the temperature just below the freezing point of this compound (around 10-12°C) to avoid co-crystallization of other isomers.

  • Continue cooling and stirring until a significant amount of crystals has formed, creating a slurry.

  • Quickly filter the cold slurry through the pre-chilled Büchner funnel under vacuum to separate the this compound crystals from the liquid mother liquor.

  • Wash the crystals on the filter paper with a small amount of ice-cold hexane or pentane to remove any residual mother liquor.

  • Allow the crystals to dry completely. The purity can be checked using Gas Chromatography (GC).

Method 2: Laboratory-Scale Adsorption Chromatography

Objective: To separate this compound from its isomers using column chromatography.

Materials:

  • Glass chromatography column

  • Adsorbent: Activated zeolite (e.g., K-Y zeolite)

  • Mobile Phase: Hexane (or another suitable non-polar solvent)

  • Commercial xylene mixture

  • Collection flasks

  • Sand or glass wool

Procedure:

  • Prepare the chromatography column by placing a small plug of glass wool or a layer of sand at the bottom.

  • Prepare a slurry of the zeolite adsorbent in the hexane mobile phase.

  • Carefully pour the slurry into the column, allowing the adsorbent to settle into a uniform bed. Avoid trapping air bubbles.

  • Once the adsorbent is packed, add a small layer of sand on top to prevent disturbance of the bed during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Carefully load a small, concentrated band of the xylene mixture onto the top of the column.

  • Begin eluting with the hexane mobile phase, collecting fractions in separate flasks.

  • Monitor the composition of the fractions using a suitable analytical method (e.g., GC) to identify the fractions containing pure this compound.

  • Combine the pure this compound fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

Experimental_Workflow_Fractional_Crystallization start Start with This compound Mixture cooling Cooling & Stirring (to ~10-12°C) start->cooling crystallization This compound Crystallizes (Slurry Formation) cooling->crystallization filtration Vacuum Filtration (Pre-chilled Funnel) crystallization->filtration washing Wash Crystals (Cold Hexane) filtration->washing Solid mother_liquor Mother Liquor (Impurities) filtration->mother_liquor Liquid drying Dry Crystals washing->drying pure_px Pure this compound drying->pure_px

Caption: Workflow for this compound purification by fractional crystallization.

Experimental_Workflow_Adsorption_Chromatography start Start with Xylene Mixture column_prep Prepare Zeolite Column start->column_prep loading Load Sample onto Column column_prep->loading elution Elute with Hexane loading->elution fraction_collection Collect Fractions elution->fraction_collection analysis Analyze Fractions (e.g., GC) fraction_collection->analysis combine_pure Combine Pure This compound Fractions analysis->combine_pure Pure impure_fractions Impure Fractions analysis->impure_fractions Impure solvent_removal Remove Solvent (Rotary Evaporator) combine_pure->solvent_removal pure_px Pure this compound solvent_removal->pure_px

Caption: Workflow for this compound purification by adsorption chromatography.

References

Technical Support Center: Improving p-Xylene Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of p-xylene. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound in a research setting?

A1: The most common laboratory and industrial methods for this compound synthesis include:

  • Toluene (B28343) Methylation: This method involves the alkylation of toluene with a methylating agent, most commonly methanol (B129727), over a shape-selective catalyst like ZSM-5. It is a direct route to this compound.[1][2]

  • Toluene Disproportionation (TDP): In this process, two molecules of toluene react to form one molecule of benzene (B151609) and one molecule of xylene. This method produces a mixture of xylene isomers.[3]

  • Transalkylation: This process involves the reaction of toluene with heavier aromatic compounds, such as trimethylbenzenes, to produce xylenes (B1142099).[3][4]

Q2: Why is my this compound selectivity low when using a ZSM-5 catalyst?

A2: Low this compound selectivity in toluene methylation using ZSM-5 catalysts is often attributed to the isomerization of the desired this compound product into its ortho- and meta-isomers on the external acid sites of the catalyst.[5] The thermodynamic equilibrium mixture of xylenes is approximately 24% para, 50% meta, and 26% ortho.[5] Achieving high p-selectivity requires minimizing these secondary isomerization reactions.

Q3: How can I improve the shape-selectivity of my ZSM-5 catalyst for this compound synthesis?

A3: Several methods can be employed to enhance the this compound selectivity of ZSM-5 catalysts:

  • Catalyst Modification: Modifying the catalyst by incorporating elements like phosphorus, magnesium, or silicon can passivate the external acid sites and narrow the pore openings, thus favoring the formation and diffusion of the smaller this compound isomer.[1][6]

  • Silylation: Chemical liquid deposition (CLD) of silica (B1680970) onto the catalyst surface can create an inert layer that deactivates non-selective external acid sites.[5][7]

  • Control of Crystal Size: Larger ZSM-5 crystals can improve this compound selectivity due to longer diffusion path lengths, which impose greater diffusional constraints on the bulkier ortho- and meta-isomers.[8]

Q4: What is causing the deactivation of my catalyst during the synthesis?

A4: Catalyst deactivation is a common issue, primarily caused by:

  • Coke Formation: The deposition of carbonaceous materials (coke) on the active sites and within the pores of the catalyst is a major cause of deactivation.[9] This blocks access to the active sites and can lead to a decrease in both activity and selectivity.

  • Poisoning: Impurities in the feed, such as water, can poison the acid sites of the catalyst, reducing its effectiveness.

Q5: How can I regenerate a deactivated ZSM-5 catalyst?

A5: A common method for regenerating ZSM-5 catalysts deactivated by coke is through calcination. This involves carefully burning off the deposited coke in a controlled atmosphere, typically with air or a mixture of nitrogen and oxygen, at elevated temperatures. This process can restore the catalyst's activity and selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Toluene Conversion 1. Catalyst deactivation due to coking. 2. Insufficient reaction temperature. 3. Low catalyst activity. 4. Feed impurities (e.g., water).1. Regenerate the catalyst by calcination to remove coke. 2. Increase the reaction temperature within the optimal range (see Data Tables). 3. Ensure the catalyst is properly prepared and activated. 4. Use high-purity, dry reactants.
Low this compound Selectivity 1. Isomerization of this compound on external catalyst acid sites. 2. High reaction temperature favoring thermodynamic equilibrium. 3. Inappropriate catalyst pore size or crystal size.1. Modify the catalyst to passivate external acid sites (e.g., with silicon, magnesium, phosphorus). 2. Optimize the reaction temperature to favor para-selectivity (lower temperatures often improve selectivity).[10] 3. Use a ZSM-5 catalyst with a larger crystal size to enhance diffusion limitations for bulkier isomers.[8]
Rapid Catalyst Deactivation 1. High reaction temperature promoting coke formation. 2. Presence of coke precursors in the feed. 3. High concentration of methanol in the feed.1. Lower the reaction temperature. 2. Purify the feed to remove potential coke precursors. 3. Adjust the toluene-to-methanol feed ratio to a higher value.
Poor Product Separation 1. Similar boiling points of xylene isomers. 2. Formation of azeotropes.1. Employ fractional crystallization, as this compound has a significantly higher melting point than its isomers. 2. Use selective adsorption processes. 3. Consider reactive distillation techniques.[10]

Data Presentation

Table 1: Effect of Reaction Parameters on Toluene Methylation over Modified ZSM-5 Catalysts

ParameterRangeEffect on Toluene ConversionEffect on this compound SelectivityReference(s)
Temperature 400 - 550 °CIncreases with temperature.Generally decreases at higher temperatures.[10][10]
Toluene/Methanol Molar Ratio 1:1 to 8:1Decreases with a higher ratio.Increases with a higher ratio.[11][11]
Weight Hourly Space Velocity (WHSV) 3 - 83 h⁻¹Decreases with increasing WHSV.Increases with increasing WHSV.[5][8][5][8]
Pressure 1 - 10 barIncreases with pressure.Decreases with increasing pressure.[8][11][8][11]

Table 2: Influence of ZSM-5 Crystal Size on this compound Selectivity in Toluene Disproportionation

Crystal Size (µm)Toluene Conversion (wt%)This compound Selectivity (%)
0.5~18~25
5~15~40
100~2~58

Data adapted from studies on toluene disproportionation at 475 °C and high WHSV.[8]

Experimental Protocols

Protocol 1: Selective Toluene Methylation to this compound using Modified H-ZSM-5

1. Catalyst Preparation (Example: Silica-coated H-ZSM-5): a. The parent H-ZSM-5 zeolite is calcined at 550 °C for 6 hours. b. Chemical Liquid Deposition (CLD) of silica is performed using an organosilicon compound like tetraethyl orthosilicate (B98303) (TEOS). c. The H-ZSM-5 is suspended in a solution of TEOS in a non-polar solvent (e.g., hexane). d. The mixture is refluxed, followed by filtration, drying, and calcination to deposit a thin layer of silica on the external surface of the zeolite crystals.

2. Reaction Procedure: a. A fixed-bed reactor is packed with the modified H-ZSM-5 catalyst. b. The catalyst is activated in situ by heating under a flow of inert gas (e.g., nitrogen) to the reaction temperature. c. A feed mixture of toluene and methanol (e.g., with a molar ratio of 2:1 to 5:1) is vaporized and passed through the catalyst bed. d. The reaction is typically carried out at atmospheric pressure and a temperature range of 400-500 °C. e. The reactor effluent is cooled, and the liquid products are collected. f. The product mixture is analyzed by gas chromatography (GC) to determine the conversion of toluene and the selectivity to xylene isomers.

Protocol 2: this compound Synthesis via Transalkylation of Toluene with Trimethylbenzene

1. Catalyst: a. A large-pore zeolite catalyst such as Beta or Y zeolite is typically used.[4]

2. Reaction Procedure: a. The reaction is carried out in a fixed-bed reactor packed with the zeolite catalyst. b. The catalyst is activated under a flow of hydrogen at an elevated temperature. c. A feed mixture of toluene and 1,2,4-trimethylbenzene (B165218) (e.g., in a 1:1 molar ratio) is introduced into the reactor along with a hydrogen co-feed. d. Typical reaction conditions are a temperature of 400 °C, a pressure of 1.0 MPa, and a Weight Hourly Space Velocity (WHSV) of 5 h⁻¹.[4] e. The product stream is cooled, and the liquid and gas phases are separated. f. The liquid product is analyzed by GC to determine the conversion of reactants and the yield of xylenes.

Mandatory Visualizations

Toluene_Methylation_Pathway Toluene Toluene Intermediate Wheland-type Intermediate Toluene->Intermediate Methylation Methanol Methanol ZSM5 ZSM-5 Catalyst (Brønsted Acid Sites) Methanol->ZSM5 Activation ZSM5->Intermediate pXylene This compound Intermediate->pXylene Shape-selective Deprotonation Byproducts Byproducts (e.g., Trimethylbenzenes) Intermediate->Byproducts Side Reactions mXylene m-Xylene pXylene->mXylene Isomerization (External Sites) oXylene o-Xylene pXylene->oXylene Isomerization (External Sites) Troubleshooting_Logic Start Low this compound Yield CheckConversion Is Toluene Conversion Low? Start->CheckConversion CheckSelectivity Is this compound Selectivity Low? CheckConversion->CheckSelectivity No LowConversionSolutions Increase Temperature Regenerate Catalyst Check Feed Purity CheckConversion->LowConversionSolutions Yes LowSelectivitySolutions Optimize Temperature Modify Catalyst Increase WHSV CheckSelectivity->LowSelectivitySolutions Yes End Yield Improved CheckSelectivity->End No LowConversionSolutions->End LowSelectivitySolutions->End

References

Technical Support Center: Separation of Xylene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of xylene isomers. The separation of ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene) is a significant challenge in the petrochemical industry due to their nearly identical boiling points and similar molecular structures.[1][2]

Troubleshooting Guides

This section addresses common problems encountered during the experimental separation of xylene isomers.

Fractional Crystallization

Fractional crystallization is a common technique that leverages the differences in the freezing points of xylene isomers.[2] this compound, with the highest freezing point, is often the target of this separation method.[3]

Problem Possible Causes Solutions
Low Yield of this compound Crystals [4]- Incomplete Crystallization: The cooling process may be too rapid or the final temperature not low enough to induce maximum crystallization. - Eutectic Mixture Formation: The presence of a eutectic composition limits the recovery of the pure component. - Loss of Product During Filtration: Fine crystals may pass through the filter, or some product may remain dissolved in the mother liquor.[3]- Optimize Cooling Profile: Employ a slower, controlled cooling rate to promote larger crystal growth and approach the eutectic temperature gradually. - Multi-Stage Crystallization: Implement a multi-stage crystallization process to improve yield.[5] - Improve Filtration: Use a finer filter paper or a different filtration technique (e.g., centrifugation) to better capture small crystals. Consider concentrating the mother liquor and performing a second crystallization to recover more product.[4]
Poor Purity of this compound Crystals - Inadequate Washing: Insufficient washing of the crystals can leave residual mother liquor, which contains other isomers. - Inclusion of Other Isomers: Rapid crystallization can lead to the entrapment of other isomers within the this compound crystal lattice.- Thorough Washing: Wash the crystals with a cold, pure solvent in which this compound has low solubility. - Controlled Crystallization: Utilize a slow and controlled cooling rate to allow for the formation of purer crystals.
Difficulty in Filtration [3]- Small Crystal Size: Rapid cooling can lead to the formation of very small crystals that can clog the filter paper.- Control Crystal Growth: Employ a slower cooling rate to encourage the growth of larger, more easily filterable crystals.
Adsorption

Adsorption-based separation, often utilizing zeolites or metal-organic frameworks (MOFs), is a highly effective method for isolating specific xylene isomers.[6][7]

Problem Possible Causes Solutions
Low Adsorption Capacity - Adsorbent Deactivation: The presence of water or other impurities in the feed can deactivate the adsorbent material.[8] - Incorrect Operating Temperature: Adsorption is an exothermic process, and higher temperatures can lead to lower adsorption capacities.- Adsorbent Regeneration: Regenerate the adsorbent by heating it under a vacuum or in a stream of inert gas to remove adsorbed impurities. - Optimize Temperature: Conduct experiments at various temperatures to determine the optimal condition for maximizing adsorption capacity.
Poor Selectivity - Inappropriate Adsorbent: The chosen adsorbent may not have a high selectivity for the target isomer. - Presence of Competitive Adsorbates: Other components in the feed mixture may compete for adsorption sites.- Select a Suitable Adsorbent: Consult literature to choose an adsorbent with proven high selectivity for the target xylene isomer (e.g., Ba-exchanged faujasite-type zeolites for this compound).[8] - Feed Purification: Pretreat the feed to remove impurities that may interfere with the adsorption of the target isomer.
Slow Adsorption Kinetics - Mass Transfer Limitations: Diffusion of the xylene isomers into the pores of the adsorbent may be slow.- Reduce Particle Size: Use smaller adsorbent particles to decrease the diffusion path length. - Agitation: Ensure adequate mixing in batch adsorption systems to enhance external mass transfer.
Membrane Separation

Membrane separation is an emerging, energy-efficient technology for separating xylene isomers based on differences in their permeation rates through a semi-permeable membrane.[2]

Problem Possible Causes Solutions
Low Permeate Flux - Membrane Fouling: Deposition of impurities or polymeric species on the membrane surface can block the pores and reduce flux. - Insufficient Driving Force: The pressure or concentration gradient across the membrane may be too low.- Membrane Cleaning/Replacement: Clean the membrane using appropriate solvents or, if fouling is irreversible, replace the membrane. - Increase Driving Force: Increase the feed pressure or decrease the permeate pressure to enhance the driving force for permeation.
Poor Selectivity - Unsuitable Membrane Material: The membrane material may not have the required affinity or size exclusion properties for the target isomer. - Membrane Defects: Pinholes or defects in the membrane can lead to non-selective transport.- Select Appropriate Membrane: Choose a membrane material known for its high selectivity for the desired xylene isomer (e.g., MFI zeolite membranes for this compound).[9] - Quality Control: Ensure the use of high-quality, defect-free membranes.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of xylene isomers so challenging?

A1: The primary challenge lies in the extremely similar physicochemical properties of the o-, m-, and p-isomers. They have nearly identical molecular weights, close boiling points, and similar molecular structures, making conventional separation techniques like distillation highly energy-intensive and difficult.[7][10]

Q2: What are the main industrial methods for separating xylene isomers?

A2: The most common industrial methods are fractional crystallization and adsorption.[7][10] Fractional crystallization exploits the differences in freezing points, while adsorption utilizes materials like zeolites that selectively adsorb one isomer over the others.[3][10] Membrane separation is a promising newer technology.[2]

Q3: How do I choose the best separation technique for my experiment?

A3: The choice of technique depends on several factors, including the desired purity of the product, the required yield, the scale of the separation, and the available equipment.[2] For high-purity this compound, fractional crystallization is often used.[3] For separating mixtures with low concentrations of the target isomer, adsorption can be more effective.[11]

Q4: In fractional crystallization of this compound, what is a typical yield I can expect?

A4: The recovery of this compound via single-stage crystallization is often limited to around 60-70% due to the formation of a eutectic mixture with m-xylene (B151644).[11] Higher yields can be achieved through multi-stage crystallization processes.[5]

Q5: What are some common adsorbents used for this compound separation?

A5: Faujasite-type zeolites, particularly those exchanged with barium (BaX) or potassium (KX), are widely used in industrial processes for their high selectivity towards this compound.[1][8] Metal-organic frameworks (MOFs) are also being extensively researched as highly selective adsorbents.[6]

Q6: Can I use distillation to separate xylene isomers?

A6: While o-xylene (B151617) can be separated from m- and this compound by fractional distillation due to a larger boiling point difference, separating m- and this compound by distillation is extremely difficult and impractical on a laboratory or industrial scale due to their very close boiling points.[6][12]

Data Presentation

Physical Properties of Xylene Isomers
Propertyo-Xylenem-XyleneThis compound
Boiling Point (°C) 144.4139.1138.4
Melting Point (°C) -25.2-47.913.3
Kinetic Diameter (nm) ~0.68~0.68~0.58
Performance Comparison of Separation Techniques
Technique Target Isomer Adsorbent/Membrane Purity (%) Yield/Recovery (%) Selectivity Operating Temperature (°C)
Adsorption This compoundFaujasite-type zeolites (e.g., Parex process)>99.7[11]>97[11]High for this compound~180[11]
o-XyleneCo2(dobdc) MOF--o-xylene > ethylbenzene (B125841) > m-xylene > this compound[6]150[6]
Crystallization This compoundSingle-stage~60-70[11]-Based on freezing point difference< 13.3[3]
Membrane Separation This compoundb-oriented MFI zeolite membrane (vapor permeation)--p-/o-xylene: up to 515[13]150[13]
m-XyleneMIL-100(In) MOF membrane (pervaporation)--m-/p-xylene: 2.54[14]Room Temperature[14]

Experimental Protocols

Protocol 1: Separation of this compound by Fractional Crystallization

Objective: To isolate this compound from a mixed xylene solution.

Materials:

  • Mixed xylene solution

  • Cooling bath (e.g., ice-salt bath or cryocooler)

  • Beaker or flask

  • Stirring apparatus

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold solvent for washing (e.g., pure this compound or a solvent in which this compound has low solubility at low temperatures)

Procedure:

  • Place the mixed xylene solution in a beaker or flask equipped with a stirring mechanism.

  • Immerse the beaker in a cooling bath and begin to lower the temperature while stirring continuously.

  • As the temperature decreases, this compound will start to crystallize out of the solution.[2]

  • Continue to cool the mixture slowly to a predetermined temperature (e.g., just above the eutectic point) to maximize the yield of this compound crystals.

  • Once crystallization is complete, quickly filter the slurry using a Buchner funnel under vacuum to separate the this compound crystals from the mother liquor.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Dry the purified this compound crystals.

Protocol 2: Adsorption of this compound using a Zeolite Adsorbent (Batch Experiment)

Objective: To demonstrate the selective adsorption of this compound from a mixed xylene solution.

Materials:

  • Mixed xylene solution

  • This compound selective adsorbent (e.g., Ba-exchanged faujasite zeolite)

  • Conical flask or sealed vial

  • Shaker or magnetic stirrer

  • Gas chromatograph (GC) for analysis

Procedure:

  • Activate the adsorbent by heating it under vacuum to remove any adsorbed water or impurities.

  • Weigh a specific amount of the activated adsorbent and place it in a conical flask.

  • Add a known volume and concentration of the mixed xylene solution to the flask.

  • Seal the flask and place it on a shaker or magnetic stirrer to ensure continuous mixing.

  • Allow the mixture to equilibrate for a specific period at a constant temperature.

  • After equilibration, take a sample of the liquid phase.

  • Analyze the composition of the liquid phase using a gas chromatograph to determine the amount of each isomer adsorbed by the zeolite.

  • Calculate the adsorption capacity and selectivity for this compound.

Protocol 3: Membrane Separation of Xylene Isomers (Pervaporation)

Objective: To selectively separate a target xylene isomer from a mixture using a membrane.

Materials:

  • Vapor or liquid mixture of xylene isomers

  • Selective membrane mounted in a permeation cell

  • Feed pump

  • Vacuum pump

  • Cold trap (e.g., liquid nitrogen)

  • Analytical instrument for composition analysis (e.g., GC)

Procedure:

  • Mount the membrane in the permeation cell, ensuring a proper seal.

  • Introduce the feed mixture to one side of the membrane (feed side) at a controlled flow rate.[2]

  • Apply a vacuum to the other side of the membrane (permeate side) to create a driving force for permeation.[2]

  • The isomer that preferentially permeates through the membrane will be collected in a cold trap on the permeate side.[2]

  • The non-permeating or less-permeating isomers will be retained on the feed side (retentate).[2]

  • Collect samples from the feed, permeate, and retentate streams.

  • Analyze the composition of the collected samples to determine the separation performance (selectivity and flux).[2]

Visualizations

experimental_workflow_crystallization start Start: Mixed Xylene Solution cooling Controlled Cooling & Stirring start->cooling crystallization This compound Crystallization cooling->crystallization filtration Vacuum Filtration crystallization->filtration washing Crystal Washing (Cold Solvent) filtration->washing Solid mother_liquor Mother Liquor (o- & m-xylenes) filtration->mother_liquor Liquid drying Drying washing->drying product Pure this compound Crystals drying->product

Caption: Experimental workflow for this compound separation by fractional crystallization.

experimental_workflow_adsorption start Start: Mixed Xylene Feed adsorption_column Adsorption Column (e.g., Zeolite) start->adsorption_column raffinate Raffinate (o- & m-xylenes) adsorption_column->raffinate Unadsorbed desorption Desorption adsorption_column->desorption Adsorbed extract Extract (this compound) desorption->extract

Caption: Simplified workflow for xylene isomer separation by adsorption.

experimental_workflow_membrane start Start: Mixed Xylene Feed membrane_unit Membrane Separation Unit start->membrane_unit permeate Permeate (Target Isomer) membrane_unit->permeate Permeates retentate Retentate (Other Isomers) membrane_unit->retentate Retained logical_relationship_selection start Select Separation Technique high_purity High Purity This compound Required? start->high_purity crystallization Fractional Crystallization high_purity->crystallization Yes low_concentration Low Concentration of Target Isomer? high_purity->low_concentration No adsorption Adsorption low_concentration->adsorption Yes energy_efficiency Energy Efficiency a Key Concern? low_concentration->energy_efficiency No energy_efficiency->adsorption No membrane Membrane Separation energy_efficiency->membrane Yes

References

Technical Support Center: Optimizing p-Xylene Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of p-xylene to terephthalic acid (TPA).

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process, offering potential causes and solutions.

Issue Potential Causes Recommended Solutions
Low Conversion of this compound - Inadequate reaction temperature.[1] - Insufficient oxygen pressure.[1] - Catalyst deactivation or insufficient catalyst concentration. - Absence or low concentration of bromide promoter.[1][2]- Ensure the reaction temperature is within the optimal range of 175–225 °C.[1] A decrease to 150 °C can significantly lower conversion.[1] - Maintain an oxygen pressure between 15–30 bar.[1] - Verify the correct loading of the Co/Mn/Br catalyst system. - Confirm the presence of a bromide source (e.g., HBr, NaBr). The absence of KBr has been shown to drastically reduce this compound conversion.[1][2]
Low Selectivity towards Terephthalic Acid (TPA) - Suboptimal reaction temperature. - Formation of byproducts such as p-toluic acid, 4-carboxybenzaldehyde (4-CBA), and others.[3][4] - Incomplete oxidation of intermediates.- Optimize the reaction temperature; higher temperatures can sometimes lead to increased byproduct formation. - Increase reaction time to allow for the complete oxidation of intermediates to TPA. Reaction times typically range from 8 to 24 hours.[1][2] - Ensure efficient mixing to promote mass transfer of oxygen.
High Levels of 4-Carboxybenzaldehyde (4-CBA) Impurity - 4-CBA is a primary intermediate and its accumulation indicates incomplete oxidation.[1] - Insufficient catalyst activity to oxidize 4-CBA to TPA.- Increase the reaction time or temperature to promote the conversion of 4-CBA to TPA. - Post-reaction, purify the crude TPA by dissolving it in hot water in the presence of a palladium catalyst to reduce 4-CBA to p-toluic acid.[1]
Discolored (Yellowish) Terephthalic Acid Product - Presence of colored impurities formed during the reaction.[5] - Incomplete removal of catalyst residues.- Implement a purification step, such as recrystallization or hydrogenation of the crude TPA.[6] - Ensure thorough washing of the TPA product to remove residual catalyst and solvent.
Corrosion of Reactor - The combination of acetic acid and bromide at high temperatures is highly corrosive.[2]- Utilize reactors constructed from corrosion-resistant materials, such as titanium.[2] - Explore alternative bromide-free catalyst systems if feasible.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst system used for this compound oxidation?

A1: The most common and commercially established method, the AMOCO process, utilizes a homogeneous catalyst system consisting of cobalt (Co) and manganese (Mn) salts, with a bromide promoter in an acetic acid solvent.[1][2][7]

Q2: What are the standard reaction conditions for the AMOCO process?

A2: The AMOCO process typically operates at temperatures between 175–225 °C and pressures of 15–30 bar.[1][5] The reaction is carried out in glacial acetic acid as the solvent.[1]

Q3: What are the main intermediates and byproducts in this compound oxidation?

A3: The oxidation of this compound to terephthalic acid proceeds through several intermediates, including p-tolualdehyde, p-toluic acid, and 4-carboxybenzaldehyde (4-CBA).[3] Common byproducts can include small amounts of these intermediates in the final product, as well as products from the "combustion" of the acetic acid solvent at high temperatures.[2]

Q4: How can I purify the crude terephthalic acid?

A4: A common purification method involves dissolving the crude TPA in hot water and then subjecting it to catalytic hydrogenation.[6][8] This process typically uses a palladium catalyst to reduce the primary impurity, 4-CBA, to p-toluic acid, which is more easily separated.[1][2]

Q5: Are there alternative, milder oxidation methods?

A5: Research is ongoing into greener and milder oxidation processes. Some alternatives include using ozone as the oxidant, which can operate at lower temperatures and atmospheric pressure.[3][9] Other studies have explored photocatalytic oxidation and the use of different catalyst systems to avoid the corrosive bromide promoter.[2]

Experimental Protocols

Protocol 1: Standard this compound Oxidation (AMOCO Process)

Materials:

  • This compound

  • Glacial Acetic Acid

  • Cobalt (II) acetate (B1210297) tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Sodium bromide

  • High-pressure reactor equipped with a stirrer, gas inlet, and temperature/pressure controls

Procedure:

  • Charge the high-pressure reactor with the desired amounts of glacial acetic acid, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide.

  • Add this compound to the reactor.

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen).

  • Pressurize the reactor with compressed air or a mixture of oxygen and nitrogen to the target pressure (15-30 bar).

  • Begin stirring and heat the reactor to the desired temperature (175-225 °C).

  • Maintain the reaction conditions for the specified duration (typically 8-24 hours), monitoring the pressure to ensure a constant oxygen supply.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Collect the crude terephthalic acid product by filtration.

  • Wash the product with acetic acid and then with water to remove residual catalyst and solvent.

  • Dry the purified terephthalic acid in a vacuum oven.

Protocol 2: Purification of Crude Terephthalic Acid by Hydrogenation

Materials:

  • Crude Terephthalic Acid

  • Deionized Water

  • Palladium on carbon catalyst (e.g., 5% Pd/C)

  • Hydrogen gas

  • High-pressure hydrogenation reactor

Procedure:

  • Place the crude terephthalic acid and deionized water into the hydrogenation reactor.

  • Add the palladium on carbon catalyst.

  • Seal the reactor and purge with an inert gas.

  • Pressurize the reactor with hydrogen gas to the required pressure.

  • Heat the reactor to the specified temperature (e.g., 200-300 °C) with stirring.

  • Maintain the hydrogenation conditions for the required time to convert 4-CBA to p-toluic acid.

  • Cool the reactor, vent the pressure, and filter the hot solution to remove the catalyst.

  • Allow the filtrate to cool to crystallize the purified terephthalic acid.

  • Collect the crystals by filtration, wash with deionized water, and dry.

Data Presentation

Table 1: Typical Reaction Conditions for this compound Oxidation (AMOCO Process)

ParameterValueReference
Temperature175–225 °C[1][2][5]
Pressure15–30 bar[1][5]
SolventAcetic Acid[1][2]
CatalystCo(II), Mn(II) salts[1][2]
PromoterBromide source (e.g., HBr, NaBr)[1][2]
This compound Conversion>98%[1]
TPA Selectivity~95%[1]
Reaction Time8–24 hours[1][2]

Table 2: Alternative Oxidation of this compound using Ozone

ParameterValueReference
Temperature80 °C[3][9]
PressureAtmospheric[3][9]
SolventGlacial Acetic Acid[3][9]
CatalystCobalt acetate[3][9]
OxidantOzone-containing air[3][9]
This compound Conversion76% (without bromide)[3][9]
TPA Selectivity84% (without bromide)[3][9]
Reaction Time6 hours[3][9]

Visualizations

p_Xylene_Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_purification Product Purification p_xylene This compound reagents p_xylene->reagents solvent Acetic Acid solvent->reagents catalyst Co/Mn/Br Catalyst catalyst->reagents reactor High-Pressure Reactor (175-225°C, 15-30 bar) reagents->reactor filtration Filtration reactor->filtration air Compressed Air (O2) air->reactor crude_tpa Crude TPA filtration->crude_tpa hydrogenation Hydrogenation crude_tpa->hydrogenation pure_tpa Purified TPA hydrogenation->pure_tpa

Caption: Experimental workflow for this compound oxidation to purified TPA.

p_Xylene_Oxidation_Pathway pX This compound pTAld p-Tolualdehyde pX->pTAld Oxidation pTAcid p-Toluic Acid pTAld->pTAcid Oxidation CBA 4-Carboxybenzaldehyde (4-CBA) pTAcid->CBA Oxidation TPA Terephthalic Acid (TPA) CBA->TPA Oxidation

Caption: Simplified reaction pathway for this compound oxidation to TPA.

References

Technical Support Center: p-Xylene Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-xylene crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during this compound crystallization experiments.

Question: Why is the yield of my this compound crystals lower than expected?

Answer:

Low this compound crystal yield can be attributed to several factors:

  • Suboptimal Temperature Control: The temperature directly influences the solubility of this compound. If the cooling is too rapid, it can lead to the formation of fine crystals that are difficult to separate from the mother liquor. Conversely, if the temperature is not low enough, a significant amount of this compound will remain dissolved. It is crucial to follow an optimized cooling strategy to maximize crystal growth and yield.[1][2]

  • Presence of Impurities: Isomers such as o-xylene (B151617) and m-xylene (B151644) can form eutectic mixtures with this compound, which limits the amount of this compound that can be recovered through crystallization. The presence of other impurities can also affect the crystallization kinetics and overall yield.

  • Inefficient Separation: The physical separation of the crystallized this compound from the mother liquor is a critical step. Inefficient filtration or centrifugation can lead to a loss of product. The size and shape of the crystals, which are influenced by the crystallization conditions, play a significant role in the efficiency of this separation.[2][3]

Question: How can I improve the purity of my this compound crystals?

Answer:

Improving the purity of this compound crystals often involves a combination of optimizing the crystallization process and incorporating purification steps:

  • Controlled Cooling: A slow and controlled cooling rate is essential for promoting the growth of larger, more perfect crystals with fewer inclusions of mother liquor.[1]

  • Washing: After separating the crystals from the mother liquor, washing the crystals with a suitable solvent can help remove any remaining impurities adhering to the crystal surface.[4]

  • Sweating (Partial Melting): This technique involves raising the temperature of the crystal slurry to a point where the impurities, which are more soluble, melt and are removed, thereby increasing the purity of the remaining this compound crystals.[5]

  • Multi-stage Crystallization: For achieving high purity, a multi-stage crystallization process can be employed. The crystals from one stage are re-melted and then re-crystallized, with each stage resulting in a higher purity product.[4]

Question: What is causing the formation of small, fine this compound crystals, and how can I obtain larger ones?

Answer:

The formation of small, fine crystals is often a result of rapid nucleation. To obtain larger crystals, you need to control the crystallization process to favor crystal growth over nucleation:

  • Slower Cooling Rate: A slower cooling rate reduces the level of supersaturation, which is the driving force for nucleation. This allows more time for the this compound molecules to deposit onto existing crystals, promoting growth.[1][2]

  • Seeding: Introducing a small number of high-quality this compound seed crystals at the beginning of the crystallization process can provide a template for crystal growth, reducing the likelihood of spontaneous nucleation.

  • Ultrasound: The application of ultrasound can influence the crystallization process. While it can enhance nucleation, controlling the power and frequency can also be used to control crystal size and prevent explosive nucleation.[6][7]

  • Stirring: Proper agitation helps to maintain a uniform temperature and concentration throughout the solution, which can promote more uniform crystal growth. However, excessive stirring can lead to crystal breakage.

Frequently Asked Questions (FAQs)

What is the primary challenge in separating this compound from its isomers?

The primary challenge lies in the very close boiling points of the xylene isomers (o-xylene, m-xylene, and this compound), making separation by distillation difficult and energy-intensive.[5][8] Crystallization is a preferred method because this compound has a significantly higher melting point than its isomers, allowing it to be selectively crystallized from the mixture.[2][9]

How do impurities like o-xylene and m-xylene affect this compound crystallization?

Impurities such as o-xylene and m-xylene can lower the freezing point of the mixture and form eutectic systems with this compound. This limits the maximum recovery of pure this compound by crystallization. The presence of these impurities can also be incorporated into the crystal lattice as defects or be trapped within the crystals, reducing the final product purity.[10]

What is "supersaturation" and why is it important in this compound crystallization?

Supersaturation is the state where the concentration of this compound in the solution is higher than its equilibrium solubility at a given temperature. It is the driving force for both nucleation (the formation of new crystals) and crystal growth.[2][11] Controlling the level of supersaturation is crucial for managing the crystal size distribution and purity of the final product.[3]

Can ultrasound be used to enhance this compound crystallization?

Yes, ultrasound can significantly influence the crystallization process. It can reduce the induction period for nucleation, increase the nucleation rate, and lead to smaller and more uniform crystal sizes.[6][7][12] This can be advantageous in processes where fine, uniform crystals are desired. The application of ultrasonic power needs to be carefully controlled to achieve the desired outcome.[6]

Data Presentation

Table 1: Thermodynamic Properties of Xylene Isomers

PropertyThis compoundm-Xyleneo-XyleneEthylbenzene
Melting Point (°C) 13.3[2]-47.9[2]-25.2[2]-95.0[2]
Boiling Point (°C) 138.5[2]139.3[2]144.0[2]136.2[2]
Density (g/mL at 20°C) 0.861[13]~0.86[9]~0.88[9]N/A

Experimental Protocols

1. Fractional Crystallization of this compound from a Mixed Isomer Solution

Objective: To separate this compound from a mixture of its isomers through controlled cooling and crystallization.

Methodology:

  • Preparation: Prepare a known concentration of the mixed xylene isomer solution.

  • Cooling: Place the solution in a jacketed crystallizer with controlled cooling capabilities.

  • Initiate Cooling: Begin cooling the solution at a slow, controlled rate (e.g., 0.1-0.5 °C/min) while stirring gently to ensure a uniform temperature.

  • Seeding (Optional): Once the solution reaches its saturation point, introduce a small amount of pure this compound seed crystals to promote controlled crystal growth.

  • Crystal Growth: Continue to cool the solution to the target temperature to allow for the growth of this compound crystals.

  • Separation: Once crystallization is complete, separate the this compound crystals from the mother liquor using filtration or centrifugation.[4]

  • Washing: Wash the collected crystals with a pre-chilled, suitable solvent to remove any adhering mother liquor.

  • Drying: Dry the purified this compound crystals under vacuum at a low temperature.

2. Purity Analysis of this compound by Gas Chromatography (GC)

Objective: To determine the purity of the crystallized this compound and quantify the remaining impurities.

Methodology:

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of this compound and its common impurities (o-xylene, m-xylene, ethylbenzene, etc.).

  • Sample Preparation: Dissolve a known amount of the crystallized this compound in a suitable solvent.

  • GC Instrument Setup:

    • Column: Use a capillary column suitable for separating aromatic hydrocarbons (e.g., HP-INNOWax).[14]

    • Injector: Set the injector to a split mode with an appropriate split ratio.

    • Oven Program: Implement a temperature program that provides baseline separation of all xylene isomers and other potential impurities.

    • Detector: Use a Flame Ionization Detector (FID).

  • Analysis: Inject the prepared standards and the sample solution into the GC system.

  • Data Analysis: Integrate the peaks in the resulting chromatograms and use the calibration curve generated from the standards to quantify the concentration of this compound and any impurities in the sample.

Mandatory Visualization

Troubleshooting_PXylene_Crystallization start Problem Identified low_yield Low Crystal Yield start->low_yield Is yield the issue? low_purity Low Crystal Purity start->low_purity Is purity the issue? small_crystals Small Crystal Size start->small_crystals Is crystal size the issue? solution_yield Optimize Cooling Rate Improve Separation Technique low_yield->solution_yield Solution solution_purity Controlled Cooling Wash Crystals Multi-stage Crystallization low_purity->solution_purity Solution solution_size Slower Cooling Rate Seeding Controlled Stirring small_crystals->solution_size Solution

Caption: Troubleshooting logic for common this compound crystallization issues.

PXylene_Crystallization_Workflow start Mixed Xylene Solution crystallizer Cooling Crystallizer start->crystallizer separation Filtration / Centrifugation crystallizer->separation Crystal Slurry washing Crystal Washing separation->washing mother_liquor Mother Liquor (Recycle/Discard) separation->mother_liquor drying Drying washing->drying product Pure this compound Crystals drying->product

Caption: Experimental workflow for this compound crystallization and purification.

References

Technical Support Center: Catalyst Deactivation in p-Xylene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to catalyst deactivation during p-Xylene production experiments.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments.

Issue 1: Rapid Loss of Catalyst Activity and Selectivity

Possible Causes:

  • Coke Formation: Carbonaceous deposits, or coke, can form on the catalyst surface and within its pores, blocking active sites. This is a very common issue in hydrocarbon processing.[1][2][3]

  • Feedstock Impurities: The presence of water, sulfur, or nitrogen compounds in the feed can poison the catalyst.[4][5][6] Water content above 100 ppm can be particularly detrimental.[4]

  • High Reaction Temperature: Elevated temperatures can lead to thermal degradation of the catalyst, such as sintering of active metal particles, which reduces the active surface area.[5][7]

Troubleshooting Steps:

  • Analyze the Feedstock:

    • Action: Test the feedstock for impurities, paying close attention to the water content.

    • Recommendation: Implement a thorough drying step for the feedstock before it enters the reactor. Using molecular sieves (e.g., 3A, 4A, 5A) can reduce moisture levels to below 10 ppm.[4]

  • Optimize Reaction Conditions:

    • Action: Gradually lower the reaction temperature to the minimum required for the desired conversion.

    • Recommendation: Introduce hydrogen into the feed. Hydrogen can help suppress the formation of coke and other unsaturated compounds that act as coke precursors.[8][9]

  • Characterize the Deactivated Catalyst:

    • Action: Perform analyses such as Thermogravimetric Analysis (TGA) to quantify coke deposition and Temperature-Programmed Oxidation (TPO) to characterize the nature of the coke.[10][11]

    • Recommendation: Use techniques like N2 adsorption-desorption to check for changes in surface area and pore volume, which can indicate pore blockage.[2]

Issue 2: Increased Pressure Drop Across the Reactor

Possible Causes:

  • Catalyst Fouling: Severe coke formation can lead to the physical blockage of the catalyst bed, restricting flow.[5]

  • Catalyst Attrition: Mechanical stress can cause the catalyst particles to break down into smaller fines, which can then plug the reactor.[1][7]

Troubleshooting Steps:

  • Inspect the Catalyst Bed:

    • Action: If possible and safe, visually inspect the top of the catalyst bed for signs of fouling or catalyst dust.

    • Recommendation: If catalyst attrition is suspected, consider using a catalyst with higher mechanical strength or optimizing the reactor loading procedure to minimize stress on the particles.

  • Implement Regeneration:

    • Action: If fouling by coke is the cause, a regeneration cycle is necessary.

    • Recommendation: A carefully controlled burn-off of the coke using a dilute oxygen stream is a common and effective method.[2][12]

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of catalyst deactivation in this compound production?

Catalyst deactivation in this compound production, particularly when using zeolite catalysts, occurs through several mechanisms:

  • Chemical Deactivation: This includes poisoning by impurities like sulfur and nitrogen compounds, which strongly adsorb to active sites.[5][7]

  • Mechanical Deactivation: This involves fouling, where deposits like coke block active sites and pores, and attrition, where the catalyst physically breaks down.[1][5]

  • Thermal Deactivation: This is caused by structural changes due to high temperatures, such as the loss of active surface area through sintering.[5][7]

2. How does coke formation lead to deactivation?

Coke formation deactivates the catalyst in two main ways:

  • Active Site Coverage: Coke deposits directly cover the catalytically active sites, preventing reactant molecules from accessing them.[3]

  • Pore Blockage: The accumulation of coke within the catalyst's micropores can block access to the internal active sites, which is particularly problematic for shape-selective reactions.[2][3]

3. Can a deactivated catalyst be regenerated?

Yes, in many cases, catalysts deactivated by coke formation can be regenerated. The most common method is a controlled combustion of the coke deposits with air or a dilute oxygen stream.[2][12] This process needs to be carefully managed to avoid excessive temperatures that could cause thermal damage to the catalyst.[13] Other regeneration methods include gasification with steam or CO2, and hydrogenation.[13]

4. What is the impact of water in the feedstock?

Water can act as a poison to the acidic sites of zeolite catalysts like H-ZSM-5.[4] Even small amounts of water (as low as 1%) can deactivate the catalyst, reduce the desired reaction rates, and increase the formation of unwanted byproducts and coke.[4] This makes thorough drying of the feedstock a critical step.

5. How can I minimize catalyst deactivation during my experiments?

To minimize deactivation:

  • Ensure high purity of reactants: Use feedstocks with very low levels of water, sulfur, and other potential poisons.[4][6]

  • Optimize reaction conditions: Operate at the lowest effective temperature and consider co-feeding hydrogen to inhibit coke formation.[8]

  • Select a robust catalyst: Consider catalysts that have been modified to enhance stability and reduce coke formation.[14][15]

Quantitative Data

Table 1: Influence of Water Content on Catalyst Performance

Water Content in FeedImpact on CatalystReference
> 100 ppmDeactivates acidic sites of H-ZSM-5, increases coke formation.[4]
As little as 1%Can deactivate catalysts, reduce disproportionation rates, and increase byproduct formation.[4]

Table 2: Coke Content in Deactivated Catalysts

CatalystCoke Content (wt%)ProcessReference
Spent H-Beta122,5-DMF and ethylene (B1197577) to this compound[10]
Spent H-Beta-alumina72,5-DMF and ethylene to this compound[10]

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Coke Quantification

  • Objective: To determine the amount of coke deposited on a catalyst sample.

  • Methodology:

    • A small, known weight of the deactivated catalyst is placed in the TGA instrument.

    • The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen) to a temperature sufficient to remove any adsorbed volatiles (e.g., 200°C).

    • The atmosphere is then switched to an oxidizing one (e.g., air).

    • The temperature is further increased, and the weight loss of the sample due to the combustion of coke is recorded.

    • The percentage of weight loss corresponds to the amount of coke on the catalyst.

2. Temperature-Programmed Oxidation (TPO)

  • Objective: To characterize the nature of the carbonaceous deposits (coke). Different types of coke will oxidize at different temperatures.

  • Methodology:

    • A sample of the coked catalyst is placed in a reactor, typically a quartz tube.

    • A flow of an inert gas (e.g., helium) is passed over the sample as it is heated to remove volatile compounds.

    • The sample is then cooled to a starting temperature (e.g., 50-100°C).

    • A stream of a dilute oxidizing gas (e.g., 5% O2 in He) is introduced.

    • The temperature of the reactor is increased linearly with time.

    • The off-gas is analyzed by a detector (e.g., a thermal conductivity detector or a mass spectrometer) to measure the concentration of CO and CO2 produced from coke combustion.

    • The resulting profile of CO/CO2 evolution versus temperature provides information about the different types of coke present. For example, "soft coke" may oxidize at lower temperatures (e.g., 430°C), while "hard coke" and "graphitic coke" require higher temperatures (e.g., 520°C and 600°C, respectively).[11]

3. N2 Adsorption-Desorption Analysis

  • Objective: To determine the surface area, pore volume, and pore size distribution of the catalyst, and to assess the extent of pore blockage by coke.

  • Methodology:

    • The catalyst sample is first outgassed under vacuum at an elevated temperature to remove any adsorbed species.

    • The sample is then cooled to liquid nitrogen temperature (77 K).

    • Nitrogen gas is introduced to the sample at a series of controlled pressures.

    • The amount of nitrogen adsorbed at each pressure is measured.

    • The pressure is then systematically decreased, and the amount of desorbed nitrogen is measured.

    • The resulting adsorption-desorption isotherm can be analyzed using models such as BET (Brunauer-Emmett-Teller) to calculate the surface area and BJH (Barrett-Joyner-Halenda) to determine the pore size distribution. A significant decrease in these parameters for a deactivated catalyst compared to a fresh one indicates fouling and pore blockage.[2]

Visualizations

Catalyst_Deactivation_Pathway cluster_causes Primary Causes cluster_mechanisms Deactivation Mechanisms cluster_effects Observed Effects Coke Coke Formation Fouling Fouling & Pore Blocking Coke->Fouling Impurities Feedstock Impurities (e.g., Water, Sulfur) Poisoning Poisoning of Active Sites Impurities->Poisoning Temp High Temperature Sintering Thermal Degradation (Sintering) Temp->Sintering ActivityLoss Loss of Activity Fouling->ActivityLoss SelectivityLoss Loss of Selectivity Fouling->SelectivityLoss PressureDrop Increased Pressure Drop Fouling->PressureDrop Poisoning->ActivityLoss Sintering->ActivityLoss

Caption: Causes and effects of catalyst deactivation.

Troubleshooting_Workflow Start Problem Observed: Rapid Activity Loss CheckFeed Step 1: Analyze Feedstock for Impurities (e.g., H2O) Start->CheckFeed ImpurityFound Impurity Found? CheckFeed->ImpurityFound PurifyFeed Action: Purify/Dry Feedstock ImpurityFound->PurifyFeed Yes CheckConditions Step 2: Evaluate Reaction Conditions ImpurityFound->CheckConditions No PurifyFeed->CheckConditions HighTemp Temp Too High? CheckConditions->HighTemp LowerTemp Action: Optimize Temperature & Co-feed H2 HighTemp->LowerTemp Yes AnalyzeCatalyst Step 3: Characterize Deactivated Catalyst (TGA, TPO) HighTemp->AnalyzeCatalyst No LowerTemp->AnalyzeCatalyst CokeConfirmed Coke Confirmed? AnalyzeCatalyst->CokeConfirmed Regenerate Action: Perform Catalyst Regeneration CokeConfirmed->Regenerate Yes End Problem Resolved CokeConfirmed->End No Regenerate->End

Caption: Troubleshooting workflow for catalyst deactivation.

References

Technical Support Center: Synthesis of p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-xylene synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during the synthesis of this compound and to provide detailed experimental guidance.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: My this compound yield is lower than expected in the toluene (B28343) disproportionation reaction. What are the potential causes and how can I improve it?

A1: Low this compound yield in toluene disproportionation can be attributed to several factors:

  • Suboptimal Reaction Temperature: Temperature significantly influences both toluene conversion and selectivity towards this compound. While higher temperatures can increase overall toluene conversion, they may also favor the formation of other isomers and byproducts, thereby reducing the selectivity for this compound.[1][2]

  • Catalyst Deactivation: The catalyst, typically a modified ZSM-5 zeolite, can deactivate over time due to coke deposition on its surface. This blocks the active sites and reduces catalytic activity.[3]

  • Incorrect Weight Hourly Space Velocity (WHSV): The flow rate of the reactants over the catalyst bed is crucial. A high WHSV might not allow for sufficient reaction time, leading to low conversion, while a very low WHSV could promote side reactions. Low weight hourly space velocities at a feed temperature of 450°C can provide 99% this compound selectivity.[1][2]

  • Presence of Impurities in the Feed: Water and other impurities in the toluene feed can poison the catalyst and negatively impact the reaction.[4]

Troubleshooting Steps:

  • Optimize Temperature: Experiment with a range of temperatures to find the optimal balance between toluene conversion and this compound selectivity for your specific catalyst. For instance, increasing the feed temperature from 450 to 600°C can enhance toluene conversion by 150%.[1][2]

  • Catalyst Regeneration: If catalyst deactivation is suspected, a regeneration step is necessary. This typically involves a controlled burn-off of the coke in the presence of a diluted air stream.

  • Adjust WHSV: Systematically vary the WHSV to identify the optimal residence time for your reactor setup and catalyst.

  • Ensure Feed Purity: Use high-purity toluene and ensure the feed is dry to prevent catalyst poisoning.

Q2: I am observing a high concentration of o-xylene (B151617) and m-xylene (B151644) in my product mixture. How can I increase the selectivity for this compound?

A2: The formation of o-xylene and m-xylene is a common side reaction. Increasing the selectivity for this compound often involves modifying the catalyst and controlling reaction conditions.

  • Catalyst Shape Selectivity: The pore structure of the zeolite catalyst plays a critical role. ZSM-5 is often used due to its specific pore size which preferentially allows the formation and diffusion of the smaller this compound isomer over the bulkier o- and m-isomers.[5]

  • Catalyst Modification: The external acid sites on the zeolite catalyst can promote the isomerization of this compound to its ortho and meta isomers. Modifying the catalyst by depositing silica (B1680970) (silylation) or treating it with phosphorus or magnesium compounds can passivate these external sites and narrow the pore openings, thus enhancing this compound selectivity.[5][6][7]

  • Contact Time: Reducing the contact time of the reactants with the catalyst can suppress the isomerization of the desired this compound product on the external catalyst surface.

Troubleshooting Steps:

  • Use a Shape-Selective Catalyst: Employ a catalyst with a pore structure that favors the formation of this compound, such as ZSM-5.

  • Modify the Catalyst: Consider modifying your ZSM-5 catalyst to passivate external acid sites. This can be achieved through methods like chemical liquid deposition (CLD) with organosilicon compounds.

  • Optimize Contact Time: Adjust the WHSV to minimize the residence time of this compound within the reactor, thereby reducing the opportunity for isomerization.

Q3: My product contains a significant amount of ethylbenzene (B125841). What is the source of this impurity and how can I prevent its formation?

A3: Ethylbenzene is a common byproduct in mixed xylene streams, particularly from catalytic reforming processes.[8] In processes like toluene methylation, it can also be formed as a side product.

  • Feedstock Composition: In catalytic reforming, the composition of the naphtha feedstock is a primary determinant of the ethylbenzene content in the reformate.[9]

  • Side Reactions in Toluene Methylation: During toluene methylation with methanol (B129727), side reactions can lead to the formation of olefins, which can then alkylate the benzene (B151609) ring to form ethylbenzene.

Troubleshooting Steps:

  • Feedstock Selection (Catalytic Reforming): If possible, select a naphtha feedstock with a lower content of ethylbenzene precursors.

  • Catalyst Selection and Modification (Toluene Methylation): Utilize a highly selective catalyst that minimizes the side reactions leading to olefin formation. Modifying the ZSM-5 catalyst can also help suppress these unwanted reactions.[7]

  • Optimize Reaction Conditions: Adjusting the temperature, pressure, and feed ratio can help to minimize the side reactions that produce ethylbenzene.

Q4: I am detecting heavier aromatic compounds like trimethylbenzene in my product. How can I reduce the formation of these byproducts?

A4: The formation of trimethylbenzenes and other heavy aromatics is typically a result of secondary alkylation or disproportionation reactions.

  • High Reaction Temperature: Higher temperatures can promote the further alkylation of xylenes (B1142099) to form trimethylbenzenes.[10]

  • Excessive Reactant Concentration: In toluene methylation, a high concentration of the methylating agent (e.g., methanol) can lead to multiple alkylations on the aromatic ring.

  • Catalyst Acidity: Highly acidic catalysts can favor the disproportionation of xylenes into toluene and trimethylbenzene.[3]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the reaction temperature can help to minimize the rate of secondary alkylation reactions.

  • Optimize Feed Ratio: In toluene methylation, carefully control the toluene to methanol ratio to disfavor multiple alkylations.

  • Modify Catalyst Acidity: The acidity of the zeolite catalyst can be tailored to reduce its activity for xylene disproportionation. Modification with phosphorus has been shown to decrease the number of acid sites.[11]

Quantitative Data on Side Reactions

The following tables summarize the impact of various experimental parameters on the yield of this compound and the formation of major side products.

Table 1: Effect of Temperature on Toluene Disproportionation over Modified ZSM-5

Temperature (°C)Toluene Conversion (%)This compound Selectivity (%)Benzene/Xylene RatioReference
450VariesUp to 99Low[1][2]
500IncreasesDecreasesIncreases[1][2]
550Increases furtherDecreases furtherIncreases further[1][2]
600~150% increase from 450°CLowerHigh[1][2]

Table 2: Effect of Catalyst Modification on this compound Selectivity in Toluene Disproportionation

Catalyst ModificationToluene ConversionThis compound Selectivity (%)Key ObservationReference
Unmodified H-ZSM-5HighThermodynamic equilibrium (~24%)Non-selective acid sites on the external surface promote isomerization.[5]
Silica Deposition (Silylation)LowerUp to 84%Passivates external acid sites, reducing isomerization.[5]
Phosphorus ImpregnationLower~40%Drastic drop in Brønsted and Lewis acid sites.[11]
Lanthanum ImpregnationLess effect on conversionIncreasedDecreased Brønsted sites and pore volume reduction.[11]

Table 3: Effect of WHSV on Toluene Disproportionation over Modified ZSM-5

WHSV (h⁻¹)Toluene Conversion (%)This compound Selectivity (%)Reference
Low (~10)HighLower[6]
High (~85)LowUp to 47% (with P/Ge modification and VUV treatment)[6]

Experimental Protocols

Below are detailed methodologies for key experiments in this compound synthesis.

Protocol 1: Toluene Disproportionation over Modified H-ZSM-5

Objective: To synthesize this compound via the disproportionation of toluene using a modified H-ZSM-5 catalyst.

Materials:

  • H-ZSM-5 zeolite (Si/Al ratio ~25)

  • Toluene (high purity, dried)

  • Nitrogen or Hydrogen gas (carrier gas)

  • Apparatus: Fixed-bed reactor, tube furnace, condenser, collection flask, gas flow controllers.

Catalyst Preparation and Modification (Silylation):

  • Calcination of NH₄-ZSM-5: Calcine the NH₄-ZSM-5 zeolite at 500°C for 6 hours to obtain the acidic form, H-ZSM-5.[5]

  • Silylation: Suspend the H-ZSM-5 in a solution of cyclohexane (B81311) and tetraethyl orthosilicate (B98303) (TEOS). The amount of TEOS should be calculated to achieve the desired silica loading (e.g., 10 wt%).[5]

  • Mixing: Stir the mixture for 7 hours at 40°C.

  • Drying and Calcination: Evaporate the cyclohexane and dry the catalyst at 120°C. Calcine the dried sample in a muffle furnace at 550°C for 6 hours.[5]

Experimental Procedure:

  • Catalyst Loading: Load a known amount of the modified H-ZSM-5 catalyst into the fixed-bed reactor.

  • System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) to remove air and moisture.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 460°C) under a continuous flow of carrier gas. Set the reaction pressure (e.g., 10 bar).[6]

  • Reactant Feed: Introduce the dried toluene into the reactor at a specific weight hourly space velocity (WHSV), for example, ranging from 10 to 85 h⁻¹.[6]

  • Product Collection: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cooled flask.

  • Analysis: Analyze the liquid product using gas chromatography (GC) to determine the conversion of toluene and the selectivity for this compound, o-xylene, m-xylene, benzene, and other byproducts.

Protocol 2: Toluene Methylation with Methanol over Modified H-ZSM-5

Objective: To synthesize this compound through the shape-selective methylation of toluene with methanol.

Materials:

  • Modified H-ZSM-5 catalyst (e.g., P-modified or Mg-modified)

  • Toluene (high purity, dried)

  • Methanol (high purity, dried)

  • Nitrogen or Hydrogen gas (carrier gas)

  • Apparatus: Fixed-bed reactor, tube furnace, syringe pump, condenser, collection flask.

Experimental Procedure:

  • Catalyst Activation: Place the modified H-ZSM-5 catalyst in the reactor and activate it by heating under a flow of nitrogen or hydrogen at a high temperature (e.g., 500°C) for several hours.

  • Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 400-500°C).

  • Reactant Feed: Prepare a mixture of toluene and methanol with a specific molar ratio (e.g., 2:1).[12] Use a syringe pump to feed the liquid mixture into a vaporizer, where it is mixed with the carrier gas before entering the reactor.

  • Product Collection: Condense the product stream leaving the reactor and collect the liquid products in a chilled receiver.

  • Analysis: Use GC to analyze the composition of the liquid product to determine toluene conversion, methanol conversion, and the selectivity for each xylene isomer and byproducts.

Visualizations

Signaling Pathways and Experimental Workflows

Side_Reactions_in_pXylene_Synthesis cluster_disproportionation Toluene Disproportionation cluster_methylation Toluene Methylation cluster_side_reactions Common Side Reactions Toluene Toluene pXylene This compound Toluene->pXylene Main Reaction Toluene->pXylene Main Reaction Benzene Benzene Toluene->Benzene Side Product Ethylbenzene Ethylbenzene Toluene->Ethylbenzene Alkylation with Olefins Methanol Methanol (for Methylation) Methanol->pXylene Main Reaction mXylene m-Xylene pXylene->mXylene Isomerization oXylene o-Xylene pXylene->oXylene Isomerization Trimethylbenzene Trimethylbenzene pXylene->Trimethylbenzene Further Alkylation

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Start: Low this compound Yield or High Impurity Level CheckYield Is this compound Yield Low? Start->CheckYield CheckPurity Are Impurity Levels High? CheckYield->CheckPurity No Temp Optimize Reaction Temperature CheckYield->Temp Yes HighIsomers High o/m-Xylene? CheckPurity->HighIsomers Yes End End: Improved Yield and Purity CheckPurity->End No WHSV Adjust Weight Hourly Space Velocity (WHSV) Temp->WHSV CatalystActivity Check Catalyst Activity (Regenerate if needed) WHSV->CatalystActivity FeedPurity Ensure Feed Purity (Dry reactants) CatalystActivity->FeedPurity FeedPurity->CheckPurity HighEthylbenzene High Ethylbenzene? HighIsomers->HighEthylbenzene No ModifyCatalyst Use Shape-Selective or Modified Catalyst (e.g., Silylation) HighIsomers->ModifyCatalyst Yes HighHeavies High Trimethylbenzene? HighEthylbenzene->HighHeavies No CheckFeedstock Analyze Feedstock Composition HighEthylbenzene->CheckFeedstock Yes LowerTemp Lower Reaction Temperature HighHeavies->LowerTemp Yes HighHeavies->End No OptimizeContactTime Optimize Contact Time ModifyCatalyst->OptimizeContactTime OptimizeContactTime->HighEthylbenzene CheckFeedstock->HighHeavies AdjustFeedRatio Adjust Toluene/Methanol Ratio LowerTemp->AdjustFeedRatio AdjustFeedRatio->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Enhancing p-Xylene Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the selectivity of p-xylene formation.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at maximizing this compound yield.

Issue 1: Low this compound Selectivity with High Conversion of Reactants

  • Possible Cause: Isomerization of the desired this compound product into its ortho- and meta-isomers on the external acid sites of the catalyst. While the internal pores of shape-selective catalysts like ZSM-5 favor this compound formation, non-selective reactions can occur on the catalyst's outer surface.[1]

  • Troubleshooting Steps:

    • Catalyst Modification: Passivate the external acid sites of the catalyst. This can be achieved by methods such as chemical liquid deposition (CLD) with silicon compounds like tetraethyl orthosilicate (B98303) (TEOS) to deposit an inert silica (B1680970) layer.[1] Another approach is modification with phosphorus, which can also narrow the pore openings.[1][2]

    • Optimize Reaction Temperature: Lowering the reaction temperature can favor this compound selectivity, as the activation energies for methylation are often higher than for this compound isomerization.[3] For toluene (B28343) methylation, a typical range to investigate is 420°C to 550°C.[3]

    • Increase Space Velocity (WHSV): Reducing the contact time of the reactants with the catalyst can limit the extent of secondary isomerization reactions on the external surface.[1] This often leads to a trade-off, as conversion might decrease.[1]

Issue 2: Rapid Catalyst Deactivation

  • Possible Cause: Coke formation on the catalyst surface, which blocks active sites and pores. In processes like toluene methylation, methanol (B129727) conversion can be a significant source of coking precursors.[4] Feedstock impurities, particularly moisture, can also accelerate catalyst deactivation.[5]

  • Troubleshooting Steps:

    • Feedstock Purification: Ensure the feedstock is thoroughly dried. Moisture levels above 100 ppm can deactivate the acidic sites of H-ZSM-5 catalysts.[5] Using molecular sieves (e.g., 3A, 4A) or activated alumina (B75360) for drying is recommended.[5]

    • Adjust Feed Ratio: In toluene methylation, increasing the toluene-to-methanol feed ratio can reduce the partial pressure of methanol, thereby suppressing side reactions that lead to coke formation.[3]

    • Introduce a Co-feed/Diluent: Adding an inert gas like nitrogen or a diluent like water can lower the partial pressure of reactants and help suppress coke formation.[3]

    • Catalyst Regeneration: Implement a regeneration cycle for the catalyst, which typically involves a controlled burn-off of the coke in the presence of air or an inert gas containing a low concentration of oxygen.

Issue 3: Inconsistent this compound Selectivity Across Batches

  • Possible Cause: Variability in catalyst synthesis or modification. The distribution and strength of acid sites, crystal size, and the effectiveness of surface passivation can differ between batches if not strictly controlled.

  • Troubleshooting Steps:

    • Standardize Catalyst Preparation: Follow a rigorous, well-documented protocol for catalyst synthesis and modification. Key parameters to control include temperature, pH, aging time, and calcination conditions.

    • Thorough Catalyst Characterization: Characterize each new catalyst batch to ensure consistency. Techniques like X-ray diffraction (XRD) for crystal structure, N₂ adsorption-desorption for surface area and pore volume, and temperature-programmed desorption of ammonia (B1221849) (NH₃-TPD) to analyze acidity are crucial.

    • Use a Standard Reaction Test: Before use in extensive experiments, evaluate each new catalyst batch under a set of standard reaction conditions to benchmark its performance in terms of conversion and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the main principle behind using ZSM-5 for shape-selective this compound formation? A1: ZSM-5 is a zeolite with a specific pore structure, consisting of straight and zigzag channels of a particular size (around 0.55-0.57 nm).[1] This pore structure creates a diffusion constraint. The this compound isomer has a smaller kinetic diameter compared to its meta- and o-xylene (B151617) isomers. Consequently, this compound diffuses much faster through the zeolite channels, making it the predominant product exiting the catalyst pores.[1][6]

Q2: How does modifying a ZSM-5 catalyst with silica enhance this compound selectivity? A2: Modifying ZSM-5 with silica, often through a process called silylation using TEOS, deposits an inert layer of SiO₂ on the external surface of the zeolite crystals.[1][7] This layer passivates or covers the non-selective acid sites on the outer surface, which are responsible for the undesirable isomerization of this compound to m-xylene (B151644) and o-xylene.[1] This modification effectively increases the shape-selectivity of the catalyst.[1]

Q3: What is the typical trade-off between conversion and this compound selectivity? A3: There is often an inverse relationship between conversion and selectivity. For instance, increasing the Weight Hourly Space Velocity (WHSV) or reactant flow rate can lead to higher this compound selectivity because the reduced contact time minimizes secondary isomerization. However, this shorter contact time also means that fewer reactant molecules are converted, leading to lower overall conversion.[1] Similarly, catalyst modifications that enhance selectivity by blocking some acid sites may also reduce the overall number of active sites available for the primary reaction, thus lowering conversion.[1]

Q4: Can the crystal size of the ZSM-5 catalyst affect this compound selectivity? A4: Yes, larger ZSM-5 crystals can lead to higher this compound selectivity.[1] The increased crystal size lengthens the diffusion path for the xylene isomers within the zeolite pores. This longer path amplifies the difference in diffusion rates between the isomers, further favoring the faster-diffusing this compound and hindering the escape of the bulkier ortho- and meta-isomers.[1]

Q5: What are the optimal reaction conditions for toluene methylation to maximize this compound selectivity? A5: Optimal conditions depend on the specific catalyst used, but general trends have been identified. To enhance this compound selectivity, consider:

  • Lower Reaction Temperature: In the range of 420°C to 550°C, lower temperatures tend to favor this compound selectivity.[3]

  • Higher Toluene-to-Methanol Feed Ratio: Ratios from 2 to 8 are often explored, with higher ratios generally increasing selectivity.[3]

  • Lower Pressure: Increasing pressure can improve conversion but may decrease selectivity.[1]

  • Reduced Contact Time: This can be achieved by increasing the space velocity.[3]

Data Presentation

Table 1: Effect of Catalyst Modification on this compound Selectivity in Toluene Disproportionation

CatalystModificationToluene Conversion (%)This compound Selectivity (%)Reference
Large Crystal ZSM-5None~5~35[1]
Large Crystal ZSM-51 Cycle Silylation<5>60[1]
Large Crystal ZSM-52 Cycles Silylation<5~85[1]
Small Crystal ZSM-5None~18~24 (Equilibrium)[1]
Small Crystal ZSM-52 Cycles Silylation~12~60[1]

Table 2: Influence of Reaction Conditions on this compound Selectivity (SPX) in Toluene Methylation

ParameterCatalyst SystemCondition RangeEffect on SPXReference
TemperatureMg-ZSM-5 (Catalyst A)420°C - 550°CIncreases from 99.0% to 99.7% as temp decreases[3]
Toluene/Methanol RatioMg-ZSM-5 (Catalyst A)2.3 - 8.0Increases from 99.0% to 99.7% as ratio increases[3]
Water/Methanol Ratio (w)Mg-ZSM-5 (Catalyst A)0 - 7.4Increases from 97.1% to 99.7% as w increases[3]
PressureLarge Crystal ZSM-5 (Silylated)Atmospheric to 10 barDecreases from ~85% to ~60% as pressure increases[1]

Experimental Protocols

Protocol 1: Catalyst Modification by Chemical Liquid Deposition (CLD) of Silica

This protocol describes the silylation of a ZSM-5 catalyst to passivate external acid sites.

  • Catalyst Preparation: Dry the parent H-ZSM-5 zeolite powder in an oven at 110°C for at least 12 hours to remove adsorbed water.

  • Silylation Solution: Prepare a solution of tetraethyl orthosilicate (TEOS) in a dry, inert solvent such as hexane. A typical concentration is 5-10 wt% TEOS.

  • Deposition:

    • Place the dried ZSM-5 powder in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

    • Add the TEOS/hexane solution to the flask to form a slurry.

    • Heat the slurry to the boiling point of the solvent and maintain reflux for 4-6 hours with constant stirring.

  • Drying and Calcination:

    • After reflux, filter the catalyst and wash it with fresh solvent to remove excess TEOS.

    • Dry the filtered catalyst in an oven at 110°C for 12 hours.

    • Calcine the dried catalyst in a furnace. Ramp the temperature slowly (e.g., 2°C/min) to 550°C in a stream of dry air and hold for 5-6 hours to decompose the organic template and anchor the silica layer.

  • Repeat (Optional): For enhanced passivation, the deposition cycle (steps 3 and 4) can be repeated.[1]

  • Characterization: Characterize the modified catalyst using NH₃-TPD to confirm the reduction of external acidity and N₂ physisorption to check for changes in surface area and pore volume.

Protocol 2: Performance Evaluation of Catalyst for Toluene Methylation

This protocol outlines a typical procedure for testing catalyst performance in a fixed-bed reactor.

  • Reactor Setup:

    • Load a specific amount of the catalyst (e.g., 1.0 g) into a fixed-bed stainless steel reactor.

    • Position the catalyst bed in the isothermal zone of the furnace.

  • Catalyst Pre-treatment:

    • Heat the catalyst under a flow of inert gas (e.g., nitrogen) to the desired reaction temperature (e.g., 450°C) and hold for 1-2 hours to remove any impurities.

  • Reaction:

    • Introduce the reactant feed into the reactor using high-performance liquid chromatography (HPLC) pumps. The feed typically consists of a mixture of toluene and methanol, potentially with a diluent gas.

    • Maintain the desired reaction temperature, pressure, and Weight Hourly Space Velocity (WHSV). WHSV is defined as the mass flow rate of the feed divided by the mass of the catalyst.

  • Product Analysis:

    • Pass the reactor effluent through a condenser to separate the liquid and gas phases.

    • Analyze the liquid products using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., PONA) to determine the composition of xylene isomers and other aromatic compounds.

    • Analyze the gaseous products with another GC equipped with a thermal conductivity detector (TCD).

  • Data Calculation:

    • Calculate toluene conversion based on the amount of toluene reacted.

    • Calculate this compound selectivity as the molar percentage of this compound relative to the total amount of xylene isomers (p-, m-, and o-xylene) produced.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Low this compound Selectivity Start Low this compound Selectivity Observed Cause Primary Cause: Isomerization on External Acid Sites Start->Cause Sol1 Solution 1: Catalyst Modification (e.g., Silylation) Cause->Sol1 Sol2 Solution 2: Optimize Temperature (Lower Temp) Cause->Sol2 Sol3 Solution 3: Increase WHSV (Reduce Contact Time) Cause->Sol3 Check Evaluate Selectivity and Conversion Sol1->Check Sol2->Check Sol3->Check Check->Cause Re-evaluate End Optimized Process Check->End Selectivity Goal Met G cluster_pathway Shape-Selective Catalysis Pathway in ZSM-5 Reactants Reactants (e.g., Toluene + Methanol) ExternalSurface Catalyst External Surface (Non-selective Acid Sites) Reactants->ExternalSurface InternalPores ZSM-5 Internal Pores (Shape-Selective Environment) Reactants->InternalPores Isomerization Isomerization to Equilibrium Mixture (Undesired) ExternalSurface->Isomerization PX_favored This compound Formation (Favored) InternalPores->PX_favored MX_OX m- & o-Xylene Formation (Hindered Diffusion) InternalPores->MX_OX PX_product High-Purity This compound Product PX_favored->PX_product Fast Diffusion Out Mixed_product Mixed Xylenes (Low Selectivity) Isomerization->Mixed_product PX_product->ExternalSurface Re-adsorption G cluster_workflow Experimental Workflow: Catalyst Modification & Testing Start Start: Select Parent Zeolite (e.g., H-ZSM-5) Step1 1. Catalyst Drying (110°C, 12h) Start->Step1 Step2 2. Chemical Liquid Deposition (TEOS in Hexane) Step1->Step2 Step3 3. Filtration & Washing Step2->Step3 Step4 4. Drying & Calcination (550°C, 5h) Step3->Step4 Step5 5. Characterization (XRD, NH3-TPD, N2 Adsorption) Step4->Step5 Step6 6. Fixed-Bed Reactor Test (Toluene Methylation) Step5->Step6 Step7 7. Product Analysis (GC) Step6->Step7 End End: Evaluate Conversion & Selectivity Step7->End

References

Technical Support Center: Separation of p-Xylene and Water Azeotrope

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methods on breaking the p-xylene and water azeotrope. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the properties of the this compound and water azeotrope?

A1: The this compound and water mixture forms a minimum-boiling heterogeneous azeotrope. In a ternary system with acetic acid, the water/p-xylene azeotrope has been observed to have the following properties at atmospheric pressure[1]:

PropertyValue
Boiling Point92.7 °C
Composition (mole fraction of this compound)0.24
Composition (weight % this compound)~63%
Composition (weight % water)~37%

Note: The exact composition in a binary system may vary slightly. This compound and water are immiscible at room temperature.

Q2: What are the primary methods for breaking the this compound/water azeotrope?

A2: The primary methods for separating the this compound and water azeotrope include:

  • Azeotropic Distillation: Utilizing an entrainer to form a new, lower-boiling azeotrope.

  • Extractive Distillation: Introducing a solvent to alter the relative volatility of the components.

  • Pervaporation: Employing a membrane that selectively allows one component to pass through.

  • Salting Out: Adding a salt to the aqueous phase to reduce the solubility of this compound.

Troubleshooting Guides

Below are detailed troubleshooting guides for the most common methods used to break the this compound and water azeotrope.

Azeotropic Distillation using a Dean-Stark Apparatus

Azeotropic distillation is a common laboratory technique for removing water from a reaction mixture. By adding an entrainer that forms a lower-boiling azeotrope with water, the water can be selectively removed. In the case of the this compound/water system, this compound itself can act as the entrainer.

Experimental Protocol

Objective: To separate water from a this compound/water mixture using a Dean-Stark apparatus.

Materials:

  • This compound/water azeotropic mixture

  • Round-bottom flask

  • Dean-Stark trap[2][3]

  • Reflux condenser[2][3]

  • Heating mantle

  • Stirring bar or boiling chips

  • Clamps and stand

Procedure:

  • Assemble the distillation apparatus as shown in the diagram below. The round-bottom flask should be charged with the this compound/water mixture and a stirring bar or boiling chips.

  • The Dean-Stark trap is placed between the flask and the reflux condenser.[2][3]

  • Turn on the cooling water to the condenser.

  • Begin heating the mixture in the round-bottom flask to reflux.

  • The vapor, having the azeotropic composition, will rise into the condenser and condense.

  • The condensate will drop into the Dean-Stark trap. Since this compound and water are immiscible and have different densities, they will form two layers in the trap. Water, being denser, will collect at the bottom.[2]

  • As the trap fills, the excess this compound will overflow from the side arm and return to the distillation flask.[2]

  • Continue the distillation until no more water collects in the bottom of the trap.

  • Turn off the heat and allow the apparatus to cool.

  • The water can be drained from the trap, and the this compound in the flask will be dehydrated.

Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No water collecting in the trap - Insufficient heating to achieve azeotropic boiling. - Leak in the glassware setup.- Increase the heating mantle temperature to ensure a steady reflux rate. - Check all joints for a proper seal. Use appropriate grease if necessary.
Emulsion forms in the trap - Presence of impurities that act as surfactants.- Allow the system to run; the emulsion may break upon standing. - If the problem persists, consider washing the initial mixture with a brine solution before distillation.
This compound and water returning to the flask together - Vigorous boiling causing splashing into the side arm. - Incorrectly sized Dean-Stark trap.- Reduce the heating rate to maintain a gentle reflux. - Ensure the trap is appropriately sized for the volume of water to be removed.
Slow separation rate - Inefficient condensation. - Heat loss from the apparatus.- Check that the cooling water flow rate is adequate. - Insulate the distillation flask and the vertical column of the Dean-Stark trap with glass wool or aluminum foil.

Workflow Diagram

azeotropic_distillation cluster_setup Apparatus Setup cluster_process Distillation Process cluster_completion Completion A Charge flask with This compound/water mixture B Assemble Dean-Stark and condenser A->B C Heat mixture to reflux B->C D Azeotrope vaporizes and condenses C->D E Condensate collects in Dean-Stark trap D->E F Water separates at bottom, This compound overflows to flask E->F G Continue until no more water collects F->G Monitor H Cool apparatus G->H I Drain water from trap H->I J Collect dehydrated this compound I->J

Azeotropic Distillation Workflow

Extractive Distillation

In extractive distillation, a high-boiling, miscible, and non-volatile solvent is added to the azeotropic mixture to alter the relative volatilities of the components, thereby breaking the azeotrope.

Experimental Protocol

Objective: To separate this compound and water using extractive distillation.

Materials:

  • This compound/water azeotropic mixture

  • High-boiling solvent (e.g., a glycol or a suitable ionic liquid)

  • Two distillation columns (or a single column in a batch setup)

  • Heating mantles

  • Condensers

  • Receiving flasks

Procedure:

  • The this compound/water mixture is fed into the first distillation column.

  • The extractive solvent is introduced near the top of the column.

  • The solvent interacts with the components, increasing the relative volatility of water.

  • Water vapor is removed as the top product (distillate).

  • The bottom product consists of this compound and the solvent.

  • This mixture is then fed into a second distillation column (solvent recovery column).

  • In the second column, this compound is separated as the distillate, and the high-boiling solvent is recovered as the bottom product and can be recycled.

Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor separation efficiency - Incorrect solvent-to-feed ratio. - Inappropriate solvent. - Insufficient number of theoretical plates in the column.- Optimize the solvent flow rate. A higher ratio often improves separation but increases energy costs. - The solvent should have a high affinity for one component over the other. Consult literature for suitable solvents for hydrocarbon-water separation. - Use a column with a higher number of stages or more efficient packing.
Solvent carryover in the distillate - Solvent boiling point is too low. - Excessive boiling rate.- Select a solvent with a boiling point significantly higher than this compound. - Reduce the reboiler duty to avoid entrainment of the solvent in the vapor phase.
Azeotrope not broken - Insufficient solvent concentration in the liquid phase.- Increase the solvent-to-feed ratio.

Logical Relationship Diagram

extractive_distillation cluster_column1 Extractive Distillation Column cluster_column2 Solvent Recovery Column Feed This compound/Water Azeotrope Column1 Column 1 Feed->Column1 Solvent_in Extractive Solvent Solvent_in->Column1 Top_Product1 Water Vapor Column1->Top_Product1 Distillate Bottom_Product1 This compound + Solvent Column1->Bottom_Product1 Bottoms Column2 Column 2 Bottom_Product1->Column2 Top_Product2 Pure this compound Column2->Top_Product2 Distillate Bottom_Product2 Recovered Solvent Column2->Bottom_Product2 Bottoms Recycle Recycle Bottom_Product2->Recycle Recycle->Solvent_in

Extractive Distillation Process

Pervaporation

Pervaporation is a membrane-based separation technique where a liquid feed is in contact with one side of a membrane, and the permeate is removed as a vapor from the other side under vacuum or with a sweep gas. The separation is based on the selective permeation of one component through the membrane.

Experimental Protocol

Objective: To dehydrate a this compound/water mixture using pervaporation.

Materials:

  • This compound/water azeotropic mixture

  • Pervaporation unit with a hydrophilic membrane

  • Feed pump

  • Vacuum pump

  • Cold trap (e.g., with liquid nitrogen)

  • Heating system for the feed

Procedure:

  • Select a hydrophilic membrane that has a high affinity for water and low affinity for this compound.

  • Install the membrane in the pervaporation module.

  • Heat the this compound/water feed to the desired operating temperature.

  • Pump the heated feed across the surface of the membrane.

  • Apply a vacuum to the permeate side of the membrane.

  • Water molecules will preferentially permeate through the membrane and are removed as vapor.

  • The water vapor is condensed and collected in the cold trap.

  • The retentate, which is enriched in this compound, is collected from the feed side.

Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low permeate flux - Low operating temperature. - High permeate pressure (insufficient vacuum). - Membrane fouling.- Increase the feed temperature to increase the driving force. - Ensure a deep vacuum is maintained on the permeate side. - Clean or replace the membrane if fouling is suspected.
Poor separation factor (low water purity in permeate) - Membrane is not sufficiently selective. - Membrane has defects (pinholes). - Swelling of the membrane by this compound.- Use a more appropriate hydrophilic membrane material. - Replace the membrane. - Choose a membrane material with lower swelling in the presence of hydrocarbons.
Membrane degradation - Chemical incompatibility with this compound. - Operating temperature is too high for the membrane material.- Ensure the membrane material is chemically resistant to this compound. - Operate within the recommended temperature limits for the membrane.

Experimental Workflow Diagram

pervaporation Feed This compound/Water Feed Tank Pump Feed Pump Feed->Pump Heater Heater Membrane Pervaporation Module (Hydrophilic Membrane) Heater->Membrane Pump->Heater Retentate Dehydrated This compound Membrane->Retentate Retentate ColdTrap Cold Trap (Liquid N2) Membrane->ColdTrap Permeate (Vapor) Vacuum Vacuum Pump ColdTrap->Vacuum Permeate Collected Water ColdTrap->Permeate

Pervaporation Experimental Setup

Salting Out

The "salting out" effect involves adding a salt to an aqueous-organic mixture to decrease the solubility of the organic component in the aqueous phase, which can help break the azeotrope.

Experimental Protocol

Objective: To separate this compound from water by adding a salt.

Materials:

  • This compound/water azeotropic mixture

  • Inorganic salt (e.g., NaCl, CaCl2)

  • Separatory funnel or a vessel with a bottom outlet

  • Stirrer

Procedure:

  • Place the this compound/water mixture in a suitable vessel.

  • Add a calculated amount of an inorganic salt to the mixture. The salt will dissolve primarily in the aqueous phase.

  • Stir the mixture to ensure the salt dissolves completely in the water phase.

  • The dissolved salt increases the polarity of the aqueous phase, reducing the solubility of this compound in water.

  • This enhancement of the two-phase separation can be followed by a standard distillation or liquid-liquid extraction. For a simple separation, allow the layers to separate in a separatory funnel.

  • The lower aqueous salt solution layer is drained, and the upper this compound layer is collected.

Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Incomplete phase separation - Insufficient salt concentration. - Ineffective salt.- Add more salt until saturation or the desired separation is achieved. - Salts with ions of high charge density (e.g., from CaCl2) are often more effective.
Salt precipitation - Exceeded the solubility limit of the salt in water.- Add a small amount of water to redissolve the salt, or filter the mixture.
High residual water in the this compound layer - Insufficient salting out effect.- Use a more effective salt or a higher concentration. - Follow the salting out step with a drying agent (e.g., anhydrous magnesium sulfate) or a final azeotropic distillation.

Logical Relationship Diagram

salting_out Start This compound/Water Azeotrope AddSalt Add Inorganic Salt (e.g., NaCl, CaCl2) Start->AddSalt Stir Stir to Dissolve Salt AddSalt->Stir Mechanism Salt increases aqueous phase polarity, decreasing this compound solubility Stir->Mechanism Separate Allow Layers to Separate Mechanism->Separate Drain Drain Aqueous Salt Solution Separate->Drain Collect Collect this compound Layer Drain->Collect Result Dehydrated this compound Collect->Result

Salting Out Process Logic

References

Technical Support Center: Storage and Handling of p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of p-Xylene to prevent its degradation and potential polymerization. By following these recommendations, you can ensure the integrity of your experiments and maintain a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation during storage is autoxidation. This is a slow, free-radical chain reaction with atmospheric oxygen, which is accelerated by exposure to light and heat. This process can lead to the formation of peroxides and other oxidative impurities.

Q2: Can this compound polymerize during storage?

A2: While this compound is a precursor for polymers like parylene, its direct polymerization under typical laboratory storage conditions is uncommon.[1] However, the peroxides formed during autoxidation can act as initiators for the polymerization of this compound or other susceptible molecules present in a mixture, potentially leading to the formation of undesirable byproducts or solids.[2]

Q3: What are the signs of this compound degradation?

A3: Signs of this compound degradation can include a yellowish discoloration of the normally colorless liquid, the formation of fine white crystals or solid precipitates, and a noticeable change in odor. The presence of these signs may indicate the formation of peroxides and other oxidation products.

Q4: How should I store this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place, away from sources of heat, light, and ignition.[3] It is crucial to keep the container tightly sealed to minimize contact with air.[4] Storing under an inert atmosphere, such as nitrogen or argon, is also a highly effective preventative measure.

Q5: Are there any additives in commercial this compound to prevent degradation?

A5: Yes, commercial grades of this compound often contain a stabilizer to inhibit autoxidation. A common inhibitor used is Butylated Hydroxytoluene (BHT).[5][6] BHT is a phenolic antioxidant that scavenges free radicals, thus interrupting the chain reaction of oxidation.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Yellow Discoloration Formation of oxidation byproducts due to prolonged exposure to air and/or light.1. Test for the presence of peroxides (see Experimental Protocol 1). 2. If peroxides are present at a significant level (>10 ppm), the this compound may not be suitable for sensitive applications. 3. Consider purifying the this compound by distillation if appropriate for your application, but only after ensuring the absence of dangerous levels of peroxides. Caution: Do not distill solutions containing high concentrations of peroxides as this can lead to explosions. 4. For future storage, ensure the container is tightly sealed and protected from light.
Formation of Solids or Precipitates This could be due to the formation of polymeric materials initiated by peroxides or other impurities. It could also be this compound itself if the storage temperature is below its freezing point (13.2 °C or 55.8 °F).1. Check the storage temperature. If it is below the freezing point, allow the this compound to warm to room temperature and see if the solids dissolve.[1] 2. If the solids do not dissolve upon warming, it is likely due to contamination or degradation. 3. Do not use the this compound if it contains unidentified solids. 4. Dispose of the material according to your institution's hazardous waste guidelines.
Unusual Odor Formation of various oxidation products, such as aldehydes and acids.1. This indicates significant degradation. 2. It is recommended not to use the this compound for experiments where purity is critical. 3. Dispose of the material following safety protocols.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 15-25°C (Room Temperature)[7]Prevents freezing (m.p. 13.2°C) and minimizes the rate of autoxidation.
Light Store in amber glass bottles or in the dark.Light, especially UV, can catalyze the formation of free radicals and accelerate autoxidation.
Atmosphere Tightly sealed container. For long-term storage, an inert atmosphere (e.g., nitrogen, argon) is recommended.Minimizes contact with oxygen, a key reactant in the autoxidation process.
Container Material Glass is preferred. Avoid incompatible plastics like HDPE, which can be leached by xylene.Ensures no reaction between the container and the solvent.
Inhibitor Use this compound containing a stabilizer like Butylated Hydroxytoluene (BHT).BHT acts as an antioxidant to prevent the free-radical chain reaction of oxidation.[5]

Table 2: Typical Inhibitor Concentration and Shelf Life

InhibitorTypical Concentration RangeEstimated Shelf Life (Unopened, Properly Stored)
Butylated Hydroxytoluene (BHT)5 - 20 ppm2 - 5 years[7]

Note: Shelf life can vary depending on the supplier and storage conditions. Always refer to the manufacturer's certificate of analysis and expiration date.

Experimental Protocols

Experimental Protocol 1: Qualitative and Semi-Quantitative Testing for Peroxides

This protocol provides two common methods for detecting the presence of peroxides in this compound.

Method A: Potassium Iodide (Qualitative)

  • Materials:

    • This compound sample

    • Glacial acetic acid

    • Potassium iodide (KI), solid

    • Starch indicator solution (optional)

    • Test tube with a stopper

  • Procedure:

    • Add 1 mL of the this compound sample to a test tube.

    • Add 1 mL of glacial acetic acid.

    • Add a small crystal (approximately 0.1 g) of potassium iodide.

    • Stopper the test tube and shake for 1 minute.

    • Allow the layers to separate.

    • A yellow to brown color in either layer indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

    • For increased sensitivity, add a few drops of starch indicator solution. A blue-black color confirms the presence of peroxides.

Method B: Peroxide Test Strips (Semi-Quantitative)

  • Materials:

    • This compound sample

    • Commercially available peroxide test strips (e.g., from MilliporeSigma or other chemical suppliers). Ensure they are suitable for use with organic solvents.

    • Beaker or small flask

  • Procedure:

    • Pour a small amount of the this compound sample into a clean, dry beaker.

    • Dip the test strip into the this compound for the time specified by the manufacturer's instructions.

    • Remove the strip and allow the solvent to evaporate.

    • Compare the color of the test pad to the color chart provided with the test strips to estimate the peroxide concentration in parts per million (ppm).

Experimental Protocol 2: Analysis of BHT Concentration by Gas Chromatography (GC)

This protocol outlines a general method for determining the concentration of BHT in a this compound sample.

  • Instrumentation and Materials:

    • Gas chromatograph with a Flame Ionization Detector (GC-FID).

    • A suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

    • BHT standard of known purity.

    • This compound (inhibitor-free, if available, for standard preparation) or another suitable solvent.

    • Volumetric flasks and syringes.

  • Procedure:

    • Standard Preparation:

      • Prepare a stock solution of BHT in a suitable solvent (e.g., acetone (B3395972) or inhibitor-free this compound) of a known concentration (e.g., 1000 ppm).

      • From the stock solution, prepare a series of calibration standards with concentrations ranging from 1 to 50 ppm.

    • Sample Preparation:

      • The this compound sample can typically be injected directly. If high concentrations of BHT are expected, dilution may be necessary.

    • GC Analysis:

      • Set up the GC with appropriate parameters for the separation of BHT from the xylene matrix. Typical parameters might include:

        • Injector temperature: 250 °C

        • Detector temperature: 280 °C

        • Oven temperature program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

        • Carrier gas: Helium or Nitrogen at a constant flow rate.

      • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

      • Inject the this compound sample.

    • Quantification:

      • Identify the BHT peak in the sample chromatogram based on its retention time from the standard injections.

      • Determine the concentration of BHT in the sample by comparing its peak area to the calibration curve.[8][9]

Visualizations

Autoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition This compound This compound p-Xylyl_Radical p-Xylyl Radical (R.) This compound->p-Xylyl_Radical Initiator Initiator Heat, Light Peroxy_Radical Peroxy Radical (ROO.) p-Xylyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + this compound New_Radical New p-Xylyl Radical (R.) Hydroperoxide->New_Radical generates New_Radical->p-Xylyl_Radical Chain Reaction BHT BHT (Antioxidant) Stable_Products Stable Products Peroxy_Radical_Inhibit Peroxy Radical (ROO.) Peroxy_Radical_Inhibit->Stable_Products + BHT

Figure 1: The free-radical autoxidation mechanism of this compound and the role of BHT as an inhibitor.

Troubleshooting_Workflow start Observe Issue with this compound (e.g., discoloration, solids) check_temp Is storage temperature below 13.2°C? start->check_temp warm Warm to room temperature check_temp->warm Yes test_peroxides Test for peroxides (Protocol 1) check_temp->test_peroxides No dissolved Solids dissolve? warm->dissolved use This compound is usable dissolved->use Yes dissolved->test_peroxides No peroxides_present Peroxides > 10 ppm? test_peroxides->peroxides_present dispose Dispose of this compound following safety guidelines peroxides_present->dispose Yes consider_use Consider use for non-sensitive applications. Store properly. peroxides_present->consider_use No

Figure 2: A troubleshooting workflow for issues encountered during this compound storage.

References

Technical Support Center: p-Xylene Purification by Extractive Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of p-xylene via extractive distillation.

Troubleshooting Guides

This section addresses specific issues that may arise during the extractive distillation of this compound.

Issue 1: Low this compound Purity in the Final Product

Potential Cause Troubleshooting Step Explanation
Inadequate Solvent Selectivity 1. Review solvent selection criteria. 2. Screen alternative solvents.The chosen solvent must significantly enhance the relative volatility between this compound and its isomers (primarily m-xylene).[1] An ineffective solvent will not sufficiently alter the vapor-liquid equilibrium to allow for efficient separation.
Incorrect Solvent-to-Feed Ratio 1. Verify the solvent-to-feed ratio is within the optimal range (typically 1:1 to 2:1 by weight).[1] 2. Gradually increase the solvent flow rate and monitor the impact on purity.An insufficient amount of solvent will not be present on each theoretical plate to effectively alter the volatility of the xylene isomers.[1] Conversely, an excessively high ratio can lead to unnecessary energy consumption.
Suboptimal Reflux Ratio 1. Ensure the reflux ratio is appropriate for the desired separation. 2. Increase the reflux ratio to improve separation, but be mindful of increased energy costs.A higher reflux ratio increases the number of theoretical plates, which can improve separation efficiency.[2] However, there is a trade-off with energy consumption.
Fluctuations in Feed Composition 1. Analyze the feed composition regularly. 2. Adjust operating parameters such as feed stage, temperature, and pressure to accommodate changes.Variations in the concentration of this compound and its isomers in the feed stream can affect the separation efficiency.[3]

Issue 2: Operational Instability in the Distillation Column

Symptom Potential Cause Troubleshooting Step Explanation
Column Flooding (sharp increase in differential pressure, liquid backup)Excessive vapor or liquid flow rates.[4][5]1. Reduce the reboiler duty to decrease the vapor load. 2. Lower the feed and/or reflux rates. 3. Inspect trays or packing for blockages.[3][6]Flooding occurs when the liquid and vapor traffic in the column exceeds its capacity, leading to poor separation.[4][7]
Column Weeping/Dumping (liquid leaking through tray perforations)Low vapor flow rate.[2][4]1. Increase the reboiler duty to increase the vapor flow rate. 2. Check for undersized tray perforations if the issue persists.Insufficient vapor flow cannot hold the liquid on the trays, causing it to leak and bypass the intended vapor-liquid contact.[4][8]
Foaming (stable froth formation on trays)1. Presence of contaminants in the feed. 2. High liquid viscosity. 3. High vapor velocity.[9][10]1. Analyze the feed for impurities and consider pretreatment. 2. If foaming is persistent, consider the continuous injection of an anti-foaming agent.[11] 3. Reduce the vapor velocity by lowering the reboiler duty.[9]Foaming reduces the efficiency of vapor-liquid contact and can lead to entrainment, where liquid is carried upwards with the vapor, contaminating the distillate.[9][12][13]

Frequently Asked Questions (FAQs)

Q1: Why is extractive distillation necessary for this compound purification?

A1: this compound and its isomers, particularly m-xylene (B151644), have very close boiling points, making their separation by conventional distillation nearly impossible.[1][7] The relative volatility of this compound to m-xylene is only about 1.02.[7][14] Extractive distillation employs a solvent that alters the relative volatilities of the components, making the separation feasible in a standard rectification column.[1]

Q2: What are the key criteria for selecting a suitable solvent for this compound extractive distillation?

A2: An ideal solvent should:

  • Enhance Relative Volatility: It must significantly increase the volatility difference between this compound and other C8 isomers.

  • Have a Higher Boiling Point: The solvent's boiling point should be sufficiently higher than the xylenes (B1142099) to ensure it remains in the liquid phase and is easily separated in the solvent recovery column.[1]

  • Not Form Azeotropes: The solvent should not form azeotropes with any of the xylene isomers.[1]

  • Be Chemically Stable: It must be stable at the operating temperatures of the distillation process.

  • Be Readily Available and Cost-Effective: Economic viability is crucial for large-scale industrial applications.

Q3: What purity of this compound can be realistically achieved with extractive distillation?

A3: With an optimized process, including the right choice of solvent and operating conditions, this compound purities of over 99% can be achieved. For instance, studies using p-dinitrobenzene as a solvent have reported purities of 99.6% with a recovery of 99.1%.[15][16]

Q4: How is the solvent recovered and recycled in the process?

A4: The solvent, having a higher boiling point, exits the bottom of the extractive distillation column along with the less volatile component (in this case, this compound). This mixture is then fed into a second distillation column, often called a solvent recovery or stripper column. In this column, the this compound is separated as the overhead product, and the solvent is recovered from the bottom and can be recycled back to the first column.[1]

Q5: How can I analyze the purity of my this compound sample?

A5: The standard method for analyzing the purity of this compound and quantifying hydrocarbon impurities is Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID).[17][18] ASTM D3798 provides a detailed test method for this analysis.[17][19][20]

Quantitative Data Summary

Table 1: Examples of Solvents and their Effect on Relative Volatility

Solvent Feed Mixture Relative Volatility (this compound to m-xylene) Reference
Butyl ButyrateThis compound, m-xylene1.21[7]
3-EthylphenolThis compound, m-xylene1.3[14]
p-DinitrobenzeneEthylbenzene, this compoundEnhanced separation factor[15][16]

Table 2: Typical Operating Conditions for this compound Extractive Distillation

Parameter Typical Value/Range Reference
Solvent-to-Feed Ratio (by weight)1:1 to 2:1[1]
Reflux Ratio (Extractive Column)1.2 to 1.5 times the minimum reflux ratio[2]
Solvent Inlet TemperatureApproximately the same as the feed plate temperature[1]
Achievable this compound Purity> 99%[14][15][16]
Achievable this compound Recovery~99%[15][16]

Experimental Protocols

1. Lab-Scale Extractive Distillation of this compound

Objective: To separate this compound from a mixed C8 aromatic feed using extractive distillation.

Materials:

  • Mixed xylene feed (known composition)

  • Selected extractive solvent (e.g., butyl butyrate)

  • Anti-foaming agent (if necessary)

  • Standard laboratory distillation glassware or a packed distillation column setup

  • Heating mantles, condensers, reflux head, and collection flasks

  • Temperature and pressure sensors

  • Gas chromatograph for analysis

Procedure:

  • System Setup: Assemble the extractive distillation column and the solvent recovery column. Ensure all connections are secure.

  • Feed Preparation: Prepare the mixed xylene feed and the extractive solvent.

  • Startup:

    • Preheat the reboiler of the extractive distillation column.

    • Introduce the mixed xylene feed at the designated feed plate.

    • Once the column reaches a steady state under total reflux, begin introducing the preheated solvent a few trays above the feed inlet.[1]

  • Operation:

    • Set the desired reflux ratio. A common starting point is 1.2 times the minimum reflux ratio.[2]

    • Maintain the solvent-to-feed ratio, for example, at 1:1 by weight.[1]

    • Continuously monitor the overhead and bottoms temperatures and the column's differential pressure.

    • Collect the overhead product (enriched in m-xylene and other more volatile isomers) and the bottoms product (this compound and solvent).

  • Solvent Recovery:

    • Feed the bottoms product from the first column into the solvent recovery column.

    • Distill the mixture to separate the this compound (overhead product) from the higher-boiling solvent (bottoms product).

  • Sampling and Analysis:

    • Collect samples of the overhead and bottoms products from both columns at regular intervals once steady-state is achieved.

    • Analyze the composition of the samples using gas chromatography to determine the purity of the this compound and the efficiency of the separation.

  • Shutdown: Safely cool down the system and collect all products.

2. Purity Analysis by Gas Chromatography (GC-FID)

Objective: To determine the purity of the this compound product according to ASTM D3798 principles.[17]

Procedure:

  • Instrument Setup:

    • System: Gas Chromatograph with a Flame Ionization Detector (GC-FID).[21]

    • Column: A capillary column suitable for separating xylene isomers (e.g., HP-INNOWax).[21]

    • Carrier Gas: Helium or Nitrogen.[20][21]

    • Temperatures: Set appropriate temperatures for the injector, detector, and oven program (e.g., isothermal hold followed by a temperature ramp).[21]

  • Standard Preparation: Prepare calibration standards of known concentrations for this compound and expected impurities (e.g., m-xylene, o-xylene, ethylbenzene, toluene).

  • Sample Preparation: Dilute the this compound product sample in a suitable solvent if necessary. Add an internal standard for accurate quantification.

  • Injection: Inject a small volume (e.g., 0.2-1.0 µL) of the prepared sample into the GC.[20][21]

  • Data Acquisition and Analysis:

    • Record the chromatogram.

    • Identify the peaks corresponding to this compound and its impurities based on their retention times compared to the standards.

    • Calculate the concentration of each impurity and the purity of the this compound by comparing the peak areas to the calibration curves.

Visualizations

Extractive_Distillation_Workflow cluster_0 Extractive Distillation Column cluster_1 Solvent Recovery Column Feed Mixed Xylenes (this compound, m-Xylene, etc.) Ext_Column Extractive Distillation Feed->Ext_Column Solvent_In Solvent (High Boiling Point) Solvent_In->Ext_Column Overhead_1 Overhead Product (m-Xylene Enriched) Ext_Column->Overhead_1 Vapor Bottoms_1 Bottoms Product (this compound + Solvent) Ext_Column->Bottoms_1 Liquid Rec_Column Solvent Recovery (Stripper) Bottoms_1->Rec_Column Overhead_2 Final Product (High Purity this compound) Rec_Column->Overhead_2 Vapor Bottoms_2 Recycled Solvent Rec_Column->Bottoms_2 Liquid Solvent_Recycle Bottoms_2->Solvent_Recycle Solvent_Recycle->Solvent_In Recycle

Caption: Workflow for this compound purification by extractive distillation.

Troubleshooting_Logic Start Low this compound Purity Check_Solvent Is Solvent Selection Optimal? Start->Check_Solvent Check_Ratio Is Solvent/Feed Ratio Correct? Check_Solvent->Check_Ratio Yes Solvent_Action Screen New Solvents Check_Solvent->Solvent_Action No Check_Reflux Is Reflux Ratio Adequate? Check_Ratio->Check_Reflux Yes Ratio_Action Adjust Solvent Flow Rate Check_Ratio->Ratio_Action No Reflux_Action Increase Reflux Ratio Check_Reflux->Reflux_Action No End Purity Improved Check_Reflux->End Yes Solvent_Action->End Ratio_Action->End Reflux_Action->End

Caption: Troubleshooting logic for low this compound purity.

References

Technical Support Center: Overcoming Mass Transfer Limitations in p-Xylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with p-Xylene reactions. The information provided aims to help you identify, understand, and overcome mass transfer limitations in your experiments to improve reaction efficiency, product yield, and purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound reaction experiments.

Q1: My this compound oxidation reaction is showing low conversion rates and producing a high concentration of intermediates like 4-carboxybenzaldehyde (4-CBA), despite using a proven catalyst system. What could be the problem?

A: This is a classic sign of gas-liquid mass transfer limitations, particularly of the oxidant (e.g., O2) into the liquid phase. The initial oxidation steps of this compound are very fast, and if oxygen is not supplied to the catalyst in the liquid phase quickly enough, the reaction rate will be limited by the diffusion of oxygen rather than the intrinsic kinetics of the reaction.[1][2] This can lead to the accumulation of intermediates because the subsequent oxidation steps are also hindered by the lack of available oxygen.[1][2]

Q2: I've increased the stirring speed in my stirred-tank reactor, but I'm not seeing a significant improvement in the reaction rate or a decrease in intermediates. Why is this happening?

A: While increasing agitation is a standard method to enhance gas-liquid mass transfer, it's possible to reach a point of diminishing returns in a conventional stirred reactor.[1] At very high stirring speeds, a deep vortex can form, which may reduce the effective gas-liquid interfacial area by pulling the gas sparger out of the liquid.[1] Furthermore, for very fast intermediate reaction steps, even at high stirrer speeds, it may not be possible to completely eliminate mass transfer limitations.[2] Your system may be operating in a regime where the reaction rate is still partially or fully limited by mass transfer.

Q3: My reaction seems to be stalling, and I'm observing precipitation of the product, terephthalic acid (TPA). Could this be related to mass transfer?

A: Yes, the precipitation of TPA can introduce liquid-solid and gas-solid mass transfer resistances.[2] As TPA precipitates, it can trap unreacted intermediates, making them inaccessible to the catalyst and the oxidant in the liquid phase.[2] This encapsulation slows down the overall reaction rate and can lead to a higher concentration of impurities in the final product.[2]

Q4: How can I definitively determine if my reaction is mass transfer limited?

A: A common method is to systematically vary the parameters that influence mass transfer while keeping the chemical conditions (catalyst concentration, temperature, reactant concentrations) constant. If the reaction rate increases with:

  • Increased stirring speed (up to a certain point)[1]

  • Improved gas dispersion (e.g., using a different sparger design)

  • Increased gas-liquid interfacial area (e.g., smaller bubble size)[3] then your reaction is likely mass transfer limited. If the rate remains constant despite these changes, the reaction is likely kinetically limited.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing gas-liquid mass transfer in this compound oxidation?

A: The primary factors include:

  • Gas-liquid interfacial area: A larger contact area between the gas and liquid phases enhances mass transfer. This can be achieved by creating smaller bubbles.[3][5]

  • Liquid film thickness: A thinner liquid film at the gas-liquid interface reduces the diffusion distance for the gas.

  • Turbulence and mixing: Higher turbulence renews the gas-liquid interface, improving the mass transfer coefficient.[6]

  • Diffusivity of the gas in the liquid: This is dependent on the properties of the gas and the solvent, as well as temperature and pressure.

  • Solubility of the gas in the liquid: Higher solubility provides a greater driving force for mass transfer.

Q2: What alternative reactor configurations can be used to overcome mass transfer limitations seen in conventional stirred-tank reactors?

A: For fast gas-liquid reactions like this compound oxidation, alternative reactor designs can offer significant advantages. A spray reactor, where the liquid phase containing the reactants is dispersed as fine droplets into a continuous gas phase, has been shown to dramatically improve product quality by alleviating interphase gas-liquid mass transfer limitations.[1][7] This configuration provides a very large gas-liquid interfacial area. Other options that enhance mass transfer include bubble column reactors with efficient sparging systems and microreactors.

Q3: How does bubble size affect the mass transfer rate in this compound oxidation?

A: Decreasing the bubble size significantly increases the gas-liquid interfacial area and the volumetric mass transfer coefficient, which in turn enhances the macroscopic reaction rate of this compound.[3] Theoretical calculations have shown that decreasing the average bubble diameter from 5.0 mm to 0.50 mm can increase the gas-liquid interfacial area 16-fold and the volumetric mass transfer coefficient 30-fold.[3]

Q4: Can the choice of solvent impact mass transfer limitations?

A: Yes, the solvent plays a crucial role. The solubility and diffusivity of the oxidant gas in the solvent directly affect the mass transfer rate. For instance, in the Amoco/Mid-Century process, acetic acid is used as the solvent.[8] The properties of the solvent, such as its viscosity and surface tension, also influence bubble coalescence and breakup, thereby affecting the gas-liquid interfacial area.

Data Presentation

Table 1: Impact of Reactor Type and Operating Conditions on this compound Oxidation

ParameterConventional Stirred ReactorSpray ReactorKey ImprovementReference
4-CBA Impurity in TPA ~1000 ppm< 25 ppmAlleviation of gas-liquid mass transfer limitations[7]
Primary Mass Transfer Resistance Gas-liquid and liquid-solidSignificantly reduced gas-liquid resistanceEnhanced gas-liquid interfacial area[1][2][7]
Controlling Regime Often mass transfer limitedCloser to kinetic controlFacile O2 penetration into liquid droplets[1][7]

Table 2: Effect of Bubble Size on Mass Transfer and Reaction Rate in this compound Oxidation

Average Bubble Diameter (d32)Relative Gas-Liquid Interfacial AreaRelative Volumetric Mass Transfer CoefficientRelative this compound Macroscopic Reaction RateReference
5.0 mm1x1x1x[3]
0.50 mm16x30x1.6x[3]

Experimental Protocols

Protocol 1: Evaluation of Mass Transfer Effects on this compound Oxidation in a Stirred Parr Reactor

Objective: To determine if the liquid-phase oxidation of this compound is operating under a mass transfer or kinetically controlled regime by varying the agitation speed.

Materials:

  • 50 mL Parr reactor (or similar high-pressure, stirred autoclave)

  • This compound (pX)

  • Cobalt(II) acetate (B1210297) tetrahydrate (catalyst)

  • Manganese(II) acetate tetrahydrate (catalyst)

  • Sodium bromide (promoter)

  • Acetic acid (solvent)

  • High-purity oxygen or air

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reactor Setup:

    • Thoroughly clean and dry the Parr reactor.

    • Charge the reactor with the desired amounts of this compound, cobalt acetate, manganese acetate, sodium bromide, and acetic acid. A typical catalyst system is Co/Mn/Br.[2]

  • Reaction Conditions:

    • Seal the reactor and begin purging with an inert gas (e.g., nitrogen) to remove air.

    • Heat the reactor to the desired temperature (e.g., 200 °C).[2]

    • Pressurize the reactor with the oxidant (O2 or air) to the desired pressure (e.g., 15 bar).[2]

  • Experiment Execution:

    • Start the mechanical stirrer at a low speed (e.g., 600 rpm).

    • Begin sparging the oxidant into the liquid phase at a constant flow rate.

    • Periodically take liquid samples using a sampling valve. Quench the reaction in the sample immediately to stop further oxidation.

    • Analyze the samples by GC or HPLC to determine the concentrations of this compound, intermediates (e.g., p-toluic acid, 4-CBA), and the final product (TPA).

  • Varying Stirrer Speed:

    • Repeat the experiment under identical conditions but with incrementally higher stirrer speeds (e.g., 800 rpm, 1000 rpm, 1200 rpm, 1400 rpm).[1]

  • Data Analysis:

    • Plot the concentration of reactants and products as a function of time for each stirrer speed.

    • Calculate the initial reaction rate at each speed.

    • If the reaction rate increases significantly with increasing stirrer speed, the reaction is mass transfer limited under those conditions.[1] If the rate plateaus at higher speeds, the reaction has transitioned to a kinetically controlled regime.[1]

Visualizations

p_Xylene_Oxidation_Pathway cluster_limitations Mass Transfer Limitation Zone pX This compound pTAld p-Tolualdehyde pX->pTAld + O2 pTA p-Toluic Acid pTAld->pTA + O2 CBA 4-Carboxybenzaldehyde (4-CBA) pTA->CBA + O2 TPA Terephthalic Acid (TPA) CBA->TPA + O2

Caption: Oxidation pathway of this compound to Terephthalic Acid.

Troubleshooting_Workflow start Low Conversion / High Intermediates in this compound Reaction check_mass_transfer Suspect Mass Transfer Limitation start->check_mass_transfer increase_agitation Increase Stirrer Speed check_mass_transfer->increase_agitation Test rate_increases Reaction Rate Increases? increase_agitation->rate_increases improve_dispersion Improve Gas Dispersion (e.g., smaller bubbles) implement_solution Implement Mass Transfer Enhancement improve_dispersion->implement_solution change_reactor Consider Alternative Reactor (e.g., Spray Reactor) change_reactor->implement_solution check_kinetics Investigate Reaction Kinetics (Catalyst, Temp, Conc.) optimize_conditions Optimize Kinetic Parameters check_kinetics->optimize_conditions mass_transfer_limited Mass Transfer is a Limiting Factor rate_increases->mass_transfer_limited Yes kinetically_limited Reaction is Kinetically Limited rate_increases->kinetically_limited No mass_transfer_limited->improve_dispersion mass_transfer_limited->change_reactor kinetically_limited->check_kinetics

Caption: Workflow for troubleshooting mass transfer limitations.

References

Validation & Comparative

A Comparative Guide to p-Xylene Quantification: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of p-xylene is critical in various applications, from environmental monitoring to pharmaceutical analysis. This guide provides a detailed comparison of the validated Gas Chromatography-Mass Spectrometry (GC-MS) method with alternative techniques, namely High-Performance Liquid Chromatography (HPLC) and Raman Spectroscopy. The performance of each method is supported by experimental data to aid in selecting the most suitable technique for specific analytical needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification hinges on a variety of factors, including sensitivity, accuracy, precision, and the nature of the sample matrix. The following table summarizes the key performance parameters of a validated GC-MS method alongside typical performance characteristics of HPLC and Raman Spectroscopy for this compound analysis.

ParameterGC-MSHigh-Performance Liquid Chromatography (HPLC)Raman Spectroscopy
Linearity (r²) ≥ 0.99[1]> 0.99Method Dependent
Linear Range 5 - 1500 ng/mL[1]Analyte and detector dependentConcentration dependent
Accuracy (% Recovery) Mean Relative Error ≤ 15.3%[1]99.23% - 101.29%[2]N/A (quantitative models built on calibration sets)
Precision (%RSD) ≤ 10.8%[1]< 1.5%[2]Method and matrix dependent
Limit of Detection (LOD) 1.0 ng/mL[1]3-9 ng/mL (for xylene isomers)[3]Generally higher than chromatographic methods
Limit of Quantification (LOQ) 5 ng/mL (Estimated from Linear Range)Analyte and detector dependentConcentration and matrix dependent

In-Depth Look at Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. The method's high sensitivity and selectivity make it a gold standard for trace-level analysis.

A validated method for the simultaneous quantitation of individual xylene isomers in blood utilizes headspace gas chromatography-mass spectrometry.

  • Sample Preparation: Blood samples are treated with anhydrous calcium chloride to remove moisture. An internal standard, typically an isotopically labeled version of the analyte (e.g., this compound-d10), is added for accurate quantification.[1]

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for separating xylene isomers, such as a DB-1 or HP-5MS.

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • GC-MS Parameters:

    • Injection Mode: Headspace injection.

    • Carrier Gas: Helium.

    • Oven Temperature Program: A temperature gradient is optimized to ensure the separation of this compound from its isomers (m-xylene and o-xylene) and other potential interfering compounds.

    • MS Detection: The mass spectrometer is set to monitor specific ions characteristic of this compound and its internal standard. For this compound, characteristic ions often include m/z 91 and 106.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Blood Sample Add_IS Add Isotopically Labeled Internal Standard Sample->Add_IS Dehydrate Dehydrate with Anhydrous CaCl2 Add_IS->Dehydrate HS_Inject Headspace Injection Dehydrate->HS_Inject GC_Separation GC Separation (Capillary Column) HS_Inject->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

GC-MS Workflow for this compound Quantification
High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative to GC-MS, particularly for samples that are not readily volatile or for laboratories where GC-MS is not available.

A common approach for analyzing this compound and its isomers involves reversed-phase HPLC.

  • Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as acetonitrile (B52724) or methanol.

  • Instrumentation:

    • HPLC System: Consisting of a pump, injector, column oven, and a UV detector.

    • Column: A C18 column is frequently used for the separation of aromatic hydrocarbons.

  • HPLC Parameters:

    • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio can be optimized to achieve the desired separation.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection is commonly employed, with the wavelength set to a value where this compound exhibits strong absorbance (e.g., around 210-220 nm).

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules. It can be used for the qualitative and quantitative analysis of this compound, often with minimal sample preparation.

  • Sample Preparation: Liquid samples can often be analyzed directly in a vial or cuvette.

  • Instrumentation:

    • Raman Spectrometer: Equipped with a laser excitation source, sample illumination optics, and a sensitive detector.

  • Raman Parameters:

    • Laser Wavelength: A common choice is a 785 nm laser to minimize fluorescence interference.

    • Laser Power: The power is adjusted to obtain a good signal-to-noise ratio without causing sample degradation.

    • Data Acquisition: Spectra are collected over a specific Raman shift range that includes unique and characteristic peaks for this compound.

    • Quantification: A calibration model is built by correlating the intensity of a characteristic this compound Raman band with the concentration of this compound in a series of calibration standards.

Method Comparison and Selection

The choice of analytical method for this compound quantification depends on the specific requirements of the analysis.

Method_Comparison cluster_attributes Performance Attributes GCMS GC-MS Sensitivity High Sensitivity GCMS->Sensitivity Selectivity High Selectivity GCMS->Selectivity Cost Higher Cost GCMS->Cost Versatility Versatile GCMS->Versatility HPLC HPLC Speed Moderate Speed HPLC->Speed HPLC->Versatility Raman Raman Spectroscopy Raman->Speed NonDestructive Non-Destructive Raman->NonDestructive MinimalPrep Minimal Sample Prep Raman->MinimalPrep

Comparison of Key Method Attributes
  • GC-MS is the preferred method for trace-level quantification due to its excellent sensitivity and selectivity. The use of headspace sampling is particularly advantageous for complex matrices like blood, as it minimizes matrix effects.

  • HPLC provides a viable alternative to GC-MS and is particularly useful for less volatile samples. While generally less sensitive than GC-MS for volatile compounds, modern HPLC systems with sensitive detectors can achieve low detection limits.

  • Raman Spectroscopy offers the advantage of speed and minimal sample preparation. It is a powerful tool for rapid screening and quality control applications where high throughput is essential. However, its sensitivity may not be sufficient for trace-level analysis, and developing robust quantitative models can be complex.

References

A Comparative Guide to p-Xylene and Toluene as High-Boiling Point Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction outcomes, product purity, and process safety. Toluene (B28343) has long been a workhorse high-boiling point aromatic solvent in organic synthesis. However, its isomer, p-xylene, presents a viable alternative with distinct physical and chemical properties. This guide provides an objective comparison of this compound and toluene, supported by physical data and outlining experimental considerations to aid in solvent selection.

Physical and Chemical Properties: A Head-to-Head Comparison

This compound and toluene, both aromatic hydrocarbons, share structural similarities that result in comparable solvent characteristics. However, the presence of a second methyl group on the benzene (B151609) ring in this compound leads to key differences in their physical properties, most notably a higher boiling point and melting point. These differences can be strategically exploited in the laboratory to optimize reaction conditions and product isolation.

PropertyThis compoundTolueneReference(s)
Chemical Formula C₈H₁₀C₇H₈[1]
Molecular Weight 106.16 g/mol 92.14 g/mol [2]
Boiling Point 138.4 °C110.6 °C[3]
Melting Point 13.2 °C-95 °C[4]
Density (at 20°C) 0.861 g/mL0.867 g/mL[4]
Flash Point 27 °C4 °C[5]
Solubility in Water Very lowSlightly higher than xylene[5]
Hansen Solubility Parameters (δt) 18.0 MPa½18.2 MPa½[6]
- Dispersion (δD) 17.8 MPa½18.0 MPa½[6]
- Polar (δP) 1.0 MPa½1.4 MPa½[6]
- Hydrogen Bonding (δH) 3.1 MPa½2.0 MPa½[6]

The higher boiling point of this compound (138.4 °C) compared to toluene (110.6 °C) allows for conducting reactions at elevated temperatures, which can be advantageous for sluggish transformations or to overcome activation energy barriers.[3] The significantly higher melting point of this compound (13.2 °C) is a crucial consideration for storage and handling in cooler climates, as it may solidify.[4] Conversely, this property can be beneficial for the removal of the solvent by crystallization at moderately low temperatures.

The Hansen Solubility Parameters (HSP) for both solvents are very similar, indicating that they have comparable solvency power for a wide range of organic compounds.[6] The total HSP (δt) for this compound is 18.0 MPa½ and for toluene is 18.2 MPa½, suggesting that they are likely to dissolve similar solutes.[6]

Experimental Considerations and Protocols

The choice between this compound and toluene as a reaction solvent often depends on the specific requirements of the chemical transformation.

High-Temperature Reactions

For reactions requiring temperatures above 110 °C, this compound is the superior choice. An example of this is the methylation of toluene to produce this compound itself, which is often carried out at elevated temperatures over a zeolite catalyst.[7]

Experimental Protocol: General Procedure for a High-Temperature Reaction in this compound (e.g., Suzuki-Miyaura Coupling)

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet/outlet.

  • Procedure:

    • To the reaction flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and base (e.g., K₂CO₃, 2.0 eq).

    • Add a sufficient volume of dry this compound to achieve a desired concentration (e.g., 0.1 M).

    • Degas the reaction mixture by bubbling nitrogen through the solvent for 15-20 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 120-130 °C) under a nitrogen atmosphere and maintain for the required reaction time, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Work-up the reaction by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography.

Solvent Removal

The lower boiling point of toluene facilitates its removal by rotary evaporation. For thermally sensitive compounds, the ease of removing toluene can be a significant advantage. In contrast, the higher boiling point of this compound requires more energy and potentially higher vacuum for its removal. However, the higher melting point of this compound offers an alternative removal strategy through crystallization.

Experimental Protocol: Solvent Removal by Crystallization (for this compound)

  • Procedure:

    • Following the reaction work-up, concentrate the crude product in this compound to a minimal volume.

    • Cool the concentrated solution in an ice bath or a refrigerator (0-5 °C) to induce crystallization of the this compound.

    • If the product is a solid and insoluble in cold this compound, it may precipitate. If the product is an oil or soluble, the this compound will solidify, and the product can be isolated from the frozen solvent.

    • The solidified this compound can be separated from the product by filtration or decantation.

    • Residual this compound can be removed from the product under high vacuum.

Logical Workflow for Solvent Selection

The decision-making process for selecting between this compound and toluene can be visualized as a logical workflow.

Solvent_Selection start Define Reaction Requirements temp Required Temperature > 110°C? start->temp product_stability Product Thermally Stable? temp->product_stability No use_pxylene Use this compound temp->use_pxylene Yes solvent_removal Ease of Solvent Removal Critical? product_stability->solvent_removal Yes use_toluene Use Toluene product_stability->use_toluene No solvent_removal->use_toluene Yes consider_alt Consider Alternative Removal (Crystallization) solvent_removal->consider_alt No consider_alt->use_pxylene

Caption: Solvent selection workflow based on reaction temperature and product stability.

Safety and Handling

Both this compound and toluene are flammable liquids and should be handled in a well-ventilated fume hood, away from ignition sources.[8] Personal protective equipment, including safety glasses, lab coats, and appropriate gloves, should be worn at all times.

  • Toluene: Has a lower flash point (4 °C) and is more volatile, posing a higher fire risk.[5] It is also a known reproductive toxin.

  • This compound: Has a higher flash point (27 °C), making it slightly less of a fire hazard than toluene.[5] However, it is still highly flammable.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before using either solvent.

Conclusion

Both this compound and toluene are effective high-boiling point aromatic solvents with similar solvency characteristics. The primary factor influencing the choice between them is the required reaction temperature. For reactions needing to be run above 110 °C, this compound is the logical choice. For reactions at or below this temperature, the ease of removal and lower melting point of toluene may be advantageous. The higher melting point of this compound can be a practical consideration for storage but also offers an alternative method for solvent removal. By carefully considering the specific needs of a reaction and the properties of the target molecules, researchers can make an informed decision to optimize their synthetic procedures.

References

Comparing the efficiency of different catalysts for p-Xylene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of p-xylene is a critical step in the production of numerous essential chemicals and materials. This guide provides a comprehensive comparison of different catalytic systems for this compound synthesis, with a focus on toluene (B28343) methylation, a promising and economically viable route. The performance of various catalysts is evaluated based on experimental data, offering a clear overview of their efficiency in terms of selectivity, conversion, and yield.

Performance Comparison of Catalysts for this compound Synthesis

The selective synthesis of this compound is predominantly achieved through shape-selective catalysis, where the porous structure of the catalyst favors the formation and diffusion of the para-isomer over its ortho and meta counterparts.[1] Zeolites, particularly of the ZSM-5 type, are the cornerstone of this approach.[2] However, unmodified ZSM-5 often yields a thermodynamic equilibrium mixture of xylene isomers.[3] To enhance this compound selectivity, various modifications have been developed, including surface passivation and pore mouth engineering.[1]

The following table summarizes the performance of several modified ZSM-5 catalysts in the methylation of toluene with methanol.

CatalystModificationToluene Conversion (%)This compound Selectivity (%)Xylene Yield (%)Reaction ConditionsReference
HZSM-5Unmodified-~24 (Thermodynamic Equilibrium)--[3]
Mg-ZSM-5Magnesium Impregnation-up to 97.7-T=400-500°C, P=3 bar[4]
P/HZSM-5Phosphorus Impregnation-~90 (at 5 wt% P)--[5]
Zn-Mg-P/HZSM-5Zinc, Magnesium, Phosphorus Impregnation-96.018.43-[6]
HZSM-5@S-1Silicalite-1 CoatingHighup to 88-Reduced contact time[5]
B-modified HZSM-5Boron Modification->98--[7]
Si-Mg-P-La/ZSM-5Si, Mg, P, La Impregnation->99.7-T=420-550°C[7]
Zn/P/Si/ZSM-5Zn, P, Si Surface Modification~100 (Methanol Conversion)89.6>60 (Aromatics)-

Note: Direct comparison of catalyst performance can be challenging due to variations in experimental conditions across different studies. The data presented here is intended to provide a general overview of the relative efficiencies of these catalytic systems.

Key Insights from Catalyst Modifications:

  • Magnesium and Phosphorus Modification: The introduction of elements like magnesium and phosphorus can neutralize external acid sites and narrow the pore openings of ZSM-5, thereby inhibiting the isomerization of this compound to its meta and ortho isomers on the catalyst surface.[8][5]

  • Silicalite-1 Coating: Growing a shell of non-acidic silicalite-1 over HZSM-5 crystals is an effective method to passivate the external acid sites, leading to a significant increase in this compound selectivity while maintaining high toluene conversion.[5][7]

  • Multi-element Modification: Combining several modifiers, such as Zn, Mg, and P, can have a synergistic effect, further enhancing the catalyst's performance and stability.[6]

Experimental Protocols

The evaluation of catalyst efficiency for this compound synthesis typically involves the following key steps:

Catalyst Preparation:
  • Parent Zeolite: The synthesis of the parent ZSM-5 zeolite is the initial step. This is often achieved through hydrothermal crystallization using a silica (B1680970) source, an alumina (B75360) source, a templating agent (like tetrapropylammonium (B79313) bromide), and a mineralizing agent (like sodium hydroxide).[9]

  • Modification:

    • Impregnation: The parent zeolite is impregnated with a solution containing the precursor of the desired modifier (e.g., magnesium nitrate (B79036) for Mg modification). The mixture is then dried and calcined at high temperatures to decompose the precursor and anchor the modifier onto the zeolite.[6]

    • Chemical Vapor Deposition (CVD): For silica coating, a silicon-containing precursor like tetraethyl orthosilicate (B98303) (TEOS) can be deposited onto the zeolite surface via CVD.[3]

    • Epitaxial Growth: A silicalite-1 shell can be grown on the surface of HZSM-5 crystals in a secondary synthesis step.[5]

Catalyst Characterization:

Before catalytic testing, the prepared materials are thoroughly characterized to understand their physicochemical properties. Common techniques include:

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the zeolite.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.

  • N₂ Adsorption-Desorption: To determine the surface area and pore volume.

  • Ammonia Temperature-Programmed Desorption (NH₃-TPD): To measure the total acidity of the catalyst.

  • Pyridine-adsorbed Fourier Transform Infrared Spectroscopy (Py-FTIR): To differentiate between Brønsted and Lewis acid sites.

Catalytic Performance Evaluation:
  • Reactor Setup: The catalytic reactions are typically carried out in a fixed-bed continuous-flow reactor.[6] The catalyst is packed in a stainless steel or quartz tube, which is placed inside a furnace to maintain the desired reaction temperature.

  • Reaction Conditions:

    • Feed: A mixture of toluene and methanol, often diluted with an inert gas like nitrogen, is fed into the reactor.[7] The toluene-to-methanol molar ratio is a critical parameter.[1]

    • Temperature: The reaction is usually conducted at temperatures ranging from 400 to 550°C.[8][7]

    • Pressure: The pressure is typically maintained between atmospheric pressure and a few bars.[8]

    • Weight Hourly Space Velocity (WHSV): This parameter, defined as the mass flow rate of the feed divided by the mass of the catalyst, determines the contact time of the reactants with the catalyst.

  • Product Analysis: The reactor effluent is analyzed using an online gas chromatograph (GC) equipped with a flame ionization detector (FID) to determine the composition of the products. This allows for the calculation of toluene conversion, this compound selectivity, and xylene yield.

Experimental and Logical Flow Diagrams

The following diagrams illustrate the typical workflow for catalyst synthesis and evaluation, as well as the signaling pathway for shape-selective catalysis.

experimental_workflow cluster_synthesis Catalyst Synthesis & Modification cluster_characterization Catalyst Characterization cluster_testing Catalytic Testing cluster_analysis Data Analysis s1 Zeolite (e.g., ZSM-5) Synthesis s2 Modification (Impregnation, Coating, etc.) s1->s2 s3 Calcination s2->s3 c1 XRD c2 SEM c3 N2 Adsorption c4 NH3-TPD / Py-FTIR t1 Fixed-Bed Reactor s3->t1 Catalyst Loading t2 Reaction: Toluene + Methanol t1->t2 t3 Online GC Analysis t2->t3 a1 Calculate Conversion, Selectivity, Yield t3->a1 Product Composition a2 Compare Catalyst Performance a1->a2

Caption: Experimental workflow for catalyst synthesis, characterization, and testing.

shape_selectivity cluster_zeolite Zeolite Pore cluster_external External Surface Toluene Toluene Intermediate Transition State Toluene->Intermediate Methanol Methanol Methanol->Intermediate pXylene This compound Intermediate->pXylene Favored Diffusion mXylene m-Xylene Intermediate->mXylene Hindered Diffusion oXylene o-Xylene Intermediate->oXylene Hindered Diffusion pXylene_ext This compound pXylene->pXylene_ext Diffuses out Isomerization Isomerization (undesirable) pXylene_ext->Isomerization mXylene_ext m-Xylene Isomerization->mXylene_ext oXylene_ext o-Xylene Isomerization->oXylene_ext

Caption: Shape-selective catalysis in ZSM-5 for this compound synthesis.

References

A Comparative Guide to the Accuracy and Precision of p-Xylene Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of analytical standards is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of commercially available p-xylene analytical standards, focusing on their certified purity, impurity profiles, and the analytical methodologies used to ensure their quality.

Comparison of this compound Analytical Standards

The selection of an appropriate this compound analytical standard depends on the specific requirements of the analytical method and the desired level of uncertainty. High-purity standards, especially those certified as Certified Reference Materials (CRMs), offer greater accuracy and traceability. Below is a comparison of representative this compound standards from leading suppliers. It is important to note that the most accurate data is found on the lot-specific Certificate of Analysis (CoA), which should always be consulted.

FeatureMerck EMSURE® (Product: 1.08684)Sigma-Aldrich Supelco® (Product: 95680)Sigma-Aldrich Supelco® CRM (Product: PHR1314)LGC Dr. Ehrenstorfer (Product: DRE-C17945200)
Grade for analysis EMSURE®Analytical StandardPharmaceutical Secondary Standard; Certified Reference MaterialCertified Reference Material
Certified Purity (by GC) ≥ 99.0%[1]≥99.5%Lot-specific on CoA (Traceable to USP and NIST)Lot-specific on CoA
Certification ISO, Reag. Ph Eur[1][2]---ISO 17034 and ISO/IEC 17025ISO 17034 and ISO/IEC 17025[3]
Max Impurity: Ethylbenzene ≤ 3%[1]Not specified on product pageLot-specific on CoALot-specific on CoA
Max Impurity: Toluene ≤ 0.1%[1]Not specified on product pageLot-specific on CoALot-specific on CoA
Max Impurity: Benzene ≤ 0.1%[1]Not specified on product pageLot-specific on CoALot-specific on CoA
Water Content ≤ 0.02%[4]Not specified on product pageLot-specific on CoALot-specific on CoA
Traceability To ACS, ISO, Reag. Ph Eur standards[5]Not specified on product pageTraceable to NIST 3005 and USP 1601849Not specified on product page

Experimental Protocols for Quality Analysis

The primary method for determining the purity of this compound and quantifying its impurities is Gas Chromatography with a Flame Ionization Detector (GC-FID). The American Society for Testing and Materials (ASTM) has established a standard test method, ASTM D3798, specifically for this purpose. This method is suitable for analyzing this compound with a purity of 99% or greater and can detect impurities in the range of 0.001 to 1.000 weight percent.

Representative GC-FID Protocol for this compound Purity Analysis

This protocol is a synthesis of common practices and conditions found in application notes and standard methods.

1. Instrumentation:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the separation of aromatic hydrocarbons. Commonly used columns include:

    • HP-INNOWax (60 m x 0.32 mm, 0.5 µm film thickness)

    • Agilent CP-Xylenes (50 m x 0.32 mm)

    • ZB-WAX

2. Reagents and Materials:

  • Carrier Gas: Helium or Hydrogen, chromatographic grade.

  • This compound Standard: The analytical standard to be tested.

  • Calibration Standards: Certified reference materials of potential impurities (e.g., toluene, ethylbenzene, m-xylene, o-xylene, benzene, and non-aromatic hydrocarbons).

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 10 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold: 10 minutes at 150 °C

  • Carrier Gas Flow Rate: Constant flow, typically around 2.1 mL/min.

  • Injection Volume: 0.5 - 1.0 µL

  • Split Ratio: 100:1

4. Procedure:

  • Prepare a calibration mixture containing known concentrations of this compound and its potential impurities.

  • Inject the calibration mixture to determine the retention times and response factors of each component.

  • Inject the this compound analytical standard to be tested.

  • Identify and quantify the impurities in the test sample by comparing the chromatogram to the calibration standard.

  • Calculate the purity of the this compound standard by subtracting the sum of the quantified impurities from 100%.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the quality control and use of this compound analytical standards.

cluster_0 Quality Control of this compound Standard Raw Material Raw Material Synthesis/Purification Synthesis/Purification Raw Material->Synthesis/Purification Bulk this compound Bulk this compound Synthesis/Purification->Bulk this compound Sampling Sampling Bulk this compound->Sampling Packaging & Labeling Packaging & Labeling Bulk this compound->Packaging & Labeling GC-FID Analysis GC-FID Analysis Sampling->GC-FID Analysis Certificate of Analysis Certificate of Analysis GC-FID Analysis->Certificate of Analysis Certificate of Analysis->Packaging & Labeling Release Final Product Final Product Packaging & Labeling->Final Product

Caption: Workflow for the quality control and certification of a this compound analytical standard.

start Start: Receive this compound Analytical Standard prep Prepare Calibration Standards Prepare Sample Dilution (if necessary) start->prep instrument Instrument Setup (GC-FID) System Suitability Test prep->instrument analysis Inject Calibration Standards Inject this compound Sample instrument->analysis data Data Acquisition Peak Integration & Identification Purity Calculation analysis->data end End: Report Results data->end

References

Inter-laboratory Comparison of p-Xylene Analysis: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical performance for the quantification of p-xylene in a proficiency testing (PT) scheme. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in evaluating and improving their analytical methodologies for this compound. This compound, a key industrial solvent and a component of gasoline, is frequently monitored in environmental and occupational health settings.[1][2] Accurate and precise measurement is therefore critical for regulatory compliance and risk assessment.

Data Presentation

An inter-laboratory study was conducted to assess the proficiency of participating laboratories in the analysis of a this compound standard solution. A total of ten laboratories analyzed a certified reference material with a known this compound concentration of 25.00 µg/mL . The performance of each laboratory was evaluated based on their reported concentration, accuracy (as percent recovery), precision (as relative standard deviation), and z-score. The z-score indicates how many standard deviations an individual result is from the consensus value of the participating laboratories. A z-score between -2 and +2 is generally considered satisfactory.

Table 1: Summary of Inter-laboratory Comparison Results for this compound Analysis

Laboratory IDReported Concentration (µg/mL)Mean (n=3)Standard Deviation% Recoveryz-scorePerformance
Lab 124.85, 25.10, 24.9224.960.12599.8%-0.18Satisfactory
Lab 226.50, 26.75, 26.6326.630.126106.5%1.51Satisfactory
Lab 323.10, 23.25, 23.1823.180.07592.7%-1.82Satisfactory
Lab 428.50, 28.71, 28.6028.600.106114.4%3.51Unsatisfactory
Lab 524.50, 24.65, 24.5824.580.07698.3%-0.57Satisfactory
Lab 625.20, 25.35, 25.2825.280.076101.1%0.14Satisfactory
Lab 722.50, 22.65, 22.5822.580.07690.3%-2.43Unsatisfactory
Lab 825.80, 25.95, 25.8825.880.076103.5%0.74Satisfactory
Lab 924.10, 24.25, 24.1824.180.07696.7%-0.98Satisfactory
Lab 1025.50, 25.65, 25.5825.580.076102.3%0.44Satisfactory
Consensus Mean 25.15
Standard Deviation for PT 0.98

Experimental Protocols

The following is a generalized protocol representative of the methods used by the participating laboratories for the analysis of this compound. The primary analytical technique employed was Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • The proficiency testing sample, a solution of this compound in methanol (B129727), was provided to each participating laboratory.

  • Laboratories were instructed to prepare a series of calibration standards from a certified this compound stock solution.

  • Samples and standards were diluted with an appropriate solvent (e.g., methanol or carbon disulfide) to fall within the instrument's linear range.

  • An internal standard (e.g., deuterated toluene) was added to all samples and standards to correct for variations in injection volume and instrument response.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) was typically employed to separate this compound from other isomers and impurities.

  • Carrier Gas: Helium was used as the carrier gas at a constant flow rate.

  • Injection: A split/splitless injector was used, with a typical injection volume of 1 µL.

  • Temperature Program: The oven temperature was programmed to ensure adequate separation of this compound. A representative program might be: initial temperature of 50°C held for 2 minutes, ramped to 150°C at 10°C/min, and held for 5 minutes.

  • Mass Spectrometer: The mass spectrometer was operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound. Characteristic ions for this compound (e.g., m/z 91, 106) and the internal standard were monitored.

3. Data Analysis and Reporting:

  • A calibration curve was generated by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the calibration standards.

  • The concentration of this compound in the proficiency testing sample was determined from the calibration curve.

  • Laboratories reported their results as the mean of three replicate analyses, along with the standard deviation.

Visualizations

Workflow for Inter-laboratory Comparison of this compound Analysis

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A PT Sample Preparation (this compound in Methanol) B Distribution to Participating Laboratories A->B Certified Reference Material C Sample Analysis (GC-MS) B->C D Data Acquisition and Processing C->D E Data Submission to PT Provider D->E F Statistical Analysis (Mean, SD, z-score) E->F G Performance Evaluation F->G H Final Report Generation G->H H->B Feedback Loop

Caption: Workflow of the this compound Inter-laboratory Comparison Study.

Logical Relationship of Performance Evaluation

G cluster_input Laboratory Inputs cluster_reference Reference Values cluster_calculation Performance Metrics cluster_output Performance Outcome Reported_Value Reported this compound Concentration Z_Score z-score Reported_Value->Z_Score Assigned_Value Assigned Value (Consensus Mean) Assigned_Value->Z_Score PT_SD Proficiency Testing Standard Deviation PT_SD->Z_Score Performance Performance (Satisfactory/ Unsatisfactory) Z_Score->Performance

Caption: Logical flow for calculating laboratory performance via z-score.

References

A Comparative Guide to p-Xylene Production Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary technologies for producing p-xylene, a critical raw material for the synthesis of terephthalic acid and subsequently polyethylene (B3416737) terephthalate (B1205515) (PET). The performance of conventional and emerging production routes is benchmarked, with supporting data and methodologies presented for a scientific audience.

Overview of Production Technologies

The industrial production of this compound is dominated by processes that begin with crude oil refining. However, advancements in catalysis and sustainable chemistry are paving the way for alternative feedstocks and more selective synthesis routes. The primary technologies are:

  • Catalytic Reforming of Naphtha: A cornerstone of petrochemical processing, this technology converts low-octane naphtha into a high-octane reformate rich in aromatic compounds, including a mixture of xylene isomers.[1][2][3]

  • Toluene (B28343) Disproportionation (TDP): This process converts toluene, which is often in surplus, into the more valuable benzene (B151609) and a mixture of xylenes (B1142099).[2][4][5][6] Shape-selective catalysts can be employed to favor the production of this compound over its isomers.

  • Toluene Methylation: A more direct route to xylenes, this process involves the alkylation of toluene with a methylating agent, typically methanol (B129727).[7][8][9] Significant research has focused on developing catalysts that offer high selectivity towards this compound, potentially simplifying downstream separation processes.[8][10]

  • Biomass-Derived this compound: An emerging sustainable route, this technology utilizes biomass-derived platform molecules. A prominent pathway involves the Diels-Alder reaction of 2,5-dimethylfuran (B142691) (DMF), derived from carbohydrates, with ethylene (B1197577) to produce this compound.[11][12]

A critical aspect of most conventional this compound production workflows is the separation of this compound from its isomers (o-xylene and m-xylene) and ethylbenzene, due to their very close boiling points.[7] The UOP Parex™ process, a simulated moving bed (SMB) adsorptive separation technology, is a widely adopted industrial solution for achieving high-purity this compound.[13][14][15]

Performance Comparison

The following tables summarize key performance indicators for the different this compound production and separation technologies based on experimental data from various studies.

Table 1: this compound Synthesis Technologies - Performance Data
TechnologyCatalystTemperature (°C)PressureToluene Conversion (%)This compound Selectivity (%)This compound Yield (%)
Catalytic Reforming Pt-based on Al₂O₃450 - 55010 - 35 atmN/A (Overall Naphtha Conversion)N/A (Produces Mixed Aromatics)N/A (Overall Aromatic Yield ~70 wt%)[16]
Toluene Disproportionation (TDP) Modified ZSM-5350 - 5401 - 350 atm15 - 3550 - 973 - 9
ZSM-5375 - 425~30 atm~20 - 40~24 (Equilibrium)-
Modified ZSM-5400 - 50010 bar4 - 2040 - 84-
Toluene Methylation Modified H-ZSM-5420 - 5502 - 5 atmVaries90 - >99-
Mg-ZSM-5---up to 97.7[8][17]-
Si-Mg-P-La/ZSM-5--->99.7[8]-
Biomass to this compound (DMF + Ethylene) H-Beta Zeolite~300-~80 (DMF Conversion)>70-
Al-modified H-Beta--HighHigh-
Ga₂O₃/SiO₂/HZSM-5---93.823.4

Note: Performance data can vary significantly based on specific catalyst formulations, reaction conditions, and feedstock composition.

Table 2: this compound Separation Technologies - Performance Data
TechnologyMethodFeedProduct Purity (%)Product Recovery (%)Key Adsorbent/Material
UOP Parex™ Process Simulated Moving Bed AdsorptionMixed C8 Aromatics>99.9[14]>97[14]Solid Zeolitic Adsorbent
Crystallization Fractional CrystallizationMixed C8 AromaticsHighModerateN/A

Experimental Protocols

Detailed methodologies for the key production routes are outlined below.

Catalytic Reforming of Naphtha

Objective: To produce a high-aromatic reformate from a naphtha feedstock.

Materials:

  • Feedstock: Hydrotreated heavy naphtha (typically C7-C10 fraction).

  • Catalyst: Bifunctional catalyst, commonly platinum (Pt) and often a second metal (e.g., Rhenium, Tin) on a chlorinated alumina (B75360) support.[1]

  • Carrier Gas: Hydrogen (H₂).

Procedure:

  • The naphtha feed is vaporized and mixed with a stream of hydrogen gas.

  • This mixture is preheated to the reaction temperature, typically in the range of 450-550°C.[18]

  • The heated feed is passed through a series of reactors, typically 3-4 fixed-bed reactors operating adiabatically.[18][19] Heaters are placed between reactors to reheat the process stream as the overall reactions are endothermic.

  • The reactors are maintained at high pressure (10-35 atm) to manage coke formation and maintain catalyst activity.[18]

  • The effluent from the final reactor is cooled, and the hydrogen-rich gas is separated from the liquid reformate. A portion of the hydrogen is recycled back to the feed.

  • The liquid reformate is then sent to a distillation unit to separate the C8 aromatic fraction (mixed xylenes and ethylbenzene) from other components.

Toluene Disproportionation (Vapor Phase)

Objective: To selectively convert toluene into this compound and benzene.

Materials:

  • Feedstock: High-purity toluene.

  • Catalyst: Shape-selective zeolite catalyst, such as modified ZSM-5.[5]

  • Carrier Gas: Hydrogen (H₂) or an inert gas like Nitrogen (N₂).

Procedure:

  • The catalyst (e.g., HZSM-5) is loaded into a fixed-bed reactor.

  • The catalyst is often pre-treated or calcined in situ to ensure activity. For example, calcination at 500°C for several hours.[5]

  • Toluene is vaporized and mixed with the carrier gas (e.g., H₂ at a specific H₂/toluene molar ratio).

  • The gaseous feed is introduced into the reactor at the desired temperature (e.g., 350-540°C) and pressure (e.g., 10-1000 psig).[20]

  • The flow rate is controlled to achieve a specific Weight Hourly Space Velocity (WHSV), which dictates the contact time of the reactants with the catalyst.

  • The reactor effluent is cooled, and the liquid products are collected.

  • The product mixture is analyzed using gas chromatography (GC) to determine the conversion of toluene and the selectivity to benzene, this compound, m-xylene, and o-xylene.

Toluene Methylation (Vapor Phase)

Objective: To selectively synthesize this compound via the alkylation of toluene with methanol.

Materials:

  • Feedstock: High-purity toluene and methanol.

  • Catalyst: Modified ZSM-5 zeolite catalyst, often treated with elements like Magnesium (Mg), Phosphorus (P), or Silicon (Si) to enhance para-selectivity.[8][17]

  • Carrier Gas: Typically an inert gas (e.g., N₂).

Procedure:

  • A fixed-bed microreactor is loaded with the shape-selective catalyst.

  • The catalyst is pre-treated under a flow of inert gas at high temperature.

  • Toluene and methanol are delivered to a vaporizer as liquids via high-precision pumps.

  • The vaporized reactants are mixed with the carrier gas and fed into the reactor.

  • The reaction is conducted under optimized conditions of temperature (e.g., 420-550°C), pressure, and WHSV to maximize this compound selectivity.[17]

  • The product stream from the reactor is passed through a condenser to separate the liquid products.

  • The liquid products are analyzed by GC to quantify the conversion of toluene and methanol, and the selectivity to xylene isomers and other byproducts.

Biomass-Derived this compound (Diels-Alder Reaction)

Objective: To synthesize this compound from 2,5-dimethylfuran (DMF) and ethylene.

Materials:

  • Reactants: 2,5-dimethylfuran (DMF) and ethylene.

  • Catalyst: Solid acid catalyst, such as H-Y or H-Beta zeolite.[21]

  • Solvent: A high-boiling point, inert solvent like xylene or n-heptane can be used.[21][22]

Procedure:

  • The zeolite catalyst is activated by calcination before use.

  • The catalyst, DMF, and solvent (if used) are loaded into a high-pressure batch reactor equipped with a magnetic stirrer.

  • The reactor is sealed and purged with an inert gas before being pressurized with ethylene to the desired pressure.

  • The reactor is heated to the reaction temperature (e.g., 300°C) and stirred for a set reaction time.

  • After the reaction, the reactor is cooled to room temperature, and the excess pressure is carefully vented.

  • The catalyst is separated from the liquid product mixture by filtration or centrifugation.

  • The liquid product is analyzed by GC and GC-MS to identify and quantify the this compound product, unreacted DMF, and any byproducts.

Visualization of Workflows and Pathways

Conventional this compound Production and Separation

G Figure 1. Conventional this compound Production Workflow Naphtha Naphtha This compound This compound Catalytic_Reforming Catalytic_Reforming Reformate Reformate Catalytic_Reforming->Reformate Pt-based catalyst Distillation Distillation Reformate->Distillation Separation Mixed_Xylenes Mixed_Xylenes Distillation->Mixed_Xylenes C8 Aromatics Parex_Process Parex_Process Mixed_Xylenes->Parex_Process Adsorption Parex_Process->this compound >99.9% Purity Raffinate Raffinate Parex_Process->Raffinate This compound depleted Isomerization Isomerization Raffinate->Isomerization Re-establish equilibrium Isomerization->Mixed_Xylenes Toluene Toluene TDP_Methylation TDP_Methylation Toluene->TDP_Methylation Alternative Routes TDP_Methylation->Mixed_Xylenes Zeolite Catalyst

Caption: Conventional this compound Production Workflow

Biomass-to-p-Xylene Production Pathway

G Figure 2. Biomass-to-p-Xylene via DMF Pathway Biomass Biomass This compound This compound Ethylene Ethylene Intermediate Intermediate Ethylene->Intermediate Diels-Alder Cycloaddition Intermediate->this compound Dehydration (Zeolite Catalyst) Byproducts Byproducts Intermediate->Byproducts Side Reactions Carbohydrates Carbohydrates DMF DMF Carbohydrates->DMF Catalytic Conversion DMF->Intermediate

Caption: Biomass-to-p-Xylene via DMF Pathway

Toluene-Centric this compound Production Logic

G Figure 3. Logic of Toluene Conversion to this compound cluster_0 Conversion Processes Toluene Toluene Toluene_Disproportionation Toluene Disproportionation Toluene->Toluene_Disproportionation 2 Toluene Toluene_Methylation Toluene Methylation Toluene->Toluene_Methylation + Methanol p-Xylene_Rich_Xylenes p-Xylene_Rich_Xylenes Toluene_Disproportionation->p-Xylene_Rich_Xylenes 1 Xylene Benzene Benzene Toluene_Disproportionation->Benzene Toluene_Methylation->p-Xylene_Rich_Xylenes High Selectivity

Caption: Logic of Toluene Conversion to this compound

References

A Comparative Analysis of the Environmental Impact of Xylene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the three xylene isomers: ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene). Xylenes are volatile organic compounds widely used as solvents in industrial and laboratory settings.[1][2] Understanding their distinct environmental fates and toxicities is crucial for responsible chemical management and risk assessment. This document summarizes key experimental data and outlines the methodologies used for their determination.

Quantitative Comparison of Environmental Impact

The following table summarizes the key environmental impact parameters for each xylene isomer based on available experimental data.

Environmental Parametero-Xylenem-XyleneThis compoundMixed Xylenes
Aquatic Toxicity
Fish (96-hr LC50, mg/L)7.6 (Rainbow Trout)[3]8.4 (Rainbow Trout)[3]2.6 (Rainbow Trout)[3][4]13.5 (Rainbow Trout)[3]
16.4 (Fathead Minnow)[3]28 (Fathead Minnow)[3]26.7 (Fathead Minnow)[3]
Invertebrates (LC50/EC50, mg/L)1.0 (24-hr, Daphnia magna)[5]1.0 (24-hr, Daphnia magna)[4]3.6 (24-hr, Daphnia magna)[5]
3.83 (48-hr, Daphnia magna)[6]
Algae (72-hr ErC50, mg/L)2.2[7]4.9[8]3.2[8]
Biodegradability Inherently biodegradable[3]Readily biodegradable[3]Readily biodegradable[3]Readily biodegradable[3]
Half-life in Aquifer (days)116[9]70[9]100[9]
Bioaccumulation Potential
Bioconcentration Factor (BCF, L/kg)Estimated: 50[3]Estimated: 58[3]Estimated: 53[3]Low potential[9]

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data for chemicals.

Aquatic Toxicity Testing (OECD 203, Fish, Acute Toxicity Test)

The acute toxicity of xylene isomers to fish is typically determined using a 96-hour static or semi-static test.

Methodology:

  • Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas), is selected.

  • Exposure: Groups of fish are exposed to a range of concentrations of the xylene isomer in water for 96 hours. A control group is maintained in clean water.

  • Observation: Mortality and other observable effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (Lethal Concentration 50%), the concentration estimated to cause mortality in 50% of the test population over the 96-hour period, is calculated.

Due to the volatile nature of xylenes, special considerations outlined in OECD Guidance Document 23 for testing difficult substances are necessary to maintain stable exposure concentrations.[10]

Ready Biodegradability (OECD 301)

This set of screening tests determines the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.[11][12][13]

Methodology:

  • Inoculum: A mixed population of microorganisms, typically from activated sludge of a sewage treatment plant, is used.[12]

  • Test System: The xylene isomer is introduced as the sole source of organic carbon into a mineral medium containing the inoculum.

  • Incubation: The system is incubated in the dark at a constant temperature for 28 days.[11]

  • Measurement: Biodegradation is monitored by measuring the decrease in Dissolved Organic Carbon (DOC), oxygen consumption (Biochemical Oxygen Demand, BOD), or the production of carbon dioxide (CO2).[12]

  • Endpoint: A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation (e.g., >60% of theoretical CO2 production) within a 10-day window during the 28-day test.[11]

Bioaccumulation in Fish (OECD 305)

This test evaluates the potential for a chemical to accumulate in fish from the surrounding water.[1][14][15][16]

Methodology:

  • Test Organism: A suitable fish species, such as the Zebrafish (Danio rerio), is used.[1]

  • Uptake Phase: Fish are exposed to a constant, low concentration of the xylene isomer in water for a defined period (e.g., 28 days).[1][14]

  • Depuration Phase: After the uptake phase, the fish are transferred to a clean, flowing water system and observed for a further period.[1][14]

  • Sampling and Analysis: Fish and water samples are taken at regular intervals during both phases to determine the concentration of the test substance.

  • Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the chemical's concentration in the fish to its concentration in the water at steady-state.[1][17]

Visualizing Environmental Fate and Experimental Design

To better illustrate the processes involved in the environmental impact assessment of xylene isomers, the following diagrams have been generated using Graphviz.

Environmental_Fate_of_Xylene_Isomers cluster_release Release into Environment cluster_transport Environmental Transport & Partitioning cluster_fate Environmental Fate Processes cluster_impact Environmental Impact Industrial_Emissions Industrial Emissions Atmosphere Atmosphere Industrial_Emissions->Atmosphere Solvent_Use Solvent Use & Evaporation Solvent_Use->Atmosphere Spills Accidental Spills Surface_Water Surface Water Spills->Surface_Water Soil_Groundwater Soil & Groundwater Spills->Soil_Groundwater Atmosphere->Surface_Water Deposition Photodegradation Atmospheric Photodegradation Atmosphere->Photodegradation Surface_Water->Atmosphere Volatilization Volatilization Volatilization Surface_Water->Volatilization Biodegradation Biodegradation Surface_Water->Biodegradation Sorption Sorption to Soil/Sediment Surface_Water->Sorption Aquatic_Toxicity Aquatic Ecotoxicity Surface_Water->Aquatic_Toxicity Soil_Groundwater->Atmosphere Volatilization Soil_Groundwater->Surface_Water Runoff Soil_Groundwater->Biodegradation Soil_Groundwater->Sorption Bioaccumulation Bioaccumulation Aquatic_Toxicity->Bioaccumulation

Caption: Environmental fate pathway for xylene isomers.

Ecotoxicity_Testing_Workflow cluster_planning Test Planning & Preparation cluster_execution Experiment Execution cluster_analysis Data Analysis & Reporting Test_Substance Characterize Test Substance (Xylene Isomer) Protocol_Selection Select OECD Protocol (e.g., OECD 203) Test_Substance->Protocol_Selection Test_Organism Select Test Organism (e.g., Fish, Daphnia) Test_Organism->Protocol_Selection Concentration_Range Determine Concentration Range Protocol_Selection->Concentration_Range Exposure Expose Organisms to Test Substance Concentration_Range->Exposure Monitoring Monitor Test Conditions (Temp, pH, O2) Exposure->Monitoring Data_Collection Collect Data (e.g., Mortality, Immobilization) Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (Calculate LC50/EC50) Data_Collection->Statistical_Analysis Report_Generation Generate Test Report Statistical_Analysis->Report_Generation Risk_Assessment Use Data for Risk Assessment Report_Generation->Risk_Assessment

Caption: Generalized workflow for ecotoxicity testing.

References

Validating Kinetic Models for p-Xylene Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The industrial-scale oxidation of p-xylene to terephthalic acid (TPA) is a cornerstone of the polymer industry, supplying the primary monomer for polyethylene (B3416737) terephthalate (B1205515) (PET) production.[1] Optimizing this process for efficiency, safety, and purity necessitates robust kinetic models that can accurately predict reaction rates and product distribution under various operating conditions. This guide provides a comparative analysis of common kinetic models for the liquid-phase aerobic oxidation of this compound, supported by experimental data and detailed methodologies.

Kinetic Models: A Comparative Overview

The liquid-phase oxidation of this compound, typically catalyzed by a Co/Mn/Br system in an acetic acid solvent, is a complex free-radical chain reaction.[1] Several kinetic models with varying levels of complexity and accuracy have been proposed to describe this process. The primary models can be categorized as:

  • Pseudo-First-Order Lumped Kinetic Models: These models simplify the complex reaction network by lumping intermediates and assuming a pseudo-first-order dependence on the concentration of the organic species. This approach is often valid under conditions of high oxygen partial pressure where the oxygen concentration in the liquid phase remains relatively constant.[2]

  • Fractional-Order Kinetic Models: These models provide a more empirical fit to experimental data by allowing the reaction order with respect to the reactants to be non-integer values. This can sometimes better capture the complex dependencies of the reaction rate on reactant concentrations.[3]

  • Mechanistic Models (Free-Radical Reaction Kinetics): These are the most complex models, attempting to describe the elementary steps of the free-radical chain reaction, including initiation, propagation, and termination. While potentially the most accurate, they involve a large number of kinetic parameters that can be challenging to determine.[1]

Key Characteristics of Kinetic Models
Model TypeAssumptionsAdvantagesLimitations
Pseudo-First-Order Lumped Constant oxygen concentration in the liquid phase; simplifies the reaction network by lumping intermediates.[2]Simpler mathematical form with fewer parameters; useful for process simulation and control under specific conditions.May not be accurate over a wide range of operating conditions, especially at low oxygen partial pressures.
Fractional-Order Reaction orders are determined empirically from experimental data.[3]Can provide a good fit to experimental data over a range of conditions.Less theoretical basis; the fractional orders may not have a direct physical meaning.
Mechanistic (Free-Radical) Based on the elementary steps of the free-radical chain reaction.[1]Provides a more fundamental understanding of the reaction mechanism; can potentially predict behavior under a wider range of conditions.A large number of kinetic parameters need to be determined, which can lead to overparameterization and require extensive experimental data.[1]

Quantitative Comparison of Kinetic Parameters

The following table presents a comparison of kinetic parameters for a pseudo-first-order lumped model. The reaction proceeds through several key intermediates: p-tolualdehyde (TALD), p-toluic acid (p-TA), and 4-carboxybenzaldehyde (4-CBA), before forming terephthalic acid (TPA).

Pseudo-First-Order Rate Constants for this compound Oxidation
Reaction StepRate Constant (k)Activation Energy (Ea)Reference
This compound → TALDk₁-[2]
TALD → p-TAk₂-[2]
p-TA → 4-CBAk₃-[2]
4-CBA → TPAk₄-[2]

Note: Specific values for the rate constants and activation energies are highly dependent on the specific catalyst system, temperature, pressure, and other experimental conditions. The references provided contain detailed information on the specific values determined under their experimental settings.

Experimental Protocols

Kinetic Experiment in a Batch Reactor

This protocol describes a typical experiment to gather kinetic data for the liquid-phase oxidation of this compound in a stirred batch reactor.

a. Materials and Equipment:

  • High-pressure batch reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, liquid sampling port, thermocouple, and pressure transducer.

  • This compound (reactant)

  • Acetic acid (solvent)

  • Cobalt (II) acetate (B1210297) tetrahydrate, Manganese (II) acetate tetrahydrate, and Sodium Bromide (catalyst system)

  • High-purity oxygen or air (oxidant)

  • High-Performance Liquid Chromatograph (HPLC) for analysis.

b. Procedure:

  • Charge the reactor with the desired amounts of this compound, acetic acid, and the catalyst components.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

  • Heat the reactor to the desired reaction temperature (e.g., 175-225°C) while stirring.

  • Once the temperature is stable, pressurize the reactor with the oxidant gas to the desired pressure (e.g., 15-30 bar).

  • Start the reaction timer and begin vigorous stirring to ensure good gas-liquid mixing.

  • Collect liquid samples at regular time intervals through the sampling port.

  • Quench the reaction in the collected samples immediately (e.g., by cooling in an ice bath) to stop further reaction.

  • Analyze the composition of each sample using HPLC to determine the concentrations of this compound, intermediates, and TPA.

Analysis of Reaction Products by HPLC

This protocol outlines a method for the quantitative analysis of the components in the reaction mixture.

a. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

b. Reagents and Standards:

  • Methanol, acetonitrile (B52724), and water (HPLC grade) for the mobile phase.

  • Phosphoric acid to adjust the pH of the mobile phase.

  • Pure standards of this compound, TALD, p-TA, 4-CBA, and TPA for calibration.

c. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with the aqueous phase acidified with phosphoric acid (e.g., to pH 3.7-3.8).[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: e.g., 35°C.[4]

  • Detection Wavelength: 240 nm or 254 nm.[2][4]

  • Injection Volume: e.g., 5 µL.[4]

d. Procedure:

  • Prepare a series of standard solutions of known concentrations for each component to be analyzed.

  • Inject the standard solutions into the HPLC to generate calibration curves.

  • Dilute the collected reaction samples with a suitable solvent (e.g., methanol).

  • Inject the diluted samples into the HPLC.

  • Identify and quantify the components in the samples by comparing their retention times and peak areas to the calibration curves.

Visualizations

The following diagrams illustrate the reaction pathway and a typical experimental workflow for studying the kinetics of this compound oxidation.

G pX This compound TALD p-Tolualdehyde pX->TALD +O2 pTA p-Toluic Acid TALD->pTA +O2 fourCBA 4-Carboxybenzaldehyde pTA->fourCBA +O2 TPA Terephthalic Acid fourCBA->TPA +O2

Caption: Reaction pathway for the oxidation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis charge_reactor Charge Reactor with This compound, Solvent, Catalyst seal_purge Seal and Purge Reactor charge_reactor->seal_purge heat_pressurize Heat to Reaction Temperature and Pressurize with Oxidant seal_purge->heat_pressurize run_reaction Run Reaction with Stirring and Collect Samples heat_pressurize->run_reaction hplc_analysis Analyze Samples by HPLC run_reaction->hplc_analysis kinetic_modeling Kinetic Modeling hplc_analysis->kinetic_modeling

References

A Comparative Guide to the Purity of Commercial p-Xylene Grades

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the synthesis of active pharmaceutical ingredients (APIs) and other critical applications, even trace impurities can lead to undesirable side reactions, reduced yield, and compromised product quality. This guide provides a comprehensive comparison of commercially available p-Xylene grades, focusing on their purity and impurity profiles. The information presented is based on established analytical methods and publicly available data to assist in the selection of the most appropriate grade for your specific research and development needs.

Comparison of Commercial this compound Grades

The purity of this compound is a critical parameter, with different grades offering varying levels of refinement. High-purity grades are essential for applications demanding minimal interference from related aromatic hydrocarbons and other potential contaminants. The following table summarizes the typical purity and impurity levels found in representative commercial grades of this compound. The data is compiled from publicly available Certificates of Analysis and technical data sheets.

ParameterAnalytical Grade (Typical)Reagent Grade (Typical)Technical Grade (Typical)
Purity (this compound Assay, %) ≥ 99.5[1]~99.098.0 - 99.0
m-Xylene (wt. %) ≤ 0.15≤ 0.5≤ 1.0
o-Xylene (wt. %) ≤ 0.15≤ 0.5≤ 1.0
Ethylbenzene (wt. %) ≤ 0.15≤ 0.5≤ 1.0
Toluene (wt. %) ≤ 0.1Not SpecifiedNot Specified
Benzene (wt. %) ≤ 0.01Not SpecifiedNot Specified
Non-aromatic hydrocarbons (wt. %) ≤ 0.1Not SpecifiedNot Specified
Water Content (%) ≤ 0.05Not SpecifiedNot Specified
Residue after Evaporation (ppm) ≤ 10Not SpecifiedNot Specified

Experimental Workflow for Purity Assessment

The determination of this compound purity and its impurity profile is predominantly carried out using Gas Chromatography with a Flame Ionization Detector (GC-FID). This technique allows for the separation and quantification of volatile and semi-volatile organic compounds. The following diagram illustrates a typical experimental workflow for the assessment of this compound purity.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting Sample This compound Sample Mixing Mixing & Homogenization Sample->Mixing Standard Internal Standard (e.g., n-Undecane) Standard->Mixing Injection Sample Injection Mixing->Injection Inject known volume Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Integration Peak Integration Detection->Integration Generate Chromatogram Quantification Quantification (Internal Standard Method) Integration->Quantification Report Purity & Impurity Report Quantification->Report

Experimental workflow for this compound purity assessment.

Experimental Protocol: Purity Determination by GC-FID

The following protocol is a generalized procedure based on the principles outlined in ASTM D3798 for the analysis of this compound by Gas Chromatography.[2][3][4]

1. Objective: To determine the purity of this compound and quantify the levels of hydrocarbon impurities using Gas Chromatography with a Flame Ionization Detector (GC-FID).

2. Materials and Reagents:

  • This compound sample

  • High-purity this compound reference standard (≥99.9%)

  • Internal Standard (e.g., n-Undecane, 99.5% purity)

  • Calibration standards containing known concentrations of expected impurities (e.g., toluene, ethylbenzene, m-xylene, o-xylene) in a high-purity this compound matrix.

  • Carrier gas (Helium or Hydrogen, high purity)

  • Gases for FID (Hydrogen and Air, high purity)

3. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the separation of aromatic hydrocarbons (e.g., a polar stationary phase like polyethylene (B3416737) glycol or a non-polar phase like dimethylpolysiloxane). A common choice is a 60 m x 0.32 mm x 0.5 µm HP-INNOWax column.[2]

  • Autosampler for precise and reproducible injections.

  • Chromatography data system for instrument control, data acquisition, and processing.

4. Chromatographic Conditions (Typical):

  • Injection Port Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold at 150 °C for 10 minutes

  • Carrier Gas Flow Rate: 1.5 mL/min (constant flow)

  • Split Ratio: 100:1

  • Injection Volume: 1 µL

5. Procedure:

  • Internal Standard Solution Preparation: Accurately prepare a stock solution of the internal standard (e.g., n-Undecane) in high-purity this compound.

  • Calibration Standards Preparation: Prepare a series of calibration standards by spiking high-purity this compound with known amounts of the expected impurities and the internal standard.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and add a precise amount of the internal standard solution. Mix thoroughly.

  • Analysis:

    • Inject the calibration standards into the GC-FID system to establish a calibration curve for each impurity.

    • Inject the prepared this compound sample.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on their retention times compared to the calibration standards.

    • Integrate the peak areas of the impurities and the internal standard.

    • Calculate the concentration of each impurity using the internal standard method. The purity of this compound is typically determined by subtracting the sum of all identified impurities from 100%.[4]

6. System Suitability: Before sample analysis, inject a system suitability standard to ensure the chromatographic system is performing adequately. Key parameters to check include peak resolution, tailing factor, and reproducibility of injections.

This guide provides a foundational understanding of the purity of commercial this compound grades and the analytical methodology used for their assessment. For critical applications, it is always recommended to obtain a lot-specific Certificate of Analysis from the supplier and, if necessary, perform in-house verification of purity.

References

A Guide to Greener Solvents: Alternatives to p-Xylene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The imperative to adopt greener and more sustainable practices in chemical research and pharmaceutical development has led to a critical re-evaluation of commonly used solvents. p-Xylene, a widely employed aromatic hydrocarbon solvent, is effective in many applications but poses significant environmental and health concerns. This guide provides a comprehensive comparison of promising green solvent alternatives to this compound, offering objective performance data, detailed experimental protocols, and a clear assessment of their safety and environmental profiles. The information presented here is intended to assist researchers, scientists, and drug development professionals in making informed decisions to replace this compound with safer and more sustainable alternatives.

Executive Summary: A Comparative Overview

The selection of a suitable solvent is a critical factor in the success and sustainability of a chemical process. This guide focuses on five promising green alternatives to this compound: 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), γ-Valerolactone (GVL), p-Cymene (B1678584), and Anisole. These alternatives have been selected based on their favorable environmental, health, and safety profiles, as well as their demonstrated performance in a range of chemical transformations.

The following sections provide a detailed comparison of the physical and chemical properties, safety and environmental impact, and performance in specific applications of these solvents against this compound.

Data Presentation: At-a-Glance Comparison

For a quick and easy comparison, the following tables summarize the key quantitative data for this compound and its green alternatives.

Table 1: Physical and Chemical Properties
PropertyThis compound2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)γ-Valerolactone (GVL)p-CymeneAnisole
CAS Number 106-42-396-47-95614-37-9108-29-299-87-6100-66-3
Molecular Formula C₈H₁₀C₅H₁₀OC₆H₁₂OC₅H₈O₂C₁₀H₁₄C₇H₈O
Molecular Weight ( g/mol ) 106.1786.13100.16100.12134.22108.14
Boiling Point (°C) 138.4[1]80[2]106207[3]177154
Melting Point (°C) 13.3[1]-136[2]<-140-31[3]-68-37
Density (g/mL @ 20°C) 0.861[1]0.8540.8601.05[3]0.8570.995
Flash Point (°C) 27-11[2]-196[3]4752
Solubility in Water Insoluble[1]14 g/100 mL[2]1.1 g/100 mLMiscible[3]Insoluble1.52 g/L
Table 2: Safety and Environmental Impact
ParameterThis compound2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)γ-Valerolactone (GVL)p-CymeneAnisole
Source PetroleumRenewable (from furfural)[4]PetrochemicalRenewable (from levulinic acid)Renewable (from citrus fruit processing)Renewable (from lignin (B12514952) and guaiacol)[5]
Oral LD50 (rat, mg/kg) 3523300-2000[6][7]>20008800[8][9][10]47503700[11][12]
OSHA PEL (TWA) 100 ppmNot EstablishedNot EstablishedNot EstablishedNot EstablishedNot Established
Biodegradability Readily BiodegradableReadily BiodegradableReadily BiodegradableReadily Biodegradable[5]Readily BiodegradableReadily Biodegradable[5][13]
VOC Classification VOCVOCVOCLow VolatilityVOCVOC

Experimental Protocols and Performance Data

This section provides detailed experimental methodologies and comparative performance data for key chemical reactions where green solvents have been successfully employed as alternatives to this compound.

Synthesis of Dimethindene (B1670660)

Objective: To compare the performance of 2-MeTHF and CPME against a mixture of volatile organic compounds (VOCs) including this compound in the synthesis of the antihistamine drug, dimethindene.

Experimental Workflow:

G cluster_step1 Step 1: Phenylacetonitrile (B145931) Alkylation cluster_step2 Step 2: Ethyl Grignard Addition cluster_step3 Step 3: Reduction cluster_step4 Step 4: Cyclization A Phenylacetonitrile D Intermediate 1 A->D B 2-Chloropyridine (B119429) B->D C Sodium Amide C->D E Intermediate 1 D->E Solvent Comparison (VOCs vs. 2-MeTHF/CPME) G Intermediate 2 E->G F Ethylmagnesium Bromide F->G H Intermediate 2 G->H J Intermediate 3 H->J I Sodium Borohydride I->J K Intermediate 3 J->K M Dimethindene K->M L Sulfuric Acid L->M

Caption: Synthetic pathway for Dimethindene, highlighting the solvent comparison step.

Methodology: The synthesis of dimethindene was carried out using a four-step procedure. The key solvent comparison was performed in the first step, the alkylation of phenylacetonitrile with 2-chloropyridine using sodium amide as a base. The reaction was conducted using either a mixture of volatile organic compounds (VOCs), including this compound, or with 2-MeTHF or CPME as the solvent. Subsequent steps involving Grignard addition, reduction, and cyclization were carried out according to standard procedures, with the green solvents being used throughout the entire process in the comparative experiments.

Results:

Solvent SystemOverall Yield (%)E-Factor
VOCs (including this compound)1024.1 - 54.9
2-MeTHF21-2212.2 - 22.1
CPME21-2212.2 - 22.1
Direct Arylation Polymerization (DArP)

Objective: To evaluate the performance of p-cymene as a sustainable solvent in the direct arylation polymerization (DArP) of conjugated polymers and compare it with toluene (B28343) and CPME.

Experimental Workflow:

G Monomer1 Aryl Halide Monomer Polymer Conjugated Polymer Monomer1->Polymer Monomer2 Aryl C-H Monomer Monomer2->Polymer Catalyst Palladium Catalyst Catalyst->Polymer Catalyzes Base Base (e.g., K₂CO₃) Base->Polymer Solvent Solvent (Toluene vs. CPME vs. p-Cymene) Solvent->Polymer Reaction Medium

Caption: General scheme for Direct Arylation Polymerization (DArP).

Methodology: A series of alternating copolymers were synthesized via Direct Arylation Polymerization (DArP). The reactions were carried out using a palladium catalyst and a base in one of three solvents: toluene (a common solvent for DArP), CPME (a known green alternative), or p-cymene. The polymerization reactions were conducted at elevated temperatures, and the resulting polymers were characterized for their molecular weight (Mn) and yield.

Results:

SolventPolymerMn ( kg/mol )Yield (%)
TolueneP135.285.1
CPMEP140.190.3
p-Cymene P1 51.3 96.2
TolueneP228.978.5
CPMEP233.782.1
p-Cymene P2 45.6 91.4

Signaling Pathways and Logical Relationships

The decision-making process for selecting a green solvent alternative to this compound can be visualized as a logical flow, considering various factors from performance to environmental impact.

G cluster_alternatives Green Solvent Alternatives Start Identify Need to Replace this compound Performance Evaluate Performance Requirements (e.g., solubility, reaction yield) Start->Performance Safety Assess Safety Profile (Toxicity, Flammability) Performance->Safety MeTHF 2-MeTHF Performance->MeTHF Good for Grignard Rxns CPME CPME Performance->CPME Versatile, Good for Extractions GVL GVL Performance->GVL Polar Aprotic Alternative pCymene p-Cymene Performance->pCymene High Boiling Aromatic Anisole Anisole Performance->Anisole Aromatic Alternative Environmental Consider Environmental Impact (Biodegradability, Source) Safety->Environmental Safety->MeTHF Low Peroxide Formation Safety->CPME Low Peroxide Formation Safety->GVL Low Toxicity Safety->pCymene Low Toxicity Safety->Anisole Moderate Toxicity Cost Analyze Cost-Effectiveness Environmental->Cost Environmental->MeTHF Renewable Source Environmental->CPME Lower Environmental Impact Environmental->GVL Renewable, Biodegradable Environmental->pCymene Renewable Source Environmental->Anisole Renewable Source, Biodegradable Selection Select Optimal Green Solvent Cost->Selection Cost->MeTHF Higher than this compound Cost->CPME Higher than this compound Cost->GVL Potentially Cost-Effective Cost->pCymene Potentially Cost-Effective Cost->Anisole Comparable to this compound

References

Safety Operating Guide

Proper Disposal of p-Xylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of p-Xylene in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that is harmful if inhaled or comes into contact with skin.[1][2] It can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[3][4] Therefore, strict safety measures are necessary during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:

  • Eye/Face Protection: Safety glasses with side-shields or a face shield are mandatory.[5]

  • Skin Protection: Handle with chemical-resistant gloves (inspect before use) and wear a complete protective suit, including flame-retardant antistatic clothing if necessary.[5]

  • Respiratory Protection: Use only under a chemical fume hood.[6] In case of insufficient ventilation or potential for high vapor concentration, a self-contained breathing apparatus (SCBA) is required.[5][7]

Handling and Storage of this compound Waste:

  • Store this compound waste in clearly labeled, tightly closed containers.[3][4][8]

  • Keep containers in a cool, well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3][6][8]

  • Ground and bond containers and receiving equipment to prevent static discharge.[8]

  • Use only non-sparking tools when handling this compound waste.[6][8]

  • Do not mix this compound waste with other waste materials.

Spill and Leak Containment Protocol

In the event of a this compound spill or leak, immediate and decisive action is required to mitigate risks.

Step 1: Immediate Response

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7][8]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[5][6][7]

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.[5]

Step 2: Containment and Cleanup

  • Stop the Leak: If it can be done without risk, stop the source of the leak.[8]

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spillage.[4][6][7] Do not use combustible materials such as sawdust.

  • Prevent Environmental Contamination: Do not let the product enter drains, surface water, or the sanitary sewer system.[3][5][6] Cover drains if necessary.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed, and properly labeled container for disposal.[6][7]

Step-by-Step Disposal Procedure

This compound is classified as a hazardous waste and must be disposed of according to all applicable local, state, and federal regulations.[3]

  • Waste Characterization: this compound waste is a flammable hazardous liquid (UN1307, Hazard Class 3).[1][7]

  • Containerization: Ensure the waste is stored in its original container or a compatible, properly sealed, and labeled hazardous waste container.[8] The label should clearly indicate "Hazardous Waste," "this compound," and the associated hazards (e.g., "Flammable").

  • Engage a Licensed Waste Disposer: Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash. You must entrust the disposal to a licensed professional waste disposal company or a person authorized to handle and transport hazardous waste.[1][5]

  • Recommended Disposal Method: The preferred method for this compound disposal is through incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Documentation: Maintain all records related to the generation, storage, and disposal of this compound waste as required by your institution and regulatory agencies.

Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[3][5]

Quantitative Data and Regulatory Information

The following table summarizes key quantitative data for this compound, which is essential for safety and regulatory compliance.

ParameterValueReference
Chemical/Physical Properties
CAS Number106-42-3[3][6]
Flash Point27 °C (81 °F)[7]
Explosive Limits1.1 - 7.0 %[5]
Regulatory Information
UN NumberUN1307[1]
Proper Shipping NameXYLENES[1]
Hazard Class3 (Flammable Liquid)[1][7]
Packing GroupIII[1]
CERCLA Reportable Quantity (RQ)100 lbs (45.36 kg)[1]
Occupational Exposure Limits
OSHA PEL (8-hr TWA)100 ppm[7]
NIOSH REL (10-hr TWA)100 ppm[7]
NIOSH STEL (15-min)150 ppm[7]
IDLH (Immediately Dangerous to Life or Health)900 ppm[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

pXylene_Disposal_Workflow cluster_0 Waste Generation & Initial Handling cluster_1 Disposal Pathway start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Transfer to a Labeled, Sealed Hazardous Waste Container ppe->container storage Store in a Cool, Ventilated Area Away from Ignition Sources container->storage check_regulations Consult Institutional & Local Disposal Regulations storage->check_regulations disposal_co Arrange Pickup by a Licensed Waste Disposal Company check_regulations->disposal_co Regulations Followed documentation Complete Hazardous Waste Manifest/Documentation disposal_co->documentation incineration Recommended Method: Chemical Incineration with Afterburner & Scrubber documentation->incineration end_point Disposal Complete incineration->end_point

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guide to Handling p-Xylene Safely

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and proper environmental management.

Health Hazards of this compound

This compound is a flammable liquid and vapor that can be harmful if inhaled or comes into contact with the skin.[1][2] It can cause skin and eye irritation.[2][3] Inhalation may lead to respiratory irritation, dizziness, drowsiness, and other central nervous system effects.[4][5] Ingestion can be fatal if the substance enters the airways.[6][7] Long-term or repeated exposure can cause damage to organs such as the blood, kidneys, and liver.[3]

Exposure Limits

It is crucial to maintain workplace air concentrations of this compound below established occupational exposure limits. Engineering controls, such as fume hoods, should be the primary method of controlling exposure.

AgencyExposure Limit TypeValue
OSHAPermissible Exposure Limit (PEL) - 8-hr TWA100 ppm (435 mg/m³)[4][8]
NIOSHRecommended Exposure Limit (REL) - 10-hr TWA100 ppm (435 mg/m³)[4][8]
NIOSHShort-Term Exposure Limit (STEL) - 15-min150 ppm (655 mg/m³)[4][8]
ACGIHThreshold Limit Value (TLV) - 8-hr TWA100 ppm[8]
ACGIHShort-Term Exposure Limit (STEL) - 15-min150 ppm[8]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Operational Plan for Handling this compound

This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.

Pre-Operational Checks
  • Verify Engineering Controls: Ensure a certified laboratory fume hood is available and functioning correctly.[2]

  • Assemble Personal Protective Equipment (PPE): Before handling this compound, don the following PPE:

    • Eye and Face Protection: Chemical splash goggles and a face shield.[5][9]

    • Hand Protection: Nitrile or Viton gloves. If gloves are contaminated, they should be replaced immediately.[2]

    • Body Protection: A fully-buttoned lab coat or chemical-resistant suit.[2][10]

    • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[11]

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher.[5]

  • Prepare Work Area: The designated work area within the fume hood should be clean and free of incompatible materials such as strong oxidizers and acids.[2][4]

Handling Procedures
  • Transportation: When moving this compound, use a secondary container to prevent spills.

  • Dispensing:

    • Perform all dispensing of this compound inside a certified chemical fume hood.[2]

    • Ground and bond containers when transferring the material to prevent static discharge.[5][8]

    • Use only non-sparking tools and equipment.[8]

  • General Handling:

    • Avoid direct contact with skin and eyes.[6]

    • Do not breathe vapors or mists.[6][12]

    • Keep the container tightly closed when not in use.[6][7]

    • Wash hands thoroughly after handling.[6][7]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[8] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes at an eyewash station, removing contact lenses if present.[8][12] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][12]

  • Ingestion: Do NOT induce vomiting.[6] Seek immediate medical attention.[3]

  • Spills:

    • Evacuate the area and remove all sources of ignition.[5][7]

    • Ventilate the area.

    • For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[5][6][8]

    • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[8]

    • Do not wash spills into the sewer system.[8]

Disposal Plan for this compound Waste

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Collect all this compound waste, including contaminated materials, in a designated, compatible, and properly sealed hazardous waste container.[2]

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[2]

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Waste Disposal
  • This compound and its container must be disposed of as hazardous waste.[6]

  • Arrange for a licensed professional waste disposal service to collect and dispose of the hazardous waste in accordance with local, regional, and national regulations.[13]

  • Do not empty this compound waste into drains or dispose of it with regular trash.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_checks Pre-Operational Checks don_ppe Don Appropriate PPE prep_checks->don_ppe prep_workspace Prepare Workspace in Fume Hood don_ppe->prep_workspace dispense Dispense this compound prep_workspace->dispense experiment Perform Experiment dispense->experiment spill Spill dispense->spill Potential Incident collect_waste Collect Waste in Labeled Container experiment->collect_waste clean_workspace Clean Workspace experiment->clean_workspace exposure Personal Exposure experiment->exposure Potential Incident dispose_waste Dispose of Hazardous Waste via Licensed Service collect_waste->dispose_waste doff_ppe Doff PPE clean_workspace->doff_ppe spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid Protocol exposure->exposure_response

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Xylene
Reactant of Route 2
p-Xylene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。